molecular formula C28H25FN2O5 B15583668 Dmt-2'-F-U

Dmt-2'-F-U

Katalognummer: B15583668
Molekulargewicht: 488.5 g/mol
InChI-Schlüssel: ZTXHERSJDXLETL-VVAOEQGLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dmt-2'-F-U is a useful research compound. Its molecular formula is C28H25FN2O5 and its molecular weight is 488.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C28H25FN2O5

Molekulargewicht

488.5 g/mol

IUPAC-Name

1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C28H25FN2O5/c29-24-25(33)22(36-26(24)31-17-16-23(32)30-27(31)34)18-35-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-26,33H,18H2,(H,30,32,34)/t22-,24?,25+,26-/m1/s1

InChI-Schlüssel

ZTXHERSJDXLETL-VVAOEQGLSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling the Chemical Landscape of Dmt-2'-F-U Phosphoramidite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of chemically modified oligonucleotides has revolutionized the fields of molecular biology, diagnostics, and therapeutic drug development. Among the arsenal (B13267) of available modifications, the introduction of a fluorine atom at the 2' position of the ribose sugar has garnered significant attention. This guide provides an in-depth exploration of the chemical properties of a key building block for these modifications: 5'-O-Dimethoxytrityl-2'-deoxy-2'-fluorouridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramid-ite (Dmt-2'-F-U phosphoramidite). We will delve into its fundamental characteristics, its role in solid-phase oligonucleotide synthesis, and provide detailed experimental protocols for its application.

Core Chemical Properties

This compound phosphoramidite (B1245037) is a white to off-white powder that serves as a crucial monomer in the synthesis of 2'-fluoro-modified oligonucleotides.[1][2] Its chemical structure is characterized by a uridine (B1682114) nucleobase, a deoxyribose sugar with a fluorine atom at the 2' position, a dimethoxytrityl (DMT) protecting group at the 5' position, and a phosphoramidite group at the 3' position. This strategic arrangement of protecting groups is essential for the controlled, stepwise addition of the monomer to a growing oligonucleotide chain during solid-phase synthesis.[3][4][5]

PropertyValueReference
Molecular Formula C39H46FN4O8P[1][2][6][7][8]
Molecular Weight 748.78 g/mol [1][2][6][7]
CAS Number 146954-75-8[1][2][7]
Appearance White to off-white powder[1][2]
Storage Conditions Sealed in a dry environment, store in a freezer at -20°C.[1][6][1][6]
Solubility Sparingly soluble in DMSO and Ethanol (1-10 mg/ml).[1][1]
Purity (Typical) ≥98% (HPLC), ≥98% (31P-NMR)[7][9]

The Impact of 2'-Fluorination on Oligonucleotide Properties

The introduction of a fluorine atom at the 2' position of the sugar moiety imparts several desirable properties to the resulting oligonucleotide. The high electronegativity of fluorine influences the sugar pucker, favoring an RNA-like C3'-endo conformation.[10] This pre-organization of the sugar backbone contributes to enhanced thermal stability of duplexes formed with complementary RNA or DNA strands.

Incorporation of 2'-fluoro modifications has been shown to increase the melting temperature (Tm) of oligonucleotide duplexes, a key indicator of stability. This enhanced stability is primarily driven by favorable enthalpic contributions.

Modification ContextChange in Melting Temperature (ΔTm) per 2'-F-U additionReference
2'-F RNA / RNA duplex~1.8 - 2.0 °C[11]
2'-F RNA / DNA duplex~1.3 °C[11]

This increased stability, coupled with enhanced nuclease resistance, makes 2'-fluoro-modified oligonucleotides attractive candidates for various applications, including antisense therapies, siRNAs, and aptamers.[10][11]

Solid-Phase Oligonucleotide Synthesis: The Role of this compound Phosphoramidite

This compound phosphoramidite is a cornerstone of the automated solid-phase synthesis of oligonucleotides, a cyclical process that meticulously adds one nucleotide at a time to a growing chain anchored to a solid support.[12] The synthesis cycle can be broken down into four key steps: detritylation, coupling, capping, and oxidation.

Experimental Workflow: The Oligonucleotide Synthesis Cycle

Oligonucleotide_Synthesis_Cycle cluster_0 Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Removal of DMT group) Coupling 2. Coupling (Addition of this compound Phosphoramidite) Detritylation->Coupling Exposes 5'-OH group Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Forms phosphite (B83602) triester Oxidation 4. Oxidation (Stabilization of phosphate (B84403) linkage) Capping->Oxidation Prevents (n-1) shortmers Oxidation->Detritylation Forms stable phosphate triester Ready for next cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Detailed Experimental Protocol: Single Coupling Cycle

This protocol outlines the key steps for a single coupling cycle using this compound phosphoramidite on an automated DNA synthesizer.

Materials:

  • This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M Tetrazole or 0.5 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM))

  • Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Anhydrous acetonitrile (B52724) (for washing)

Procedure:

  • Detritylation:

    • The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT protecting group, exposing a free 5'-hydroxyl group.

    • Duration: 60-120 seconds.

    • The column is then washed extensively with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.

  • Coupling:

    • The this compound phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

    • The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • This reaction forms an unstable phosphite triester linkage.

    • Duration: A slightly extended coupling time of 2-5 minutes is often recommended for modified phosphoramidites like this compound to ensure high coupling efficiency.

  • Capping:

    • To prevent the formation of deletion mutants (n-1 shortmers), any unreacted 5'-hydroxyl groups are irreversibly blocked.

    • A mixture of Capping A and Capping B is introduced to acetylate these free hydroxyls.

    • Duration: 30-60 seconds.

  • Oxidation:

    • The unstable phosphite triester linkage is converted to a stable pentavalent phosphate triester.

    • The oxidizer solution is passed through the column.

    • Duration: 30-60 seconds.

    • The column is then washed with anhydrous acetonitrile, completing the cycle. The process is repeated until the desired oligonucleotide sequence is assembled.

Post-Synthesis Processing: Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed to yield the final, functional molecule.

Logical Workflow for Deprotection

Deprotection_Workflow start Completed Synthesis (Oligo on Solid Support) cleavage Cleavage from Support & Base Deprotection start->cleavage phosphate_deprotection Phosphate Deprotection (Removal of Cyanoethyl Groups) cleavage->phosphate_deprotection purification Purification (e.g., HPLC, PAGE) phosphate_deprotection->purification final_product Final Deprotected Oligonucleotide purification->final_product

References

Technical Guide: Dmt-2'-F-U Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluorouridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly referred to as Dmt-2'-F-U phosphoramidite (B1245037). This document details its chemical properties, its critical role in the synthesis of modified oligonucleotides, typical experimental protocols, and quality control measures.

Core Compound Data

This compound is a key building block used in the chemical synthesis of oligonucleotides, particularly for therapeutic applications. The 2'-fluoro modification offers enhanced nuclease resistance and increased binding affinity to target RNA sequences compared to unmodified DNA.[1]

IdentifierValueSource
Chemical Name 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluorouridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramiditeMedChemExpress, Sigma-Aldrich
Common Synonym Dmt-2'-F-dU PhosphoramiditeMedChemExpress[2]
CAS Number 146954-75-8MedChemExpress, Sigma-Aldrich[3]
Molecular Formula C₃₉H₄₆FN₄O₈PMedChemExpress, Sigma-Aldrich[3]
Molecular Weight 748.78 g/mol MedChemExpress, Sigma-Aldrich[3]

Application in Oligonucleotide Synthesis

This compound phosphoramidite is extensively used in solid-phase phosphoramidite chemistry to introduce 2'-fluoro-2'-deoxyuridine units into a growing oligonucleotide chain.[2][4][5] This modification is a cornerstone of second-generation antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The fluorine atom at the 2' position of the ribose sugar provides steric hindrance that protects the phosphodiester backbone from degradation by nucleases, thereby increasing the in vivo stability of the oligonucleotide drug.[1] Furthermore, this modification helps lock the sugar into an A-form conformation, which increases the thermal stability (melting temperature, Tₘ) of duplexes formed with complementary RNA targets.[1][6]

Experimental Protocol: Solid-Phase Synthesis of 2'-Fluoro-Modified Oligonucleotides

The synthesis of oligonucleotides using this compound and other phosphoramidites is an automated, cyclical process performed on a solid support, typically controlled pore glass (CPG).[3][7][8] The synthesis proceeds in the 3' to 5' direction.[8][9]

A standard synthesis cycle for incorporating a single 2'-F-U nucleotide involves four main chemical steps:

  • Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide bound to the solid support. This is typically achieved by treating the support with a mild acid solution, such as 3% dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[9][] This exposes the 5'-hydroxyl for the subsequent coupling reaction.

  • Coupling: The this compound phosphoramidite, dissolved in anhydrous acetonitrile, is delivered to the synthesis column along with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI). The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive.[9] The activated phosphoramidite then couples with the free 5'-hydroxyl group of the support-bound oligonucleotide chain, forming a phosphite (B83602) triester linkage.[7][9] For modified phosphoramidites like this compound, an extended coupling time (e.g., 3-10 minutes) is often required to ensure high coupling efficiency.[4][11]

  • Capping: To prevent the elongation of any chains that failed to react during the coupling step ("failure sequences"), a capping step is performed. This involves acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This permanently blocks them from participating in subsequent cycles.[8][9]

  • Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate (B84403) triester. This is accomplished by oxidation, typically using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF).[9][12] This step completes the addition of one nucleotide.

These four steps are repeated for each nucleotide in the desired sequence.

Post-Synthesis Processing

Cleavage and Deprotection: Once the entire sequence is assembled, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the phosphate backbone and the nucleobases) are removed. This is commonly done by incubating the support in a concentrated solution of aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA) at an elevated temperature.[3][4]

Purification and Quality Control: The crude oligonucleotide product is a mixture of the full-length sequence and shorter failure sequences. Purification is necessary to isolate the desired product. Common methods include High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).[13]

The quality and identity of the final product are confirmed using analytical techniques such as:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To verify the correct molecular weight of the full-length oligonucleotide.[14][15]

  • Analytical HPLC or UPLC: To assess the purity of the final product.[16]

  • UV Spectrophotometry: To quantify the oligonucleotide concentration by measuring its absorbance at 260 nm (OD₂₆₀).[13][16]

Mandatory Visualizations

Oligonucleotide Synthesis Workflow

The following diagram illustrates the cyclical four-step process of solid-phase oligonucleotide synthesis.

Oligo_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated for each nucleotide) Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add this compound) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Prevents n-1 sequences Oxidation:e->Deblocking:w Forms Phosphate Triester End Final Product: Cleavage, Deprotection, Purification Oxidation->End Start Start: Nucleoside on Solid Support Start->Deblocking

Caption: Automated cycle for solid-phase synthesis of modified oligonucleotides.

Logical Relationship of QC Methods

This diagram shows the relationship between post-synthesis processing and the analytical methods used for quality control.

QC_Workflow Crude_Oligo Crude Oligonucleotide (Post-Cleavage & Deprotection) Purification Purification (e.g., HPLC, PAGE) Crude_Oligo->Purification Purified_Oligo Purified Oligonucleotide Purification->Purified_Oligo Identity Identity Check (Mass Spectrometry) Purified_Oligo->Identity Purity Purity Analysis (Analytical HPLC) Purified_Oligo->Purity Quantification Quantification (UV Spec at OD260) Purified_Oligo->Quantification

Caption: Workflow for purification and quality control of synthetic oligonucleotides.

References

Pioneering the Fluorine Frontier: The Discovery and Initial Synthesis of 2'-Fluoro Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The introduction of a fluorine atom at the 2'-position of the nucleoside sugar ring marked a pivotal moment in medicinal chemistry, paving the way for the development of a new class of potent antiviral and anticancer agents. This technical guide delves into the seminal discovery and initial synthesis of these crucial compounds, providing a detailed overview for researchers, scientists, and professionals in drug development.

The Dawn of a New Era: The First Synthesis of a 2'-Fluoro Nucleoside

The journey into the world of 2'-fluoro nucleosides began in 1961, with the first synthesis of 2'-deoxy-2'-fluorouridine (B118953) (2'-FdU) by Codington, Doerr, and Fox.[1] A more detailed account of this pioneering work was later published in the Journal of Organic Chemistry in 1964. This groundbreaking synthesis utilized a key strategy that would become a cornerstone for the preparation of pyrimidine (B1678525) 2'-fluoro nucleosides: the cleavage of a 2,2'-anhydro nucleoside precursor with a fluorine source.

The initial approach involved the treatment of 2,2'-anhydrouridine (B559692) with hydrogen fluoride (B91410) (HF). This reaction proceeds via an S(_N)2 mechanism, where the fluoride ion attacks the 2'-position of the anhydro ring, leading to the formation of the desired 2'-fluoro nucleoside with an inverted stereochemistry at the C2' position.

Core Synthetic Strategies: A Detailed Look at the Initial Methodologies

The early syntheses of 2'-fluoro nucleosides laid the foundation for more advanced and varied approaches. Below are the detailed experimental protocols for the initial key syntheses.

Synthesis of 2'-Deoxy-2'-fluorouridine (2'-FdU) from 2,2'-Anhydrouridine

This seminal synthesis, as described by Codington, Doerr, and Fox, represents the first successful introduction of fluorine at the 2'-position of a nucleoside.

Experimental Protocol:

  • Reaction Setup: A solution of 2,2'-anhydrouridine in a suitable anhydrous solvent is prepared in a reaction vessel resistant to hydrogen fluoride, such as a copper or polyethylene (B3416737) flask.

  • Fluorination: Anhydrous hydrogen fluoride is carefully added to the reaction mixture. The reaction is typically stirred at a controlled temperature for a specific duration to ensure complete reaction.

  • Quenching and Workup: The reaction is quenched by carefully pouring the mixture into a slurry of calcium carbonate or sodium bicarbonate in water to neutralize the excess hydrogen fluoride.

  • Purification: The crude product is then purified by column chromatography on silica (B1680970) gel to isolate the 2'-deoxy-2'-fluorouridine.

Quantitative Data from Early Syntheses:

ProductStarting MaterialReagentsReported Yield (%)
2'-Deoxy-2'-fluorouridine2,2'-AnhydrouridineAnhydrous HFData not consistently available in initial public reports
2'-Deoxy-2'-fluorocytidine2,2'-AnhydrocytidineAnhydrous HFData not consistently available in initial public reports

Note: Specific yields from the initial 1961/1964 publications are not widely cited in later literature, which often focuses on improved methodologies.

Spectroscopic Data:

Early characterization of these novel compounds relied on fundamental spectroscopic techniques.

Compound1H NMR (Key Signals)19F NMR
2'-Deoxy-2'-fluorouridineCharacteristic shifts for the sugar protons, with coupling constants indicative of the arabino configuration.A distinct signal corresponding to the 2'-fluoro substituent.
Advancements in Fluorination: The Advent of Diethylaminosulfur Trifluoride (DAST)

While hydrogen fluoride was the original reagent of choice, its hazardous nature spurred the search for milder and more selective fluorinating agents. Diethylaminosulfur trifluoride (DAST) emerged as a valuable alternative for the synthesis of 2'-fluoro nucleosides, particularly for the fluorination of arabinonucleosides to yield 2'-fluoro-arabino-nucleosides.

Experimental Protocol using DAST:

  • Substrate Preparation: The arabinonucleoside precursor with a free 2'-hydroxyl group is dissolved in an anhydrous, aprotic solvent such as dichloromethane (B109758) or chloroform.

  • Fluorination: Diethylaminosulfur trifluoride (DAST) is added dropwise to the cooled solution. The reaction is allowed to proceed at a controlled temperature until completion.

  • Workup: The reaction is carefully quenched with methanol (B129727) or water. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Early Insights into Biological Activity: Proposed Mechanisms of Action

The discovery of 2'-fluoro nucleosides was driven by the quest for new therapeutic agents. Early biological evaluations quickly revealed their potential as both antiviral and antitumor agents. The initial hypotheses regarding their mechanisms of action centered on their ability to interfere with nucleic acid metabolism.

Antiviral Mechanism

The prevailing early hypothesis for the antiviral activity of 2'-fluoro nucleosides was their role as chain terminators of viral DNA or RNA synthesis.

Antiviral_Mechanism 2'-Fluoro_Nucleoside 2'-Fluoro Nucleoside (e.g., 2'-FdC) Monophosphate Monophosphate 2'-Fluoro_Nucleoside->Monophosphate Phosphorylation Cellular_Kinases_1 Cellular Kinases Diphosphate Diphosphate Monophosphate->Diphosphate Phosphorylation Cellular_Kinases_2 Cellular Kinases Triphosphate Triphosphate (Active Form) Diphosphate->Triphosphate Phosphorylation Cellular_Kinases_3 Cellular Kinases Viral_Polymerase Viral RNA/DNA Polymerase Triphosphate->Viral_Polymerase Competitive Inhibition Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation into Viral_Genome Growing Viral DNA/RNA Chain Viral_Genome->Viral_Polymerase Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: Proposed antiviral mechanism of 2'-fluoro nucleosides.

The 2'-fluoro nucleoside is successively phosphorylated by host cell kinases to its active triphosphate form. This triphosphate then acts as a competitive inhibitor and/or a substrate for the viral RNA or DNA polymerase. Upon incorporation into the growing viral nucleic acid chain, the presence of the 2'-fluoro group sterically hinders the formation of the subsequent phosphodiester bond, leading to chain termination and the inhibition of viral replication.

Antitumor Mechanism

The antitumor activity of 2'-fluoro nucleosides was initially thought to operate through a similar mechanism, targeting the DNA synthesis of rapidly proliferating cancer cells.

Antitumor_Mechanism 2'-Fluoro_Nucleoside 2'-Fluoro Nucleoside (e.g., 2'-FdU) Monophosphate Monophosphate 2'-Fluoro_Nucleoside->Monophosphate Phosphorylation Cellular_Kinases_1 Cellular Kinases Diphosphate Diphosphate Monophosphate->Diphosphate Phosphorylation Cellular_Kinases_2 Cellular Kinases Triphosphate Triphosphate (Active Form) Diphosphate->Triphosphate Phosphorylation Cellular_Kinases_3 Cellular Kinases DNA_Polymerase Cellular DNA Polymerase Triphosphate->DNA_Polymerase Inhibition Chain_Termination Chain Termination DNA_Polymerase->Chain_Termination Incorporation into Cellular_DNA Replicating Cellular DNA Cellular_DNA->DNA_Polymerase Apoptosis Induction of Apoptosis Chain_Termination->Apoptosis

Caption: Early hypothesis for the antitumor mechanism of 2'-fluoro nucleosides.

Similar to the antiviral mechanism, the 2'-fluoro nucleoside is converted to its triphosphate form within the cancer cell. This active metabolite then inhibits cellular DNA polymerases, leading to the termination of DNA chain elongation during replication. This disruption of DNA synthesis ultimately triggers apoptosis (programmed cell death) in the rapidly dividing cancer cells.

Conclusion

The discovery and initial synthesis of 2'-fluoro nucleosides by Codington, Doerr, and Fox marked a significant advancement in the field of medicinal chemistry. The pioneering use of 2,2'-anhydro nucleosides as precursors and hydrogen fluoride as a fluorinating agent, though challenging, opened the door to a vast new area of research. The early recognition of their potential as antiviral and antitumor agents, based on the principle of chain termination of nucleic acid synthesis, has been largely validated and refined over decades of subsequent research, leading to the development of life-saving drugs. This foundational work continues to inspire the design and synthesis of novel nucleoside analogs with improved efficacy and safety profiles.

References

Unlocking the Potential of Gene Silencing: A Technical Guide to 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic chemical modification of oligonucleotides has revolutionized the field of nucleic acid therapeutics, paving the way for enhanced stability, binding affinity, and in vivo efficacy. Among the arsenal (B13267) of available modifications, the 2'-fluoro (2'-F) substitution on the ribose sugar has emerged as a particularly advantageous alteration for antisense and RNA interference (RNAi) applications. This in-depth technical guide provides a comprehensive overview of 2'-fluoro modified oligonucleotides, detailing their synthesis, unique properties, and therapeutic applications, complemented by experimental protocols and pathway visualizations.

Core Properties of 2'-Fluoro Modified Oligonucleotides: Enhanced Stability and Affinity

The introduction of a fluorine atom at the 2' position of the ribose sugar profoundly influences the physicochemical properties of an oligonucleotide, rendering it a superior candidate for therapeutic development compared to its unmodified counterparts.

Increased Binding Affinity (Melting Temperature, Tm)

The 2'-fluoro modification locks the sugar pucker in an RNA-like C3'-endo conformation, which pre-organizes the oligonucleotide for duplex formation with a target RNA strand.[1][2] This conformational rigidity leads to a significant increase in the melting temperature (Tm), the temperature at which half of the oligonucleotide duplex dissociates. A higher Tm indicates a more stable and stronger binding to the target sequence.

Modification TypeChange in Tm per Modification (°C)Target StrandReference
2'-Fluoro (2'-F) RNA+1 to +2RNA[3]
2'-Fluoro (2'-F) RNA~+2RNA[4]
2'-Fluoro-N3'→P5' Phosphoramidate~+5RNA[5][6]
2'-Fluoro-N3'→P5' Phosphoramidate~+4DNA[5][6]
2'-O-Methyl (2'-OMe) RNA~+1.5RNA[4]
Unmodified RNA~+1.1RNA[4]
Enhanced Nuclease Resistance

Unmodified oligonucleotides are rapidly degraded by cellular nucleases, limiting their therapeutic utility. The 2'-fluoro modification provides significant protection against nuclease-mediated degradation, thereby increasing the in vivo half-life of the oligonucleotide.[7][8][9] This enhanced stability is crucial for achieving sustained target engagement and therapeutic effect. When combined with a phosphorothioate (B77711) (PS) backbone, 2'-fluoro modified oligonucleotides exhibit even greater resistance to nuclease digestion.[10][11]

Oligonucleotide TypeNuclease ResistanceReference
Unmodified RNA/DNALow[2]
2'-Fluoro Modified (Phosphodiester)Moderate[11]
2'-Fluoro Modified (Phosphorothioate)High[10][11]

Synthesis and Purification of 2'-Fluoro Modified Oligonucleotides

The synthesis of 2'-fluoro modified oligonucleotides is achieved through standard solid-phase phosphoramidite (B1245037) chemistry, a well-established and automated method.[12][13]

Experimental Protocol: Solid-Phase Synthesis

Objective: To synthesize a 2'-fluoro modified oligonucleotide of a desired sequence.

Materials:

  • 2'-Fluoro phosphoramidites (A, C, G, U)

  • DNA or other modified phosphoramidites (as required for chimeric designs)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 0.25 M 5-ethylthiotetrazole in acetonitrile)

  • Oxidizing solution (e.g., 0.10 M iodine in pyridine/water/THF)

  • Deblocking agent (e.g., 3% trichloroacetic acid in dichloromethane)

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Cleavage and deprotection solution (e.g., 3:1 ammonium (B1175870) hydroxide:ethanol)

  • For RNA-containing sequences: Triethylamine trihydrofluoride (Et3N·3HF) for desilylation

Procedure:

  • Solid Support Preparation: The synthesis begins with the first nucleoside attached to a CPG solid support packed in a synthesis column.

  • Synthesis Cycle (repeated for each monomer addition): a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking agent. b. Coupling: The desired 2'-fluoro phosphoramidite (dissolved in acetonitrile (B52724) to a concentration of 0.08–0.15 M) is activated by the activator solution and coupled to the 5'-hydroxyl group of the preceding nucleoside. Coupling times are typically extended to 10–30 minutes for modified nucleotides.[12] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the phosphate and base protecting groups are removed by incubation with the cleavage and deprotection solution for 16 hours at 55°C.[12]

  • Desilylation (for RNA-containing sequences): If the sequence contains ribonucleotides, the 2'-hydroxyl protecting groups (e.g., TBDMS) are removed by treatment with Et3N·3HF for 48 hours at room temperature.[12]

  • Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) to isolate the full-length product.[3]

Characterization of 2'-Fluoro Modified Oligonucleotides

Experimental Protocol: Melting Temperature (Tm) Measurement

Objective: To determine the thermal stability of a duplex formed by a 2'-fluoro modified oligonucleotide and its complementary strand.

Materials:

  • Purified 2'-fluoro modified oligonucleotide and its complementary DNA or RNA strand

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a solution of the oligonucleotide duplex in the melting buffer at a known concentration (e.g., 1-5 µM).

  • Annealing: Heat the sample to 90°C for 5 minutes and then slowly cool it to room temperature to ensure proper duplex formation.

  • Data Acquisition: a. Place the cuvette in the spectrophotometer and allow the temperature to equilibrate. b. Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).[14]

  • Data Analysis: a. Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal. b. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This can be determined by finding the peak of the first derivative of the melting curve.[15]

Experimental Protocol: Nuclease Degradation Assay

Objective: To assess the stability of 2'-fluoro modified oligonucleotides in the presence of nucleases.

Materials:

  • 5'-radiolabeled (e.g., 32P) or fluorescently labeled 2'-fluoro modified oligonucleotide

  • Unmodified control oligonucleotide

  • Nuclease solution (e.g., snake venom phosphodiesterase, fetal bovine serum)

  • Reaction buffer

  • Denaturing polyacrylamide gel

  • Phosphorimager or fluorescence scanner

Procedure:

  • Reaction Setup: Incubate the labeled oligonucleotide with the nuclease solution in the reaction buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., formamide (B127407) loading buffer with EDTA).

  • Gel Electrophoresis: The samples are resolved on a denaturing polyacrylamide gel.

  • Visualization and Quantification: The gel is visualized using a phosphorimager or fluorescence scanner. The intensity of the band corresponding to the full-length oligonucleotide is quantified for each time point to determine the rate of degradation.

Applications in Gene Silencing

2'-Fluoro modified oligonucleotides are widely employed in antisense and RNAi technologies to modulate gene expression.[9][12]

Antisense Oligonucleotides (ASOs)

Antisense oligonucleotides are single-stranded DNA or RNA molecules that bind to a specific mRNA target, leading to the inhibition of protein translation. 2'-Fluoro modifications are incorporated into ASOs to enhance their binding affinity and nuclease resistance.[13]

One common mechanism of action for ASOs is the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex.[16] To achieve this, ASOs are often designed as "gapmers," where a central region of unmodified DNA is flanked by wings of 2'-modified nucleotides, such as 2'-fluoro.[9][11] The modified wings provide high affinity and stability, while the DNA gap allows for RNase H recognition and cleavage of the target mRNA.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA Pre_mRNA pre-mRNA DNA->Pre_mRNA Transcription mRNA mRNA Pre_mRNA->mRNA Splicing mRNA_cyto mRNA mRNA->mRNA_cyto Export ASO 2'-F Gapmer ASO ASO->mRNA_cyto RNaseH RNase H Ribosome Ribosome Degraded_mRNA Degraded mRNA RNaseH->Degraded_mRNA Cleavage Protein Protein Synthesis (Inhibited)

Caption: Antisense mechanism with a 2'-F gapmer ASO.

RNA Interference (RNAi)

RNAi is a natural cellular process for gene silencing that is mediated by small interfering RNAs (siRNAs).[2] siRNAs are short, double-stranded RNA molecules that guide the RNA-induced silencing complex (RISC) to cleave a complementary mRNA target.[1]

The incorporation of 2'-fluoro modifications into siRNA duplexes enhances their stability and can improve their in vivo activity.[1][17] These modifications are well-tolerated by the RISC machinery and do not significantly impede the gene-silencing process.[18]

cluster_cytoplasm Cytoplasm siRNA 2'-F Modified siRNA Duplex Dicer Dicer siRNA->Dicer Processing (optional) RISC_loading RISC Loading Complex siRNA->RISC_loading Entry Activated_RISC Activated RISC (with Guide Strand) RISC_loading->Activated_RISC Unwinding Passenger_Strand Passenger Strand (Degraded) RISC_loading->Passenger_Strand mRNA_target Target mRNA Activated_RISC->mRNA_target Target Recognition Cleaved_mRNA Cleaved mRNA mRNA_target->Cleaved_mRNA Cleavage Protein_Inhibition Protein Synthesis (Inhibited)

Caption: RNA interference pathway with a 2'-F modified siRNA.

In Vitro Transcription for RNA Synthesis

For some applications, particularly in research settings, 2'-fluoro modified RNA can be synthesized via in vitro transcription.[19][20]

Experimental Protocol: In Vitro Transcription

Objective: To synthesize a 2'-fluoro modified RNA molecule from a DNA template.

Materials:

  • Linearized DNA template with a T7, T3, or SP6 promoter

  • 2'-Fluoro modified NTPs (fATP, fCTP, fGTP, fUTP) and unmodified NTPs

  • RNA Polymerase (T7, T3, or SP6)

  • Transcription buffer (containing DTT and magnesium ions)[21]

  • RNase inhibitor

  • DNase I

Procedure:

  • Reaction Assembly: Combine the DNA template, a mix of 2'-fluoro and/or unmodified NTPs, transcription buffer, RNase inhibitor, and RNA polymerase in a reaction tube.[22]

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.[]

  • DNase Treatment: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to digest the DNA template.[22]

  • Purification: Purify the synthesized RNA using methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or spin column chromatography.[22]

Conclusion

2'-Fluoro modified oligonucleotides represent a significant advancement in nucleic acid chemistry, offering a potent combination of high binding affinity, enhanced nuclease resistance, and a favorable safety profile.[13] These properties have made them a cornerstone of modern antisense and RNAi therapeutic strategies. A thorough understanding of their synthesis, characterization, and mechanisms of action, as detailed in this guide, is essential for researchers and drug developers seeking to harness the full potential of gene silencing technologies. As the field continues to evolve, the versatility and efficacy of 2'-fluoro modifications will undoubtedly continue to drive the development of novel and impactful nucleic acid-based medicines.

References

The Cornerstone of Synthetic DNA: A Technical Guide to Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to chemically synthesize DNA with a defined sequence has revolutionized molecular biology, enabling advancements in diagnostics, therapeutics, and synthetic biology. At the heart of this capability lies phosphoramidite (B1245037) chemistry, the gold-standard method for oligonucleotide synthesis for nearly four decades.[1][2] Its remarkable efficiency and amenability to automation have made the routine production of custom DNA sequences a reality.[3] This in-depth technical guide elucidates the core principles of phosphoramidite chemistry, providing a comprehensive resource for professionals in the life sciences.

The Foundation: Solid-Phase Synthesis and Protecting Groups

Phosphoramidite chemistry is conducted as a solid-phase synthesis, a technique that anchors the growing oligonucleotide chain to a solid support, typically controlled-pore glass (CPG).[3][4] This approach simplifies the synthesis process by allowing for the easy removal of excess reagents and by-products through simple washing steps after each chemical reaction, eliminating the need for complex purification at every cycle.[5]

The synthesis proceeds in the 3' to 5' direction, opposite to the natural 5' to 3' enzymatic synthesis of DNA.[6] The success of this chemical ballet hinges on the precise use of protecting groups. These are temporary chemical modifications that shield the reactive functional groups on the nucleoside phosphoramidites, preventing unwanted side reactions.[7][8] Key protecting groups include:

  • 5'-Hydroxyl Group: Protected by a dimethoxytrityl (DMT) group, which is acid-labile and can be readily removed to allow for chain elongation.[1][9]

  • Exocyclic Amino Groups of Bases: Adenine (A), cytosine (C), and guanine (B1146940) (G) have their exocyclic amino groups protected to prevent side reactions during synthesis. Common protecting groups are benzoyl (Bz) for A and C, and isobutyryl (iBu) for G.[7][9] Thymine (T) does not have an exocyclic amino group and therefore does not require this protection.[9]

  • Phosphate (B84403) Group: The phosphorus atom is protected with a 2-cyanoethyl group, which is stable throughout the synthesis cycle but can be removed under mild alkaline conditions during the final deprotection step.[1][10]

  • 3'-Hydroxyl Group: This group is initially protected by its attachment to the solid support.[9]

The Synthesis Cycle: A Four-Step Process

The addition of each nucleotide to the growing DNA chain is achieved through a four-step cycle that is repeated until the desired sequence is assembled.[7][11]

Deblocking (Detritylation)

The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[9] The removal of the DMT group exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction. The released DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of each coupling step in real-time.[9]

Coupling

In the coupling step, the next phosphoramidite monomer, activated by a catalyst such as 1H-tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT), is added to the reaction.[10][12] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. This reaction is extremely efficient, with coupling efficiencies typically exceeding 99%.[4][5]

Capping

To prevent the elongation of chains that failed to undergo coupling in the previous step (which would result in deletion mutations), a capping step is performed.[5] Unreacted 5'-hydroxyl groups are permanently blocked by acetylation using reagents such as acetic anhydride (B1165640) and N-methylimidazole.[6][13] This ensures that only the full-length, correct sequences are produced.

Oxidation

The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphate triester. This is achieved through oxidation, typically using a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine.[13] This step stabilizes the DNA backbone in preparation for the next synthesis cycle.

Post-Synthesis: Cleavage and Deprotection

Once the desired oligonucleotide sequence has been assembled, the final steps involve cleaving the DNA from the solid support and removing all remaining protecting groups from the phosphate backbone and the nucleobases.[1] This is typically accomplished by treating the solid support with a strong base, most commonly concentrated ammonium (B1175870) hydroxide (B78521).[1][14] The specific conditions, including temperature and duration, depend on the protecting groups used and the presence of any sensitive modifications on the oligonucleotide.[10]

Quantitative Data Summary

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the final full-length oligonucleotide.

ParameterTypical Value/ConditionNotes
Coupling Efficiency > 99%A seemingly small decrease in efficiency has a significant impact on the yield of longer oligonucleotides. For example, a 50-mer synthesized with 99.5% efficiency yields approximately 78% full-length product, while 98.5% efficiency yields only about 52%.[2]
Detritylation Time 4 - 6 minutesThe duration of acid exposure must be carefully controlled to ensure complete DMT removal without causing depurination (loss of A or G bases).[15]
Coupling Time 5 - 15 minutesCan be extended to improve efficiency, especially for sterically hindered or modified phosphoramidites.
Standard Deprotection Concentrated Ammonium Hydroxide, 55-60°C6-17 hours.[14]
UltraFAST Deprotection AMA (Ammonium hydroxide/Methylamine), 65°C5-10 minutes. Requires the use of acetyl-protected dC (Ac-dC) to avoid base modification.[10]

Experimental Protocols

Standard Automated DNA Synthesis Cycle (1 µmol scale)

1. Deblocking (Detritylation):

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Procedure: Flush the synthesis column with the deblocking solution for 2-3 minutes.

  • Wash: Wash the column thoroughly with anhydrous acetonitrile (B52724) to remove the acid and the cleaved DMT group.

2. Coupling:

  • Reagents:

    • 0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile.

    • 0.45 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole (ETT)) in anhydrous acetonitrile.

  • Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column and allow them to react for 5-10 minutes.

3. Capping:

  • Reagents:

    • Capping Reagent A: Acetic anhydride in tetrahydrofuran (B95107) (THF)/lutidine.

    • Capping Reagent B: 16% N-Methylimidazole in THF.

  • Procedure: Mix Capping Reagents A and B immediately before delivery to the column. Allow the capping reaction to proceed for 1-2 minutes.

  • Wash: Wash the column with anhydrous acetonitrile.

4. Oxidation:

  • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

  • Procedure: Introduce the oxidizing solution to the column and allow the reaction to proceed for 1-2 minutes.

  • Wash: Wash the column with anhydrous acetonitrile to remove residual iodine and water.

Repeat this four-step cycle for each subsequent nucleotide addition.

Post-Synthesis Cleavage and Deprotection (Standard Conditions)

1. Cleavage from Solid Support:

  • Reagent: Concentrated ammonium hydroxide.

  • Procedure: Pass the concentrated ammonium hydroxide through the synthesis column at room temperature for 1-2 hours to cleave the oligonucleotide from the CPG support. Collect the solution in a sealed vial.

2. Deprotection:

  • Procedure: Heat the collected ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-16 hours. This removes the cyanoethyl phosphate protecting groups and the acyl protecting groups from the nucleobases.

3. Work-up:

  • Cool the vial to room temperature.

  • Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water.

Visualizing the Process

The Phosphoramidite Synthesis Cycle

DNA_Synthesis_Cycle start Start with Solid Support-Bound Nucleoside (DMT-on) deblock 1. Deblocking (Detritylation) start->deblock Remove 5'-DMT group (Acid Treatment) couple 2. Coupling deblock->couple Exposed 5'-OH p1 couple->p1 cap 3. Capping p2 cap->p2 oxidize 4. Oxidation p3 oxidize->p3 Stable Chain (Phosphate Triester) elongated Elongated Chain (DMT-on) end Repeat Cycle or Proceed to Cleavage & Deprotection elongated->end end->deblock Next Cycle p1->cap Unreacted 5'-OH p1->oxidize Coupled Chain (Phosphite Triester) p3->elongated

Caption: The four-step cycle of phosphoramidite DNA synthesis.

Logical Relationship of Protecting Groups

Protecting_Groups nucleoside Nucleoside Monomer pg5 5'-OH Protection (DMT) nucleoside->pg5 pg_base Base Protection (Bz, iBu) nucleoside->pg_base pg_p Phosphate Protection (Cyanoethyl) nucleoside->pg_p pg3 3'-OH Protection (Solid Support) nucleoside->pg3 phosphoramidite Phosphoramidite Building Block pg5->phosphoramidite pg_base->phosphoramidite pg_p->phosphoramidite pg3->phosphoramidite synthesis During Synthesis Cycle phosphoramidite->synthesis deprotection Final Deprotection synthesis->deprotection Cleavage & Base Treatment final_oligo Final Deprotected Oligonucleotide deprotection->final_oligo

Caption: The role of protecting groups in phosphoramidite chemistry.

References

The 2'-Fluoro Modification in Nucleic Acids: A Comprehensive Technical Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of nucleic acid therapeutics and diagnostics, chemical modifications are paramount for enhancing the stability, binding affinity, and overall efficacy of oligonucleotides. Among the arsenal (B13267) of available modifications, the 2'-fluoro (2'-F) substitution on the ribose sugar has emerged as a uniquely powerful tool. This modification, where the hydroxyl group at the 2' position is replaced by a fluorine atom, imparts a favorable combination of properties that make it highly valuable for a range of applications, including antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers. This in-depth technical guide provides a comprehensive overview of the 2'-fluoro modification, detailing its impact on nucleic acid properties, methods for its incorporation, and its application in various research and drug development contexts.

Core Properties of 2'-Fluoro Modified Nucleic Acids

The introduction of a fluorine atom at the 2' position of the ribose sugar profoundly influences the physicochemical properties of a nucleic acid. The high electronegativity of fluorine locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes.[1] This pre-organization of the sugar conformation is a key contributor to the enhanced properties of 2'-F modified oligonucleotides.

Enhanced Thermal Stability

A hallmark of the 2'-fluoro modification is its ability to significantly increase the thermal stability of nucleic acid duplexes. This is quantified by the melting temperature (Tm), the temperature at which half of the duplex dissociates. The increase in Tm is additive with each 2'-F substitution.

Duplex TypeModificationΔTm per Modification (°C)Reference(s)
2'-F-RNA/RNA2'-Fluoro-RNA+1.8 to +2.0[2][3]
2'-F-RNA/DNA2'-Fluoro-RNA+0.5 (fully substituted)[2]
2'-F-DNA/DNA2'-Fluoro-DNA+1.3[4]
DNA/DNASingle 2'-F-RNA substitution+1.2[2]

Table 1: Impact of 2'-Fluoro Modification on Thermal Stability (Tm).

Increased Nuclease Resistance

Native oligonucleotides are rapidly degraded by nucleases present in serum and intracellularly. The 2'-fluoro modification provides significant protection against nuclease-mediated degradation, thereby increasing the in vivo half-life of therapeutic oligonucleotides.[1][5] This resistance is attributed to the replacement of the 2'-hydroxyl group, which is a recognition site for some nucleases like RNase A.[6][7] While 2'-F modification alone enhances stability, it is often combined with other modifications, such as phosphorothioate (B77711) linkages, for even greater nuclease resistance.[8]

Oligonucleotide TypeNuclease(s)ObservationReference(s)
2'-F modified DNALambda exonuclease, DNase, RNaseResistant to degradation[7]
2'-F pyrimidine (B1678525) modified siRNASerum nucleasesSignificantly more stable than unmodified siRNA[9]
2'-F modified RNARNase AResistant to cleavage[6]

Table 2: Nuclease Resistance of 2'-Fluoro Modified Nucleic Acids.

High Binding Affinity

The C3'-endo sugar pucker induced by the 2'-fluoro modification pre-organizes the oligonucleotide into an A-form helical geometry, which is favorable for binding to complementary RNA targets. This results in a higher binding affinity compared to unmodified DNA or RNA oligonucleotides.[2] This enhanced affinity is crucial for the potency of antisense and siRNA therapeutics.

Synthesis of 2'-Fluoro Modified Oligonucleotides

The incorporation of 2'-fluoro modifications into nucleic acids can be achieved through two primary methods: solid-phase chemical synthesis and enzymatic synthesis.

Solid-Phase Chemical Synthesis

This is the most common method for producing chemically defined oligonucleotides with 2'-fluoro modifications. It utilizes phosphoramidite (B1245037) chemistry on an automated synthesizer.

1. Solid Support Preparation:

  • Start with a controlled pore glass (CPG) solid support pre-loaded with the desired 3'-terminal nucleoside.

2. Synthesis Cycle (repeated for each nucleotide addition):

  • Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside by treating with a solution of trichloroacetic acid in dichloromethane. This exposes the 5'-hydroxyl group for the next coupling step.

  • Coupling: Activate the 2'-fluoro phosphoramidite monomer (dissolved in anhydrous acetonitrile) with an activator, such as 5-ethylthiotetrazole, and deliver it to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 3-5 minutes) is often recommended for modified phosphoramidites compared to standard DNA or RNA monomers to ensure high coupling efficiency.[10]

  • Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This prevents the formation of deletion mutants in subsequent cycles.

  • Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

3. Cleavage and Deprotection:

  • After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the remaining protecting groups from the nucleobases and phosphate backbone. This is typically achieved by incubation with a solution of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) at an elevated temperature.

  • For oligonucleotides containing 2'-F RNA, a subsequent deprotection step using a fluoride-containing reagent (e.g., triethylamine (B128534) trihydrofluoride) is required to remove the 2'-O-silyl protecting groups if RNA phosphoramidites were also used.

4. Purification:

  • Purify the full-length oligonucleotide from shorter, failed sequences using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Enzymatic Synthesis

Enzymatic methods are particularly useful for the synthesis of long 2'-fluoro-modified RNA molecules. This approach typically involves the in vitro transcription of a DNA template using a modified RNA polymerase that can efficiently incorporate 2'-fluoro-substituted nucleoside triphosphates (2'-F-NTPs).

1. Template Preparation:

  • Prepare a linear double-stranded DNA template containing a T7 RNA polymerase promoter sequence upstream of the desired RNA sequence. The template can be a linearized plasmid or a PCR product.

2. In Vitro Transcription Reaction Setup:

  • Combine the following components in a reaction tube:

    • Linear DNA template

    • Transcription buffer (typically containing Tris-HCl, MgCl2, DTT, and spermidine)[6]

    • A mixture of the four nucleoside triphosphates (ATP, CTP, GTP, UTP), with one or more of the standard NTPs replaced by their corresponding 2'-fluoro-NTPs (e.g., 2'-F-dCTP, 2'-F-dUTP).

    • A modified T7 RNA polymerase, such as the Y639F mutant, which exhibits reduced discrimination against 2'-substituted NTPs.[6]

    • RNase inhibitor to prevent degradation of the synthesized RNA.

3. Incubation:

  • Incubate the reaction mixture at 37°C for 2-4 hours.

4. Template Removal and Purification:

  • Digest the DNA template using DNase I.

  • Purify the synthesized 2'-fluoro-modified RNA using methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or spin column chromatography.

Applications in Research and Drug Development

The unique properties of 2'-fluoro modified nucleic acids have led to their widespread use in various applications.

Antisense Oligonucleotides (ASOs)

ASOs are short, single-stranded nucleic acids that bind to a target mRNA, leading to its degradation or modulation of its splicing. The high binding affinity and nuclease resistance of 2'-F modified oligonucleotides make them excellent candidates for ASO development.

Small Interfering RNAs (siRNAs)

siRNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. Incorporating 2'-fluoro modifications into siRNA duplexes enhances their stability and can improve their in vivo activity.[9]

RNAi_Pathway dsRNA dsRNA / siRNA Dicer Dicer dsRNA->Dicer Processing siRNA siRNA duplex Dicer->siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC Activated RISC RISC_loading->RISC Guide strand incorporation Cleavage mRNA Cleavage RISC->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing

Caption: The RNA interference (RNAi) pathway.

Aptamers

Aptamers are structured nucleic acid molecules that bind to specific target molecules with high affinity and specificity. The 2'-fluoro modification is frequently used in the selection and optimization of RNA aptamers to increase their stability and binding affinity.[11] The FDA-approved drug Macugen (pegaptanib), an anti-VEGF aptamer for the treatment of age-related macular degeneration, contains 2'-fluoro modifications.

SELEX_Workflow cluster_SELEX SELEX Cycle Library Initial Oligonucleotide Library Incubation Incubation with Target Library->Incubation Partitioning Partitioning (Bound vs. Unbound) Incubation->Partitioning Elution Elution of Bound Oligos Partitioning->Elution Amplification PCR / RT-PCR Amplification Elution->Amplification Amplification->Library Next Round Sequencing Sequencing and Analysis Amplification->Sequencing Aptamer Identified Aptamer Sequencing->Aptamer

Caption: The SELEX workflow for aptamer selection.

Experimental Methodologies for Characterization

Nuclease Resistance Assay

This assay evaluates the stability of modified oligonucleotides in the presence of nucleases.

1. Reaction Setup:

  • Prepare reaction mixtures containing the 2'-fluoro modified oligonucleotide and an unmodified control at a final concentration of 1-5 µM in a buffer containing a nuclease source (e.g., 50-90% fetal bovine serum).[12]

  • Prepare a time-zero sample by immediately adding an equal volume of gel loading buffer (containing a denaturant like formamide (B127407) or urea) to a reaction aliquot to stop the reaction.

2. Incubation:

  • Incubate the remaining reaction mixtures at 37°C.

  • At various time points (e.g., 1, 4, 8, 24 hours), take aliquots and quench the reaction as described for the time-zero sample.

3. Gel Electrophoresis:

  • Load the samples from each time point onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide (B121943) with 7M urea).

  • Run the gel at a constant voltage until the tracking dye reaches the bottom.

4. Visualization and Analysis:

  • Stain the gel with a nucleic acid stain (e.g., SYBR Gold).

  • Visualize the gel using an imaging system. The intensity of the band corresponding to the full-length oligonucleotide will decrease over time as it is degraded. The rate of disappearance of the band for the 2'-F modified oligonucleotide is compared to the unmodified control to assess the degree of nuclease resistance.

Thermal Melting (Tm) Analysis

This method is used to determine the thermal stability of nucleic acid duplexes.

1. Sample Preparation:

  • Anneal the 2'-fluoro modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). To do this, mix equimolar amounts of the complementary strands, heat to 95°C for 5 minutes, and then allow the solution to cool slowly to room temperature.

  • Dilute the duplex solution to a final concentration of approximately 1 µM in the same buffer.

2. UV-Vis Spectrophotometry:

  • Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Place the sample in a quartz cuvette and monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled ramp rate (e.g., 1°C/minute).[1]

3. Data Analysis:

  • Plot the absorbance at 260 nm versus temperature. This will generate a sigmoidal melting curve.

  • The melting temperature (Tm) is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.

Interaction with Cellular Machinery

An important consideration for therapeutic oligonucleotides is their interaction with cellular enzymes. While 2'-F modifications enhance stability, they can also influence these interactions.

RNase H Activity

RNase H is an enzyme that cleaves the RNA strand of an RNA/DNA hybrid. This is a key mechanism of action for some antisense oligonucleotides. Uniformly 2'-fluoro modified RNA/DNA duplexes are not substrates for RNase H.[2] Therefore, for ASOs that are intended to function through an RNase H-mediated pathway, a "gapmer" design is often employed. In a gapmer, a central block of unmodified DNA is flanked by wings of 2'-F modified nucleotides. The modified wings provide nuclease resistance and high binding affinity, while the central DNA gap allows for RNase H recognition and cleavage of the target RNA.

RNaseH_Mechanism ASO Gapmer ASO (2'-F wings, DNA gap) Hybrid ASO:mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recognition of DNA/RNA duplex Cleavage mRNA Cleavage RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation

Caption: RNase H-mediated cleavage of target mRNA.

Conclusion

The 2'-fluoro modification is a cornerstone of modern nucleic acid chemistry, offering a robust solution to the inherent instability and modest binding affinity of natural oligonucleotides. Its ability to enhance thermal stability and confer nuclease resistance, while maintaining the A-form helical geometry required for potent target binding, has solidified its role in the development of antisense, siRNA, and aptamer-based therapeutics. The well-established methods for its chemical and enzymatic incorporation allow for the flexible design and synthesis of highly functionalized nucleic acid molecules. As the field of nucleic acid therapeutics continues to advance, the 2'-fluoro modification will undoubtedly remain a critical tool for researchers and drug developers aiming to unlock the full potential of this promising class of molecules.

References

Solubility and stability of Dmt-2'-F-U in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of 5'-O-Dimethoxytrityl-2'-deoxy-2'-fluorouridine (Dmt-2'-F-U), a modified nucleoside of significant interest in the development of therapeutic oligonucleotides. Understanding the physicochemical properties of this compound is critical for its effective handling, formulation, and application in various research and drug development settings.

Core Concepts: Solubility and Stability

The utility of a modified nucleoside like this compound is fundamentally linked to its solubility in various solvents for ease of use in synthesis and formulation, and its stability under different environmental conditions to ensure its integrity and shelf-life. The 5'-DMT (Dimethoxytrityl) group, a bulky hydrophobic protecting group, significantly influences the solubility profile, rendering the molecule more soluble in organic solvents compared to its unprotected counterpart. The 2'-fluoro modification, on the other hand, enhances the stability of the glycosidic bond and provides resistance to nuclease degradation.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its use in automated oligonucleotide synthesis and for the preparation of stock solutions for various in vitro and in vivo studies. The presence of the lipophilic DMT group dictates its solubility, making it readily soluble in common organic solvents.

SolventSolubilityMolar Concentration (approx.)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL[1][2]182.30 mM[1][2]Ultrasonic assistance may be required for dissolution.[1][2]
EthanolSparingly soluble (1-10 mg/mL)[3]-Data for the phosphoramidite (B1245037) form.
MethanolSoluble-Data for the unprotected 2'-fluoro-2'-deoxyuridine.
WaterSoluble-Data for the unprotected 2'-fluoro-2'-deoxyuridine.

Table 1: Quantitative Solubility Data for this compound and Related Compounds.

Stability of this compound

The stability of this compound is influenced by several factors, including pH, temperature, and light exposure. The 2'-fluoro modification significantly contributes to its enhanced stability compared to natural ribonucleosides.

pH Stability: Modified nucleosides exhibit varying stability at different pH values. Generally, a neutral pH range of 5 to 9 is considered optimal for the stability of nucleic acid duplexes. Extreme pH conditions can lead to degradation. Acidic conditions (pH < 5) can cause depurination, leading to strand breakage, while highly alkaline conditions (pH > 9) can also destabilize the molecule. For the related compound 5-fluoro-2'-deoxycytidine (B1672315), degradation has been observed to be acid-catalyzed, suggesting that this compound may also be more susceptible to degradation at low pH.[4][5]

Temperature and Light Stability: For long-term storage, it is recommended to keep this compound at low temperatures. In its solid form, storage at 4°C and protected from light is advised.[2] When dissolved in a solvent, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months, and should be protected from light.[2] These storage recommendations highlight the sensitivity of the compound to degradation at ambient temperatures and upon exposure to light.

Nuclease Resistance: A key advantage of the 2'-fluoro modification is the enhanced resistance it confers against nuclease degradation. This property is crucial for in vivo applications of oligonucleotides containing this modification, as it increases their half-life in biological systems.

Experimental Protocols

1. Determination of Solubility:

A standard method for determining the solubility of a compound like this compound involves the following steps:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., DMSO, water, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.

  • Separation of Undissolved Solid: Centrifuge the saturated solutions to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

2. Stability Study Protocol (Forced Degradation):

Forced degradation studies are essential to identify potential degradation products and understand the degradation pathways.

  • Stress Conditions:

    • Acidic Hydrolysis: Dissolve this compound in a solution of a specific acid concentration (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).

    • Alkaline Hydrolysis: Dissolve this compound in a solution of a specific base concentration (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

    • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Store solid this compound or its solution at an elevated temperature (e.g., 80°C).

    • Photostability: Expose a solution of this compound to a controlled light source (e.g., UV lamp).

  • Time Points: Collect samples at various time points during the stress testing.

  • Sample Analysis: Analyze the samples using a stability-indicating analytical method, typically HPLC or LC-MS, to quantify the remaining this compound and identify and quantify any degradation products.

  • Data Analysis: Determine the degradation rate and identify the major degradation products.

Visualization of Workflows and Pathways

Experimental_Workflow_Solubility cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature A->B C Centrifuge to pellet undissolved solid B->C D Collect and dilute supernatant C->D E Analyze by HPLC or LC-MS D->E F Calculate solubility E->F

Caption: Workflow for determining the solubility of this compound.

Degradation_Pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products Dmt_U This compound Depurination Depurinated Species Hydrolysis Hydrolyzed Uridine Derivative Oxidized Oxidized Products Isomers Isomers Acid Acid (e.g., HCl) Acid->Depurination Base Base (e.g., NaOH) Base->Hydrolysis Oxidation Oxidizing Agent (e.g., H₂O₂) Oxidation->Oxidized Heat Heat Heat->Isomers Light Light Light->Oxidized

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fluoro modified oligonucleotides are a class of synthetic nucleic acid analogs that have garnered significant interest in the fields of therapeutics and diagnostics. The incorporation of a fluorine atom at the 2' position of the ribose sugar confers several advantageous properties, including enhanced nuclease resistance, increased thermal stability of duplexes with complementary RNA and DNA, and the ability to adopt an A-form helical conformation.[1][2] These characteristics make 2'-fluoro modified oligonucleotides promising candidates for applications such as antisense therapy, siRNA, and aptamers.

This document provides a detailed protocol for the solid-phase synthesis of 2'-fluoro modified oligonucleotides using phosphoramidite (B1245037) chemistry. It covers the preparation of the key 2'-fluoro-2'-deoxyribonucleoside phosphoramidite monomers, the automated solid-phase synthesis cycle, and the final deprotection and purification steps. Additionally, methods for the characterization of the final product are outlined.

Materials and Reagents

2'-Fluoro-2'-Deoxyribonucleoside Phosphoramidite Monomers

The synthesis of 2'-fluoro modified oligonucleotides begins with the preparation of the corresponding phosphoramidite building blocks. A general scheme for the synthesis of 5'-DMT-2'-fluoro-2'-deoxyribonucleoside-3'-O-(N,N-diisopropyl) phosphoramidites is outlined below. This process involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group.

Key Reagents for Monomer Synthesis:

Solid-Phase Oligonucleotide Synthesis

The automated synthesis is performed on a solid support, typically controlled pore glass (CPG), functionalized with the initial nucleoside.

Reagents for Automated Synthesis:

  • 2'-Fluoro-2'-deoxyribonucleoside phosphoramidites (0.08–0.10 M in anhydrous acetonitrile)[1]

  • Standard DNA or RNA phosphoramidites (if creating chimeric oligonucleotides)

  • Activator Solution: 5-(Ethylthio)-1H-tetrazole (ETT) (0.25 M in acetonitrile) or 4,5-Dicyanoimidazole (DCI) (0.50 M in acetonitrile)

  • Oxidizing Solution: 0.10 M Iodine in Tetrahydrofuran/Pyridine/Water[1]

  • Capping Solution A: Acetic Anhydride in Tetrahydrofuran/Pyridine

  • Capping Solution B: 16% N-Methylimidazole in Tetrahydrofuran

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane

  • Anhydrous Acetonitrile (synthesis grade)

Deprotection and Purification

Reagents for Deprotection and Purification:

Experimental Protocols

Protocol 1: Synthesis of 2'-Fluoro-2'-Deoxyribonucleoside Phosphoramidites
  • Preparation: Dry the 5'-O-DMT-2'-fluoro-2'-deoxyribonucleoside by co-evaporation with anhydrous acetonitrile and dissolve in anhydrous dichloromethane under an argon atmosphere.

  • Phosphitylation: Cool the solution to 0°C and add N,N-diisopropylethylamine (DIPEA). Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction by the addition of methanol.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired phosphoramidite.

  • Characterization: Confirm the structure and purity of the phosphoramidite using ³¹P NMR and mass spectrometry.

Protocol 2: Automated Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides

The synthesis is performed on an automated DNA/RNA synthesizer following a standard phosphoramidite cycle. The key steps in each cycle are detritylation, coupling, capping, and oxidation.

Synthesis Cycle Parameters:

StepReagent/SolutionTimePurpose
Detritylation 3% TCA or DCA in DCM60-120 secRemoval of the 5'-DMT protecting group.
Coupling 2'-Fluoro phosphoramidite + Activator10-30 minCoupling of the next phosphoramidite monomer.[1]
Capping Capping A + Capping B30-60 secAcetylation of unreacted 5'-hydroxyl groups.
Oxidation 0.10 M Iodine solution30-60 secOxidation of the phosphite (B83602) triester to a more stable phosphate (B84403) triester.[1]
Washing Anhydrous AcetonitrileVariableWashing of the solid support between steps.

Note on Coupling: The coupling time for 2'-fluoro phosphoramidites is typically extended compared to standard DNA or RNA phosphoramidites to ensure high coupling efficiency.[1] Coupling efficiencies for 2'-fluoro phosphoramidites are generally in the range of 94-96%.[4]

Protocol 3: Deprotection and Cleavage of 2'-Fluoro Modified Oligonucleotides
  • Base and Phosphate Deprotection:

    • Treat the solid support with a solution of ammonium hydroxide/ethanol (3:1 v/v) for 16 hours at 55°C.[1]

    • Alternatively, for faster deprotection, use 40% aqueous methylamine at 25-45°C for 30 minutes.[3]

  • Cleavage from Solid Support: The oligonucleotide is cleaved from the CPG support during the base deprotection step.

  • Filtration and Evaporation: Filter the solution to remove the solid support and evaporate the supernatant to dryness.

Protocol 4: Purification of 2'-Fluoro Modified Oligonucleotides
  • Anion-Exchange HPLC:

    • Dissolve the crude deprotected oligonucleotide in an appropriate buffer.

    • Purify the full-length product using anion-exchange HPLC.

  • Reverse-Phase HPLC:

    • For DMT-on purification, the crude oligonucleotide with the 5'-DMT group intact can be purified by reverse-phase HPLC.

    • After purification, the DMT group is removed by treatment with an acidic solution.

  • Desalting: Desalt the purified oligonucleotide using a suitable method, such as size-exclusion chromatography or ethanol precipitation.

Protocol 5: Characterization of 2'-Fluoro Modified Oligonucleotides
  • Mass Spectrometry:

    • Determine the molecular weight of the purified oligonucleotide using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the final product by analytical anion-exchange or reverse-phase HPLC.

  • UV-Vis Spectroscopy:

    • Quantify the oligonucleotide concentration by measuring the absorbance at 260 nm.

Data Presentation

Table 1: Summary of Quantitative Parameters for Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides

ParameterValueReference
Phosphoramidite Concentration 0.08 - 0.10 M[1]
Activator Concentration (ETT) 0.25 M[1]
Oxidizer Concentration (Iodine) 0.10 M[1]
Detritylation Time 60 - 120 seconds
Coupling Time 10 - 30 minutes[1]
Capping Time 30 - 60 seconds
Oxidation Time 30 - 60 seconds[1]
Typical Coupling Efficiency 94 - 96%[4]
Base Deprotection (NH4OH/EtOH) 16 hours @ 55°C[1]
Base Deprotection (Aqueous MeNH2) 30 minutes @ 25-45°C[3]

Visualizations

Solid_Phase_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add 2'-F Monomer) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Detritylation Repeat for next cycle Deprotection 5. Deprotection & Cleavage Oxidation->Deprotection Completed Chain Start Start: Functionalized Solid Support Start->Detritylation End_Product Final Product: Purified 2'-Fluoro Oligonucleotide Purification 6. Purification (HPLC) Deprotection->Purification Characterization 7. Characterization (MS, HPLC) Purification->Characterization Characterization->End_Product Deprotection_Pathway cluster_deprotection Deprotection and Purification Start_Deprotection Oligonucleotide on Solid Support Base_Deprotection Base & Phosphate Deprotection (NH4OH/EtOH or MeNH2) Start_Deprotection->Base_Deprotection Cleavage Cleavage from Solid Support Base_Deprotection->Cleavage Purification_Step Purification (HPLC) Cleavage->Purification_Step Desalting Desalting Purification_Step->Desalting Final_Oligo Purified 2'-Fluoro Oligonucleotide Desalting->Final_Oligo

References

Application Notes and Protocols for Incorporating DMT-2'-F-U into Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific modulation of gene expression. Chemical modifications to the oligonucleotide backbone and sugar moieties are crucial for enhancing their drug-like properties, including nuclease resistance, binding affinity to target RNA, and pharmacokinetic profiles. The incorporation of 2'-deoxy-2'-fluoro-uridine (2'-F-U) is a key second-generation modification that confers advantageous properties to ASOs. The fluorine substitution at the 2'-position of the ribose sugar locks the sugar pucker into an RNA-like C3'-endo conformation, which increases the thermal stability of the ASO-RNA duplex.[1][2] When combined with a phosphorothioate (B77711) (PS) backbone, 2'-fluoro modifications significantly enhance nuclease resistance.[3][][5]

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 5'-O-Dimethoxytrityl-2'-deoxy-2'-fluoro-uridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-2'-F-U) into ASOs. The protocols cover solid-phase synthesis, deprotection, purification, and characterization of the modified oligonucleotides, as well as methods to evaluate their biological activity.

Key Properties of 2'-F-U Modified ASOs

The inclusion of 2'-F-U in antisense oligonucleotides imparts several beneficial characteristics that are summarized in the table below.

PropertyDescriptionQuantitative DataReferences
Binding Affinity (Tm) The 2'-fluoro modification pre-organizes the sugar into an A-form helix, leading to a significant increase in the melting temperature (Tm) of the ASO:RNA duplex. This indicates a higher binding affinity for the target RNA.Increases Tm by approximately 1.8-2.5°C per 2'-F modification.[2][6][1][2][3][6]
Nuclease Resistance While 2'-fluoro modification alone provides some protection against nucleases, its combination with a phosphorothioate (PS) backbone renders the oligonucleotide highly resistant to degradation by both endo- and exonucleases.[2][3][]Phosphorothioate linkages are critical for enhanced resistance.[2][3][][2][3][][7]
Mechanism of Action 2'-F-U modified ASOs are typically designed as "gapmers" or "chimeric" oligonucleotides. These consist of a central "gap" of DNA or phosphorothioate DNA monomers flanked by 2'-modified nucleotides. This design allows for the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA duplex, leading to target mRNA degradation.[][8] Uniformly 2'-F-modified oligonucleotides do not support RNase H activity.[3][]The central DNA gap is essential for RNase H-mediated cleavage.[][8][3][][8]
Specificity The high binding affinity conferred by 2'-F modifications contributes to improved base-pair specificity, reducing off-target effects.[3][3]

Experimental Protocols

Solid-Phase Synthesis of 2'-F-U Modified Oligonucleotides

This protocol describes the automated solid-phase synthesis of a chimeric 2'-F-U modified phosphorothioate oligonucleotide using standard phosphoramidite chemistry.

Workflow for Solid-Phase Oligonucleotide Synthesis

G cluster_synthesis_cycle Synthesis Cycle (repeated for each monomer) Detritylation 1. Detritylation (Remove 5'-DMT group) Coupling 2. Coupling (Add next phosphoramidite) Detritylation->Coupling TCA or DCA Thiolation 3. Thiolation/Oxidation (Create phosphorothioate/ phosphodiester linkage) Coupling->Thiolation Activator (e.g., ETT) Capping 4. Capping (Block unreacted 5'-OH groups) Thiolation->Capping Sulfurizing or Oxidizing Reagent Capping->Detritylation Acetic Anhydride Cleavage 5. Cleavage from Support & Base Deprotection Start Start with CPG solid support Start->Detritylation Purification 6. Purification Cleavage->Purification Analysis 7. Analysis Purification->Analysis

Caption: Automated solid-phase synthesis cycle for oligonucleotides.

Materials:

  • DNA and this compound phosphoramidites (0.1 M in anhydrous acetonitrile)

  • Controlled pore glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile

  • Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane

  • Capping solution A: Acetic anhydride/Pyridine (B92270)/THF

  • Capping solution B: 10% N-Methylimidazole in THF

  • Thiolation reagent: 0.05 M 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) in pyridine or other sulfurizing agent for phosphorothioate linkages. For phosphodiester linkages, use an oxidizing solution (e.g., iodine/water/pyridine).

  • Cleavage and deprotection solution: Ammonium hydroxide/methylamine (AMA) (1:1, v/v)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence and specify the positions for this compound incorporation.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each monomer addition: a. Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. b. Coupling: The next phosphoramidite in the sequence (e.g., this compound) is activated by the activator and coupled to the free 5'-hydroxyl group. A longer coupling time of 3-5 minutes is recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency. c. Thiolation: To generate the phosphorothioate linkage, the phosphite (B83602) triester is treated with the thiolation reagent. For phosphodiester linkages, an oxidation step is performed. d. Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Deprotection and Purification

Materials:

  • Ammonium hydroxide/methylamine (AMA) (1:1, v/v)

  • Triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidone (NMP)/TEA (for RNA-containing oligos)

  • Desalting columns or HPLC system

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the CPG support to a screw-cap vial.

    • Add AMA solution and incubate at room temperature for 2 hours or at 55°C for 17 hours for standard DNA bases. For 2'-F-U, milder conditions of room temperature for 2 hours are recommended to prevent degradation.[]

  • Supernatant Collection: Carefully collect the supernatant containing the cleaved and deprotected oligonucleotide.

  • Purification:

    • DMT-on Purification (Recommended): If the DMT group was left on, purify the oligonucleotide by reverse-phase HPLC. The DMT-on product will be retained longer on the column, allowing for separation from truncated failures. After collection, the DMT group is removed with an acidic solution (e.g., 80% acetic acid).

    • Desalting: For less stringent purity requirements, the deprotected oligonucleotide can be desalted using commercially available cartridges.

Characterization of 2'-F-U Modified ASOs

a. Purity and Molecular Weight Analysis

  • Method: Anion-exchange or reverse-phase HPLC and Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Procedure: Analyze the purified oligonucleotide by HPLC to assess its purity. Use ESI-MS to confirm the correct molecular weight.

b. Thermal Melting (Tm) Analysis

This protocol determines the melting temperature of the ASO:RNA duplex.

Workflow for Tm Determination

G Prepare Prepare ASO and complementary RNA in buffer Anneal Anneal by heating to 95°C and slow cooling Prepare->Anneal Measure Measure absorbance at 260 nm while slowly increasing temperature Anneal->Measure Analyze Plot absorbance vs. temperature and determine the midpoint (Tm) Measure->Analyze

Caption: Workflow for determining the melting temperature (Tm).

Materials:

  • Purified 2'-F-U ASO and its complementary RNA target

  • Tm buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.2)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Prepare solutions of the ASO and its complementary RNA in Tm buffer at a final concentration of 1-5 µM each.

  • Mix equal volumes of the ASO and RNA solutions.

  • Anneal the duplex by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Measure the absorbance at 260 nm while increasing the temperature from 20°C to 95°C at a rate of 0.5-1°C per minute.

  • Plot the absorbance versus temperature. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the melting curve.

c. Nuclease Resistance Assay

This assay evaluates the stability of the ASO in the presence of nucleases.

Materials:

  • Purified 2'-F-U ASO

  • Control unmodified phosphodiester oligonucleotide

  • Fetal bovine serum (FBS) or a specific exonuclease (e.g., snake venom phosphodiesterase)

  • Reaction buffer

  • Polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Incubate a known amount of the ASO and the control oligonucleotide in 10% FBS or with a specific nuclease at 37°C.

  • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Stop the reaction by adding a chelating agent (e.g., EDTA) and a loading dye.

  • Analyze the samples by denaturing PAGE.

  • Visualize the bands by staining (e.g., with SYBR Gold). The disappearance of the full-length oligonucleotide band over time indicates degradation. ASOs with higher nuclease resistance will remain intact for longer periods.

In Vitro Evaluation of ASO Activity

a. ASO Transfection into Cultured Cells

This protocol describes the delivery of ASOs into a cell line (e.g., HeLa) to assess their antisense activity.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • 2'-F-U ASO and a scrambled control ASO

  • Lipofectamine 2000 or other transfection reagent

  • Opti-MEM I Reduced Serum Medium

Procedure:

  • Seed HeLa cells in a 24-well plate to be 70-80% confluent at the time of transfection.

  • For each well, dilute the ASO to the desired final concentration (e.g., 10-100 nM) in Opti-MEM.

  • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

  • Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

  • Add the ASO-lipid complex to the cells.

  • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before analysis.

b. Quantification of Target mRNA Knockdown by RT-qPCR

This protocol measures the reduction in target mRNA levels following ASO treatment.

Workflow for RT-qPCR Analysis

G Harvest Harvest cells 24-48h post-transfection RNA_Extract Extract total RNA Harvest->RNA_Extract cDNA_Synth Reverse transcribe RNA to cDNA RNA_Extract->cDNA_Synth qPCR Perform quantitative PCR with primers for target and housekeeping genes cDNA_Synth->qPCR Analysis Analyze data to determine relative mRNA levels qPCR->Analysis

References

Application Notes and Protocols for the Synthesis of siRNA with 2'-Fluoro Pyrimidines for Enhanced Stability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small interfering RNAs (siRNAs) are powerful tools for gene silencing, offering therapeutic potential for a wide range of diseases. However, unmodified siRNAs are susceptible to rapid degradation by nucleases in serum and have a short half-life, limiting their in vivo efficacy.[1][2] Chemical modifications, such as the incorporation of 2'-fluoro (2'-F) pyrimidines, have been shown to significantly enhance the stability and potency of siRNAs.[3][4] This document provides detailed application notes and protocols for the synthesis and evaluation of siRNAs containing 2'-fluoro pyrimidine (B1678525) modifications.

The 2'-fluoro modification, where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom, pre-organizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form RNA helices.[3][5] This conformational restriction leads to increased thermal stability of the siRNA duplex and enhanced resistance to nuclease degradation.[3][4] Importantly, this modification is well-tolerated by the RNA-induced silencing complex (RISC), ensuring that the gene-silencing activity is maintained or even improved.[3][6]

Data Presentation

The incorporation of 2'-fluoro pyrimidines into siRNA duplexes results in a significant increase in thermal stability, as measured by the melting temperature (Tm), and enhanced stability in the presence of serum nucleases.

siRNA Duplex Modification Melting Temperature (Tm) (°C) Serum Half-life (t1/2) In Vivo Potency
Unmodified siRNANone71.8< 15 minutes - 4 hoursBaseline
2'-F Pyrimidine Modified siRNA2'-F at all pyrimidine residues86.2> 24 hours~2-fold higher than unmodified
FANA Modified siRNA (sense strand)Fully modified 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (FANA) sense strandNot specified~6 hours4-fold more potent than unmodified

Data compiled from multiple sources.[1][2][3][4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-Fluoro Modified siRNA

This protocol outlines the standard solid-phase synthesis approach for generating siRNA oligonucleotides with 2'-fluoro pyrimidine modifications.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • 2'-F-Uridine, 2'-F-Cytidine, and standard A and G phosphoramidites

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Capping reagents (e.g., acetic anhydride (B1165640) and 1-methylimidazole)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., ammonia/ethanol mixture)

  • HPLC purification system

Methodology:

  • Synthesis Setup: Program the DNA/RNA synthesizer with the desired siRNA sequence. Ensure that the 2'-F pyrimidine phosphoramidites are placed in the correct positions on the synthesizer.

  • Chain Elongation Cycle:

    • Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside using the deblocking solution.

    • Coupling: Activate the next phosphoramidite (B1245037) (either a standard or a 2'-F modified pyrimidine) with the activator solution and couple it to the 5'-hydroxyl of the growing oligonucleotide chain. Extended coupling times may be necessary for modified phosphoramidites.[6]

    • Capping: Cap any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Repeat: Repeat the chain elongation cycle until the full-length oligonucleotide is synthesized.

  • Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the CPG solid support and remove the base and phosphate protecting groups using an ammonia/ethanol mixture at 55°C for 16 hours.[6]

  • Purification: Purify the crude single-stranded siRNA using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Duplex Annealing: Quantify the purified single strands and anneal the sense and antisense strands in an appropriate buffer to form the final siRNA duplex.

Protocol 2: Enzymatic Synthesis of 2'-Fluoro Modified siRNA

This protocol describes an enzymatic method for producing 2'-fluoro modified siRNA swarms.[7]

Materials:

  • T7 DNA-dependent RNA polymerase

  • phi6 RNA-dependent RNA polymerase (RdRp)

  • Giardia Dicer

  • DNA template encoding the target sequence

  • Unmodified NTPs (ATP, GTP)

  • 2'-F modified pyrimidine NTPs (2'-F-UTP, 2'-F-CTP)

  • Reaction buffers for each enzyme

  • RNase A

  • Agarose (B213101) gel electrophoresis system

Methodology:

  • dsRNA Synthesis: Perform in vitro transcription using T7 RNA polymerase and a DNA template to generate an initial RNA transcript. Subsequently, use phi6 RdRp to synthesize double-stranded RNA (dsRNA), replacing canonical UTP and CTP with 2'-F-dUTP and 2'-F-dCTP in the reaction mixture.[7]

  • Dicing: Treat the resulting 2'-F modified dsRNA with Giardia Dicer to generate a swarm of 2'-F modified siRNAs.

  • Purification and Analysis: Purify the siRNA swarms and analyze their size and integrity using agarose gel electrophoresis.

  • Stability Assay: To assess nuclease resistance, incubate the 2'-F-siRNA swarms with RNase A and compare their degradation profile to that of unmodified siRNAs using gel electrophoresis.[7]

Protocol 3: Serum Stability Assay

This protocol details the procedure for evaluating the stability of 2'-fluoro modified siRNA in serum.

Materials:

  • 2'-F modified and unmodified siRNA duplexes

  • Fetal bovine serum (FBS) or human plasma

  • Incubator at 37°C

  • Loading buffer (e.g., 0.5x TBE, 6% Ficoll)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Nucleic acid stain (e.g., SYBR Gold)

  • Densitometry software

Methodology:

  • Incubation: Resuspend a known amount of each siRNA duplex in 10% FBS or human plasma and incubate at 37°C.[1]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Preparation: Stop the reaction by freezing the aliquots at -20°C in loading buffer.[1]

  • PAGE Analysis: Separate the samples on a non-denaturing 20% polyacrylamide gel.[1]

  • Visualization and Quantification: Stain the gel with a nucleic acid stain and visualize the bands. Perform densitometry analysis to quantify the percentage of intact siRNA at each time point relative to the initial amount.[1]

  • Half-life Determination: Calculate the half-life (t1/2) of each siRNA duplex.

Protocol 4: In Vitro Gene Silencing Assay

This protocol describes how to assess the gene-silencing activity of 2'-fluoro modified siRNAs in cell culture.

Materials:

  • HeLa cells (or other suitable cell line) expressing a reporter gene (e.g., Luciferase)

  • 2'-F modified and unmodified siRNAs targeting the reporter gene

  • Control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Luciferase assay system

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells in a 24-well plate the day before transfection.

  • Transfection: On the day of transfection, complex the siRNAs with the transfection reagent according to the manufacturer's instructions. Add the siRNA-lipid complexes to the cells at a final concentration of, for example, 60 nM.[2]

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72, 96 hours) to allow for gene silencing.[1]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and compare the knockdown efficiency of the 2'-F modified siRNA to the unmodified siRNA.

Visualizations

Synthesis_Workflow start Start: Design siRNA Sequence synthesis Solid-Phase Synthesis (with 2'-F phosphoramidites) start->synthesis cleavage Cleavage and Deprotection synthesis->cleavage purification HPLC or PAGE Purification (Single Strands) cleavage->purification annealing Duplex Annealing purification->annealing qc Quality Control (Mass Spec, Purity) annealing->qc final Final 2'-F Modified siRNA Duplex qc->final

Caption: Workflow for the solid-phase synthesis of 2'-fluoro modified siRNA.

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA 2'-F Modified siRNA Duplex RISC_loading RISC Loading Complex siRNA->RISC_loading 1. Entry guide_strand Guide Strand (Antisense) RISC_loading->guide_strand 2. Unwinding passenger_strand Passenger Strand (Sense) Degradation RISC_loading->passenger_strand mRNA Target mRNA guide_strand->mRNA 3. Target Recognition cleavage mRNA Cleavage mRNA->cleavage 4. Slicing silencing Gene Silencing cleavage->silencing

Caption: The RNA interference (RNAi) pathway involving 2'-F modified siRNA.

Stability_Comparison unmodified Unmodified siRNA - Susceptible to nucleases - Low thermal stability (lower Tm) - Short serum half-life - Potential immune stimulation modified 2'-Fluoro Modified siRNA + High nuclease resistance + High thermal stability (higher Tm) + Extended serum half-life + Reduced immune stimulation unmodified->modified Superior Properties

Caption: Comparison of properties between unmodified and 2'-F modified siRNA.

References

Application Notes and Protocols for the Deprotection of Oligonucleotides Containing 2'-Fluoro-Uridine (2'-F-U)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oligonucleotides incorporating 2'-fluoro (2'-F) modifications, such as 2'-Fluoro-Uridine (2'-F-U), are of significant interest in therapeutic and diagnostic applications due to their enhanced nuclease resistance and favorable binding affinities to target RNA. The deprotection of oligonucleotides containing 2'-F-U is a critical step following solid-phase synthesis.

A key advantage of 2'-F modified ribonucleosides is that they do not possess a 2'-hydroxyl protecting group (such as the bulky tert-butyldimethylsilyl (TBDMS) group found in standard RNA synthesis). This simplifies the deprotection process considerably, making it virtually identical to that of standard DNA oligonucleotides.[1][2][3][4] The procedure involves two primary steps that are typically performed concurrently: cleavage from the solid support and removal of the protecting groups from the nucleobases and the phosphate (B84403) backbone.

This document provides a detailed overview of the standard deprotection conditions, experimental protocols, and a summary of common deprotection reagents and their reaction conditions for oligonucleotides containing 2'-F-U.

Summary of Standard Deprotection Conditions

The choice of deprotection conditions often depends on the sensitivity of other modifications present in the oligonucleotide and the desired speed of the process. The following table summarizes common deprotection methods applicable to oligonucleotides containing 2'-F-U.

Deprotection MethodReagent CompositionTemperatureDurationNotes
Standard Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30%)55°C8 - 17 hoursTraditional method suitable for standard base protecting groups.
Room Temp.~36 hoursFor oligonucleotides with iBu-dG protection.[3]
Fast Concentrated Ammonium Hydroxide (28-30%)65°C2 - 8 hoursFaster deprotection, time depends on the specific protecting groups used.[3]
UltraFAST Ammonium Hydroxide / 40% Methylamine (B109427) (AMA) (1:1, v/v)65°C5 - 10 minutesRapid deprotection.[1][5] Requires acetyl (Ac) protected dC to prevent base modification.[1][6][5]
55°C10 minutesLower temperature option for AMA.[5]
Room Temp.2 hoursSlower, but milder AMA condition.[5]
Mild tert-Butylamine/water (1:3, v/v)60°C6 hoursSuitable for some sensitive dyes and modifications.[1][5]
UltraMILD 0.05 M Potassium Carbonate in MethanolRoom Temp.4 hoursFor highly base-labile modifications. Requires UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) and specific capping reagents.[1][2][3]

Experimental Protocols

Below are detailed protocols for the deprotection of oligonucleotides containing 2'-F-U using the "UltraFAST" AMA method and the standard ammonium hydroxide method.

Protocol 1: UltraFAST Deprotection using Ammonium Hydroxide/Methylamine (AMA)

This is the recommended method for rapid and efficient deprotection of oligonucleotides without base-labile modifications.

Materials:

  • Oligonucleotide synthesis column containing the 2'-F-U modified oligonucleotide on solid support.

  • Concentrated Ammonium Hydroxide (NH₄OH, ~30%).

  • 40% aqueous Methylamine (CH₃NH₂).

  • Sterile, screw-cap vials (e.g., 2 mL).

  • Syringes.

  • Heating block.

  • SpeedVac or other centrifugal vacuum concentrator.

  • Nuclease-free water.

Procedure:

  • Preparation of AMA Solution: In a fume hood, prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1, v/v). Prepare this solution fresh before use.

  • Cleavage from Support: a. Remove the synthesis column from the synthesizer. b. Using a syringe, pass 1-2 mL of the freshly prepared AMA solution through the column, collecting the eluate in a sterile screw-cap vial. c. Seal the vial tightly.

  • Deprotection: a. Place the sealed vial in a heating block set to 65°C. b. Incubate for 10-15 minutes.[6][7]

  • Cooling: a. After incubation, remove the vial from the heating block and allow it to cool to room temperature.

  • Drying: a. Centrifuge the vial briefly to collect any condensation. b. Carefully open the vial in a fume hood. c. Evaporate the AMA solution to dryness using a SpeedVac. No heating is required for this step.

  • Reconstitution: a. Resuspend the deprotected oligonucleotide pellet in a desired volume of nuclease-free water or a suitable buffer for downstream applications (e.g., purification or analysis).

Protocol 2: Standard Deprotection using Concentrated Ammonium Hydroxide

This method is suitable for standard oligonucleotides and is an alternative if methylamine is not available.

Materials:

  • Oligonucleotide synthesis column.

  • Concentrated Ammonium Hydroxide (NH₄OH, ~30%).

  • Sterile, screw-cap vials (e.g., 2 mL).

  • Syringes.

  • Heating block or oven.

  • SpeedVac or other centrifugal vacuum concentrator.

  • Nuclease-free water.

Procedure:

  • Cleavage from Support: a. Remove the synthesis column from the synthesizer. b. Using a syringe, pass 1-2 mL of concentrated ammonium hydroxide through the column, collecting the eluate in a sterile screw-cap vial. c. Seal the vial tightly.

  • Deprotection: a. Place the sealed vial in a heating block or oven set to 55°C. b. Incubate for 8-17 hours (overnight). The exact time depends on the base protecting groups used during synthesis.

  • Cooling: a. After incubation, remove the vial and allow it to cool completely to room temperature before opening to prevent the ammonia (B1221849) from boiling over.

  • Drying: a. Centrifuge the vial briefly. b. Open the vial in a fume hood. c. Evaporate the ammonium hydroxide solution to dryness using a SpeedVac.

  • Reconstitution: a. Resuspend the deprotected oligonucleotide pellet in a desired volume of nuclease-free water or a suitable buffer.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the deprotection process for oligonucleotides containing 2'-F-U.

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_workup Workup & Isolation Synthesized_Oligo Synthesized Oligo on Solid Support (with protecting groups) Cleavage Add Deprotection Reagent (e.g., AMA or NH4OH) Synthesized_Oligo->Cleavage Step 1 Incubation Incubate (Heat) Cleavage->Incubation Step 2 Drying Evaporate to Dryness (SpeedVac) Incubation->Drying Step 3 Final_Product Deprotected 2'-F-U Oligo in Solution Drying->Final_Product Step 4: Reconstitute

Caption: Workflow for 2'-F-U oligonucleotide deprotection.

Logical_Relationships Oligo Oligonucleotide on CPG - 2'-F-U incorporated - Base protecting groups (Bz, iBu, etc.) - Cyanoethyl phosphate groups Cleavage Cleavage from CPG Base_Deprotection Base Deprotection Phosphate_Deprotection Phosphate Deprotection Product Final Deprotected Oligonucleotide Reagent Basic Reagent (NH4OH or AMA) Reagent->Cleavage initiates Reagent->Base_Deprotection initiates Reagent->Phosphate_Deprotection initiates

Caption: Key reactions in the deprotection of 2'-F-U oligos.

References

Application Notes and Protocols: Synthesis of Modified Oligonucleotides Using Dmt-2'-F-U Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Modifications to the sugar moiety, such as the introduction of a 2'-fluoro (2'-F) group, have been shown to confer desirable properties, including enhanced nuclease resistance and increased thermal stability of duplexes.[1][2] This document provides detailed application notes and protocols for the use of 5'-O-Dimethoxytrityl-2'-deoxy-2'-fluorouridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (Dmt-2'-F-U) in combination with other modified phosphoramidites for the synthesis of custom oligonucleotides.

2'-Fluoro-modified nucleosides, like 2'-F-U, adopt an RNA-type C3'-endo sugar pucker, which contributes to the formation of more stable A-form helices when hybridized with complementary RNA strands.[1] This property is particularly advantageous in applications such as antisense oligonucleotides and siRNAs, where high binding affinity to RNA targets is crucial.[3] Furthermore, the 2'-fluoro group enhances resistance to degradation by nucleases, prolonging the half-life of the oligonucleotide in biological systems.[2][4]

These protocols will guide researchers through the process of solid-phase oligonucleotide synthesis incorporating this compound, as well as other common modifications like 2'-O-Methyl (2'-OMe) and phosphorothioate (B77711) (PS) linkages, followed by deprotection and analysis of the final product.

Quantitative Data Summary

The incorporation of 2'-F-U and other modifications significantly impacts the properties of the resulting oligonucleotides. The following tables summarize key quantitative data for easy comparison.

Table 1: Thermal Stability (Melting Temperature, Tm) of Modified Oligonucleotides

ModificationChange in Tm per Modification (°C)Duplex TypeReference
2'-Fluoro (2'-F)~ +2.0DNA:RNA[1]
2'-Fluoro (2'-F)~ +1.3DNA:DNA[5]
2'-O-Methyl (2'-OMe)~ +1.5DNA:RNA[1]
Phosphorothioate (PS)~ -0.5DNA:RNA[5]

Note: Tm values are dependent on sequence, length, and buffer conditions. The values presented are approximations for comparative purposes.

Table 2: Nuclease Resistance of Modified Oligonucleotides

ModificationRelative Nuclease ResistanceKey BenefitReference
2'-Fluoro (2'-F)HighProtects against 2'-hydroxyl targeting nucleases[2]
Phosphorothioate (PS)HighConfers broad resistance to endo- and exonucleases[6]
2'-O-Methyl (2'-OMe)HighIncreases stability and binding affinity[6]

Table 3: Recommended Synthesis Coupling Times

Phosphoramidite (B1245037) TypeRecommended Coupling TimeReference
Standard DNA (e.g., DMT-dT)90 seconds[7]
2'-Fluoro (e.g., this compound)3 minutes[7]
2'-O-Methyl2-5 minutes
Locked Nucleic Acid (LNA)10-15 minutes

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard steps for synthesizing a modified oligonucleotide on an automated DNA synthesizer using phosphoramidite chemistry.

Materials:

  • This compound phosphoramidite

  • Other desired DNA, RNA, or modified phosphoramidites (e.g., 2'-OMe, LNA)

  • Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 0.5 M 4,5-Dicyanoimidazole (DCI) in acetonitrile)[8][9]

  • Capping Solution A (Acetic anhydride (B1165640) in THF)

  • Capping Solution B (16% N-Methylimidazole in THF)

  • Oxidizing Solution (0.02 M Iodine in THF/Pyridine/Water)

  • Deblocking Solution (3% Trichloroacetic Acid in Dichloromethane)

  • For phosphorothioate linkages: Sulfurizing reagent (e.g., 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione, DDTT)

Procedure:

The synthesis follows a cyclical four-step process for each nucleotide addition.[10]

  • Deblocking (Detritylation):

    • The 5'-DMT protecting group is removed from the support-bound nucleoside by treating with the deblocking solution.[11]

    • The column is washed with anhydrous acetonitrile.

  • Coupling:

    • The this compound phosphoramidite (or other modified phosphoramidite) and activator solution are delivered to the synthesis column.

    • The phosphoramidite couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Refer to Table 3 for recommended coupling times. An extended coupling time of at least 3 minutes is recommended for 2'-F phosphoramidites.[7]

  • Capping:

    • Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions. This prevents the formation of deletion mutants in subsequent cycles.

  • Oxidation/Sulfurization:

    • For a standard phosphodiester linkage, the newly formed phosphite (B83602) triester is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

    • For a phosphorothioate linkage, a sulfurizing reagent is used instead of the oxidizing solution.

These four steps are repeated for each subsequent nucleotide in the sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of protecting groups.

Materials:

Procedure:

The choice of deprotection method depends on the protecting groups used on the nucleobases and any other modifications present in the oligonucleotide.

Standard Deprotection (for DNA and 2'-F-RNA):

  • Transfer the solid support to a screw-cap vial.

  • Add concentrated ammonium hydroxide.

  • Incubate at 55°C for 8 hours.[7]

Ultra-Fast Deprotection (using AMA):

  • Transfer the solid support to a screw-cap vial.

  • Add AMA solution.

  • Incubate at 65°C for 10 minutes.[7][12] Note: This method is suitable for standard DNA and 2'-F-RNA modifications. Ensure that any other modifications or dyes are compatible with AMA treatment.

Deprotection of Oligonucleotides Containing RNA:

  • Cleave the oligonucleotide from the support and deprotect the bases and phosphates using ammonium hydroxide or AMA as described above.

  • Evaporate the solution to dryness.

  • To remove the 2'-silyl protecting groups (e.g., TBDMS) from RNA monomers, resuspend the pellet in a fluoride-containing solution (e.g., TEA·3HF).

  • Incubate according to the manufacturer's recommendations (e.g., 48 hours at room temperature).[8]

Protocol 3: Analysis of Modified Oligonucleotides

This protocol outlines methods for the analysis and purification of the final oligonucleotide product.

Materials:

  • Nuclease-free water

  • Purification system (e.g., HPLC, Polyacrylamide Gel Electrophoresis - PAGE)

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification:

    • The crude deprotected oligonucleotide can be purified by reverse-phase HPLC (especially for DMT-on purification), anion-exchange HPLC, or denaturing PAGE.[13]

  • Quantification:

    • Measure the absorbance of the purified oligonucleotide solution at 260 nm (A260) using a UV-Vis spectrophotometer.

    • Calculate the concentration using the sequence-specific extinction coefficient.

  • Quality Control:

    • Verify the molecular weight of the purified oligonucleotide using mass spectrometry to confirm the correct incorporation of all nucleosides and modifications.[14]

    • Assess the purity of the final product by analytical HPLC or capillary electrophoresis.

Visualizations

Oligonucleotide_Synthesis_Workflow start Start: Solid Support (CPG) deblock 1. Deblocking (Detritylation) start->deblock couple 2. Coupling (Add this compound or other amidite) deblock->couple cap 3. Capping couple->cap oxidize 4. Oxidation or Sulfurization cap->oxidize repeat Repeat Cycle for each Nucleotide oxidize->repeat n > 1 repeat->deblock Next cycle cleave Cleavage & Deprotection repeat->cleave Final cycle purify Purification & Analysis (HPLC, MS) cleave->purify end Final Modified Oligonucleotide purify->end

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Deprotection_Decision_Tree start Synthesized Oligonucleotide on Solid Support check_rna Contains RNA (with 2'-silyl groups)? start->check_rna dna_2f DNA and/or 2'-F only check_rna->dna_2f No rna_chimera RNA-containing Chimera check_rna->rna_chimera Yes deprotect_dna Standard or AMA Deprotection dna_2f->deprotect_dna deprotect_rna1 Standard or AMA Deprotection rna_chimera->deprotect_rna1 final_product Purified Oligonucleotide deprotect_dna->final_product deprotect_rna2 Fluoride Treatment (e.g., TEA.3HF) deprotect_rna1->deprotect_rna2 deprotect_rna2->final_product

Caption: Decision workflow for oligonucleotide deprotection.

Modified_Oligo_Properties oligo Oligonucleotide mod_2f 2'-Fluoro (2'-F-U) oligo->mod_2f mod_2ome 2'-O-Methyl (2'-OMe) oligo->mod_2ome mod_ps Phosphorothioate (PS) oligo->mod_ps prop_tm Increased Tm (Thermal Stability) mod_2f->prop_tm prop_nuclease Increased Nuclease Resistance mod_2f->prop_nuclease prop_binding Enhanced Binding Affinity (to RNA) mod_2f->prop_binding mod_2ome->prop_tm mod_2ome->prop_nuclease mod_2ome->prop_binding mod_ps->prop_nuclease

Caption: Properties conferred by common oligonucleotide modifications.

References

Application Notes and Protocols for Automated Incorporation of Dmt-2'-F-U into Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the automated synthesis, deprotection, purification, and analysis of oligonucleotides containing 5'-O-Dimethoxytrityl-2'-deoxy-2'-fluoro-uridine (Dmt-2'-F-U). The inclusion of 2'-fluoro modifications can enhance the nuclease resistance and thermal stability of oligonucleotides, making them valuable for various therapeutic and diagnostic applications.

Automated DNA Synthesis Cycle for this compound Incorporation

The incorporation of this compound phosphoramidite (B1245037) is performed on an automated DNA synthesizer using standard phosphoramidite chemistry. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.[1]

Key Parameters and Reagents

Successful incorporation of this compound requires optimization of the coupling step. Due to the steric hindrance from the 2'-fluoro group, an extended coupling time is recommended to achieve high coupling efficiency.

ParameterStandard DNA MonomersThis compound Phosphoramidite
Phosphoramidite Standard A, C, G, TThis compound
Activator 0.25 M 5-Ethylthio-1H-tetrazole (ETT)0.25 M ETT
Coupling Time 90 seconds3 minutes
Typical Coupling Efficiency >99%~96% per step
Experimental Protocol: Automated Synthesis
  • Preparation:

    • Dissolve this compound phosphoramidite in anhydrous acetonitrile (B52724) to the synthesizer's recommended concentration (typically 0.1 M).

    • Install the phosphoramidite solution on a designated port on the DNA synthesizer.

    • Ensure all other necessary reagents (activator, deblocking, capping, and oxidizing solutions) are fresh and properly installed.

  • Synthesis Program:

    • Program the DNA synthesizer to perform the standard synthesis cycle.

    • For the steps involving the incorporation of 2'-F-U, modify the synthesis protocol to extend the coupling time to 3 minutes.

  • Initiation and Monitoring:

    • Start the synthesis run.

    • Monitor the trityl cation release during the detritylation step to qualitatively assess the coupling efficiency of each cycle. A vibrant orange color indicates successful coupling in the previous cycle.

Automated_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle start Start Synthesis detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (3 min for this compound) detritylation->coupling capping 3. Capping (Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation next_cycle Next Nucleotide? oxidation->next_cycle next_cycle->detritylation Yes end_synthesis Synthesis Complete next_cycle->end_synthesis No

Fig 1. Automated DNA synthesis cycle for this compound incorporation.

Deprotection of 2'-F-U Containing Oligonucleotides

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The 2'-fluoro modification is generally stable to standard deprotection conditions used for DNA.[2] However, caution is advised, particularly when the 2'-F-U is located at the 3'-terminus, as the C-2'-fluoro linkage can be labile under strongly basic conditions.

Recommended Deprotection Conditions

Two primary methods are recommended for the deprotection of oligonucleotides containing 2'-F-U. The choice of method depends on the presence of other sensitive modifications and the desired speed of deprotection.

MethodReagentTemperatureDurationNotes
Standard Deprotection Concentrated Ammonium (B1175870) Hydroxide (B78521)55°C17 hoursA reliable and widely used method.
Fast Deprotection 1:1 mixture of 30% Ammonium Hydroxide and 40% Methylamine (B109427) (AMA)Room Temperature2 hoursFaster than standard ammonium hydroxide treatment. Caution: Avoid heating AMA, as it can lead to degradation of the 2'-fluoro nucleotide.[3]
Experimental Protocol: Deprotection
  • Preparation:

    • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Cleavage and Deprotection:

    • Standard Method: Add 1 mL of concentrated ammonium hydroxide to the vial. Seal the vial tightly and place it in a heating block at 55°C for 17 hours.

    • Fast Method: Add 1 mL of a pre-mixed 1:1 solution of ammonium hydroxide and methylamine (AMA) to the vial. Seal the vial tightly and let it stand at room temperature for 2 hours.

  • Oligonucleotide Recovery:

    • After the incubation period, allow the vial to cool to room temperature.

    • Carefully uncap the vial in a fume hood.

    • Using a syringe, transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.

    • Wash the solid support with 0.5 mL of sterile, nuclease-free water and combine the wash with the supernatant.

    • Dry the oligonucleotide solution using a vacuum concentrator.

Deprotection_Scheme cluster_deprotection Oligonucleotide Deprotection start Oligonucleotide on Solid Support reagent Add Deprotection Reagent (Ammonium Hydroxide or AMA) start->reagent incubation Incubate (55°C for 17h or RT for 2h) reagent->incubation cleavage Cleavage from Support & Removal of Protecting Groups incubation->cleavage recovery Recover Oligonucleotide Solution cleavage->recovery drying Dry Oligonucleotide Pellet recovery->drying end_product Crude Deprotected Oligonucleotide drying->end_product

Fig 2. General workflow for the deprotection of 2'-F-U containing oligonucleotides.

Purification of 2'-F-U Containing Oligonucleotides

Purification of the crude deprotected oligonucleotide is essential to remove failure sequences and other impurities generated during synthesis. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a highly effective method for this purpose.

IP-RP-HPLC Parameters
ParameterRecommended Condition
Column C18 reversed-phase column (e.g., Agilent PLRP-S, Waters XBridge Oligonucleotide BEH C18)
Mobile Phase A 100 mM Triethylammonium Acetate (TEAA), pH 7.0
Mobile Phase B 100 mM TEAA in 50% Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Gradient 5-65% Mobile Phase B over 30 minutes (may require optimization based on sequence and length)
Experimental Protocol: IP-RP-HPLC Purification
  • Sample Preparation:

    • Resuspend the dried crude oligonucleotide in 200-500 µL of Mobile Phase A.

    • Vortex to dissolve and centrifuge to pellet any insoluble material.

  • HPLC Analysis and Purification:

    • Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the prepared sample onto the column.

    • Run the HPLC gradient. The full-length, DMT-on oligonucleotide (if detritylation was left off in the final synthesis cycle) will be the most retained peak.

    • Collect fractions corresponding to the major peak.

  • Post-Purification Processing:

    • Combine the collected fractions containing the purified oligonucleotide.

    • If the DMT group is still present (DMT-on purification), treat the pooled fractions with 80% acetic acid for 30 minutes to remove the DMT group, then neutralize with a suitable base (e.g., triethylamine).

    • Desalt the purified oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or a desalting column.

    • Dry the final product and resuspend in a desired buffer.

Analysis and Quality Control

The purity and identity of the final oligonucleotide product should be confirmed by analytical techniques such as analytical IP-RP-HPLC, capillary electrophoresis (CE), and mass spectrometry.

Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a common method for determining the molecular weight of synthetic oligonucleotides.

ParameterExpected Value
Matrix 3-Hydroxypicolinic acid (HPA)
Expected Mass Shift for 2'-F-U vs. dU +18.007 Da (F - H)
Expected Mass Shift for 2'-F-U vs. rU +1.997 Da (F - OH)
Experimental Protocol: MALDI-TOF Mass Spectrometry
  • Sample Preparation:

    • Mix a small amount of the purified oligonucleotide (approximately 1 µL of a 10 µM solution) with 1 µL of the MALDI matrix solution on the target plate.

    • Allow the mixture to air dry to form crystals.

  • Data Acquisition:

    • Analyze the sample in the mass spectrometer according to the manufacturer's instructions.

    • Compare the observed molecular weight to the calculated theoretical mass of the 2'-F-U containing oligonucleotide. Fragmentation patterns can sometimes be observed with increased laser power, providing some sequence information.[4]

Fig 3. Chemical structure of this compound Phosphoramidite.

By following these detailed protocols, researchers can successfully incorporate this compound into synthetic oligonucleotides, leading to the production of high-quality modified nucleic acids for a wide range of research and development applications.

References

Application Notes: 2'-Fluoro Modified Aptamers in Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aptamers are single-stranded DNA or RNA oligonucleotides capable of binding to a wide range of target molecules with high affinity and specificity, earning them the moniker "chemical antibodies".[1][2] However, the therapeutic and diagnostic application of unmodified RNA aptamers is often limited by their susceptibility to degradation by nucleases present in biological fluids.[2][3] To overcome this, chemical modifications are introduced into the aptamer structure. Among the most effective and widely used of these is the substitution of the 2'-hydroxyl (2'-OH) group on the ribose sugar with a 2'-fluoro (2'-F) group, particularly on pyrimidine (B1678525) (cytosine and uracil) nucleotides.[2][4]

This 2'-fluoro modification confers significant resistance to nuclease degradation, dramatically increasing the aptamer's half-life in serum from minutes to hours or even days.[3][5] Furthermore, the 2'-F modification can enhance the thermal stability of the aptamer's structure and often improves its binding affinity to the target molecule.[4][6] These enhanced properties have made 2'-F modified aptamers powerful tools in therapeutics, diagnostics, and fundamental research.[4]

Key Advantages of 2'-Fluoro Modification:

  • Enhanced Nuclease Resistance: The 2'-F group protects the phosphodiester backbone from cleavage by ribonucleases, leading to a significantly longer half-life in biological matrices.[7][8]

  • Improved Binding Affinity: The fluorine modification promotes a C3'-endo sugar pucker, similar to the conformation in an A-form RNA helix, which can pre-organize the aptamer for target binding and lead to stronger, more stable interactions.[4]

  • Increased Thermal Stability: Aptamers with 2'-F modifications often exhibit higher melting temperatures (Tm), indicating more stable secondary structures.[4]

  • Reduced Immunostimulatory Effects: Compared to unmodified RNA, 2'-F modification can lead to a reduction in unwanted innate immune responses.[9]

advantages_of_2F_modification cluster_modification Core Modification cluster_properties Enhanced Properties cluster_applications Expanded Applications mod 2'-Fluoro (2'-F) Modification res Nuclease Resistance mod->res aff Binding Affinity mod->aff sta Structural Stability mod->sta ther Therapeutics res->ther diag Diagnostics res->diag res_tool Research Tools res->res_tool aff->ther aff->diag aff->res_tool sta->ther sta->diag sta->res_tool signaling_pathway_inhibition cluster_membrane Cell Membrane cluster_construct Trifunctional 2'-F Aptamer-siRNA Construct cluster_pathway Downstream Signaling HER2 HER2 Signaling PI3K/Akt/MAPK Signaling HER2->Signaling HER3 HER3 HER3->Signaling EGFR EGFR EGFR->Signaling Apt_HER2 HER2 Aptamer Apt_HER2->HER2 Blocks Apt_HER3 HER3 Aptamer Apt_HER3->HER3 Blocks siRNA_EGFR EGFR siRNA siRNA_EGFR->EGFR Silences Proliferation Tumor Growth & Proliferation Signaling->Proliferation selex_workflow cluster_library 1. Initial Library Preparation cluster_selection 2. Iterative Selection Cycle (Rounds 2-N) cluster_amplification 3. Amplification cluster_final 4. Final Steps lib Single-stranded DNA Library (Randomized Region + Primer Sites) pcr PCR Amplification (Double-stranded DNA) lib->pcr trans In Vitro Transcription (Y639F T7 RNA Polymerase, 2'-F-UTP, 2'-F-CTP) pcr->trans rna_pool 2'-F Modified RNA Pool trans->rna_pool bind Incubation with Target (e.g., Protein immobilized on beads) rna_pool->bind part Partitioning (Wash away unbound RNA) bind->part elute Elution of Bound RNA part->elute rt Reverse Transcription (cDNA Synthesis) elute->rt pcr2 PCR Amplification rt->pcr2 trans2 In Vitro Transcription pcr2->trans2 enriched_pool Enriched 2'-F RNA Pool (Input for next round) trans2->enriched_pool enriched_pool->bind Next Round clone_seq Cloning & Sequencing of Final DNA Pool enriched_pool->clone_seq After 8-15 Rounds char Characterization of Individual Aptamers (Binding, Specificity) clone_seq->char

References

Application Notes and Protocols for the Coupling Cycle of 5'-O-DMT-2'-deoxy-2'-Fluoro-Uridine (Dmt-2'-F-U) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient incorporation of 5'-O-DMT-2'-deoxy-2'-Fluoro-Uridine (Dmt-2'-F-U) phosphoramidite (B1245037) into synthetic oligonucleotides using standard automated solid-phase synthesis. The protocols and data presented are intended to enable researchers to optimize their synthesis of 2'-fluoro-modified oligonucleotides, which are of significant interest in the development of therapeutic and diagnostic agents due to their enhanced nuclease resistance and high binding affinity to target RNA.

Introduction

The 2'-fluoro modification of nucleosides is a critical chemical alteration in the field of oligonucleotide therapeutics. Oligonucleotides containing 2'-fluoro-nucleosides, such as 2'-F-U, exhibit an RNA-like (A-form) helical conformation, which leads to increased thermal stability of duplexes with RNA targets. This property, combined with improved resistance to nuclease degradation, makes them ideal candidates for applications like antisense oligonucleotides and siRNAs.

The this compound phosphoramidite is designed for use in standard automated oligonucleotide synthesizers, following the well-established phosphoramidite chemistry. This document outlines the key steps of the coupling cycle and provides recommended protocols for achieving high coupling efficiency and overall synthesis yield.

Data Presentation

The efficiency of the coupling step is paramount for the synthesis of high-quality, full-length oligonucleotides. While coupling efficiencies are influenced by various factors including the synthesizer, reagents, and scale, the following table summarizes typical parameters and expected outcomes for the this compound coupling cycle.

ParameterStandard DNA PhosphoramiditesThis compound PhosphoramiditeNotes
Typical Coupling Time 60 - 120 seconds180 secondsA longer coupling time is recommended to ensure high coupling efficiency for the modified phosphoramidite.[1]
Recommended Activator 1H-Tetrazole (0.45 M)4,5-Dicyanoimidazole (DCI) (1 M) or 5-Ethylthio-1H-tetrazole (ETT) (0.25 M)DCI and ETT are often more effective for sterically hindered or modified phosphoramidites, leading to higher coupling yields.[2]
Expected Coupling Efficiency > 99%> 98%With optimized protocols, coupling efficiencies for 2'-F-U can be comparable to standard phosphoramidites.
Monitoring of Coupling Trityl Cation AssayTrityl Cation AssayThe release of the orange-colored dimethoxytrityl (Dmt) cation upon deblocking allows for real-time monitoring of the stepwise coupling efficiency.

Experimental Protocols

The following protocols describe the individual steps of the this compound phosphoramidite coupling cycle on an automated solid-phase oligonucleotide synthesizer.

Materials and Reagents
  • This compound-CE Phosphoramidite (dissolved in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

  • Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 1 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile

  • Capping Solution A: Acetic Anhydride/Pyridine/THF

  • Capping Solution B: 16% N-Methylimidazole in THF

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water

  • Anhydrous Acetonitrile (for washing steps)

  • Cleavage and Deprotection Solution: Concentrated Ammonium (B1175870) Hydroxide (B78521) or a 1:1 (v/v) mixture of Ammonium Hydroxide and 40% Methylamine (B109427) (AMA)

Protocol 1: Automated Coupling Cycle for this compound

This protocol is intended for use with an automated DNA/RNA synthesizer. The cycle is repeated for each nucleotide addition in the desired sequence.

  • Deblocking (Detritylation):

    • The 5'-Dmt protecting group of the nucleoside attached to the solid support is removed by treating the column with the Deblocking Solution for 60-90 seconds.

    • The column is then washed thoroughly with anhydrous acetonitrile to remove the detritylation reagent and the liberated Dmt cation.

  • Coupling:

    • The this compound phosphoramidite solution and the Activator Solution are delivered simultaneously to the synthesis column.

    • The coupling reaction is allowed to proceed for a minimum of 3 minutes .[1] This extended time ensures near-complete reaction of the sterically more demanding 2'-fluoro phosphoramidite.

  • Capping:

    • Any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain are acetylated to prevent the formation of deletion mutants.

    • This is achieved by treating the support with Capping Solutions A and B.

  • Oxidation:

    • The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by introducing the Oxidizing Solution.

    • This step is typically completed within 30 seconds.

    • The column is then washed with anhydrous acetonitrile to prepare for the next coupling cycle.

Protocol 2: Cleavage and Deprotection of 2'-Fluoro-Modified Oligonucleotides

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

  • Cleavage from Support and Base Deprotection:

    • Method A (Ammonium Hydroxide): Treat the solid support with concentrated ammonium hydroxide at 55°C for 17 hours.[1]

    • Method B (AMA): For a faster deprotection, use a 1:1 mixture of concentrated ammonium hydroxide and 40% methylamine (AMA). Incubate at room temperature for 2 hours.[1] Note: Heating oligonucleotides containing 2'-fluoro nucleotides in AMA may lead to some degradation.[1]

  • Purification:

    • The resulting solution containing the deprotected oligonucleotide is collected.

    • The crude oligonucleotide can be purified using standard techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Mandatory Visualizations

Coupling_Cycle_Workflow cluster_synthesis Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start Cycle: Solid Support with Free 5'-OH deblocking 1. Deblocking (Detritylation) 3% TCA in DCM start->deblocking Remove 5'-DMT coupling 2. Coupling this compound Phosphoramidite + Activator (DCI or ETT) deblocking->coupling Expose 5'-OH capping 3. Capping Acetic Anhydride/ N-Methylimidazole coupling->capping Form Phosphite Triester oxidation 4. Oxidation Iodine Solution capping->oxidation Block Unreacted Sites end_cycle End Cycle: Elongated Oligonucleotide with 5'-DMT oxidation->end_cycle Stabilize Linkage cleavage Cleavage & Deprotection (Ammonium Hydroxide or AMA) end_cycle->cleavage After Final Cycle purification Purification (HPLC or PAGE) cleavage->purification final_product Final 2'-F-U Modified Oligonucleotide purification->final_product

Caption: Experimental workflow for the automated solid-phase synthesis of oligonucleotides incorporating this compound.

Phosphoramidite_Coupling_Reaction cluster_reactants Reactants cluster_reaction Coupling Reaction cluster_products Products growing_chain Growing Oligonucleotide (on solid support) with free 5'-OH phosphite_triester Phosphite Triester Linkage Formed growing_chain->phosphite_triester Nucleophilic Attack phosphoramidite This compound Phosphoramidite activated_amidite Activated Phosphoramidite Intermediate phosphoramidite->activated_amidite Activation activator Activator (e.g., DCI) elongated_chain Elongated Oligonucleotide (+1 Nucleotide) phosphite_triester->elongated_chain Oxidation to Phosphate

Caption: Simplified signaling pathway of the phosphoramidite coupling reaction for this compound.

References

Troubleshooting & Optimization

Optimizing coupling efficiency of Dmt-2'-F-U phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the coupling efficiency of Dmt-2'-F-U phosphoramidite (B1245037) in their oligonucleotide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound phosphoramidite and what are its common applications?

A1: this compound phosphoramidite is a chemically modified nucleoside building block used in the solid-phase synthesis of oligonucleotides.[1] It features a fluorine atom at the 2' position of the ribose sugar, which confers unique properties to the resulting oligonucleotide. This modification helps to pre-organize the sugar ring into an A-form helix conformation, similar to RNA.[2] Consequently, oligonucleotides containing 2'-fluoro modifications exhibit increased thermal stability when hybridized to complementary RNA or DNA strands.[2] Common applications include the synthesis of antisense oligonucleotides, siRNAs, and aptamers, where enhanced binding affinity and nuclease resistance are desirable.[2][3]

Q2: Why is the coupling efficiency of this compound phosphoramidite sometimes lower than standard DNA phosphoramidites?

A2: The coupling reaction for 2'-modified phosphoramidites, including those with a 2'-fluoro group, can be more sluggish than for standard deoxyribonucleoside phosphoramidites.[4] This is often attributed to the steric hindrance and electronic effects of the 2'-substituent, which can impede the approach of the activated phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain.[4] The electronegativity of the fluorine atom in this compound can also influence the reactivity of the phosphoramidite.

Q3: Which activators are recommended for coupling this compound phosphoramidite?

A3: While the standard activator, 1H-Tetrazole, can be used, more potent activators are often recommended to achieve high coupling efficiencies with sterically hindered phosphoramidites like this compound.[4][5] Activators such as 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) are commonly used for modified phosphoramidites, including those for RNA synthesis which also have 2'-modifications.[5][6] DCI, in particular, has been shown to be highly effective for the synthesis of oligonucleotides containing 2'-fluoropyrimidine residues, significantly improving yields compared to 1H-Tetrazole, especially in larger-scale synthesis.[5]

Q4: Can I use the same deprotection strategy for oligonucleotides containing 2'-F-U as for standard DNA oligonucleotides?

A4: Oligonucleotides containing 2'-fluoro modifications are generally compatible with standard deprotection protocols using ammonium (B1175870) hydroxide (B78521). However, specific conditions may vary depending on the other components of the oligonucleotide. For 2'-F-U, deprotection with ammonium hydroxide at 55°C for 17 hours is a recommended method.[2] Alternatively, a mixture of 30% ammonium hydroxide and 40% methylamine (B109427) (1:1) can be used for 2 hours at room temperature; however, heating this mixture should be avoided as it can lead to some degradation of the 2'-fluoro nucleotides.[2]

Troubleshooting Guide

Issue: Low Coupling Efficiency of this compound Phosphoramidite

Low coupling efficiency is a common problem in oligonucleotide synthesis, leading to a higher proportion of truncated sequences (n-1, n-2, etc.) and a significantly reduced yield of the full-length product.[7] The following sections provide potential causes and solutions for troubleshooting low coupling efficiency specifically with this compound phosphoramidite.

Diagram of the Troubleshooting Workflow:

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Low Coupling Efficiency Detected reagent_prep Verify Reagent Quality and Preparation start->reagent_prep Start Here activator_choice Optimize Activator reagent_prep->activator_choice Reagents OK synthesis_complete Synthesis Successful reagent_prep->synthesis_complete Problem Solved coupling_time Extend Coupling Time activator_choice->coupling_time Efficiency Still Low activator_choice->synthesis_complete Problem Solved instrument_check Check Synthesizer Fluidics coupling_time->instrument_check Efficiency Still Low coupling_time->synthesis_complete Problem Solved instrument_check->start Problem Found & Fixed, Re-run

Caption: A logical workflow for troubleshooting low coupling efficiency.

1. Inadequate Reagent Quality

  • Cause: Phosphoramidites are sensitive to moisture and oxidation.[] The presence of water in the acetonitrile (B52724) (ACN), activator solution, or the phosphoramidite itself will significantly reduce coupling efficiency by hydrolyzing the activated phosphoramidite.[]

  • Solution:

    • Use fresh, anhydrous ACN with low water content (<30 ppm).

    • Ensure the this compound phosphoramidite is fresh and has been stored under inert gas (argon or nitrogen) at the recommended temperature.[9]

    • Prepare fresh activator solutions and do not store them for extended periods.

    • Check for leaks in the synthesizer's gas lines that could introduce moisture.

2. Suboptimal Activator Choice or Concentration

  • Cause: The choice of activator and its concentration are critical for efficient coupling, especially for modified phosphoramidites.[] 1H-Tetrazole may not be sufficiently reactive to drive the coupling of the sterically hindered this compound phosphoramidite to completion in a standard timeframe.[4]

  • Solution:

    • Switch to a more potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[5][6]

    • DCI is less acidic than tetrazole-based activators, which can reduce the risk of detritylation of the phosphoramidite monomer, a side reaction that leads to the formation of (n+1) impurities.[5]

    • Optimize the concentration of the chosen activator. For small-scale synthesis (<15 µmoles), a 0.25 M solution of DCI is often recommended.[5]

Activator Comparison Table:

ActivatorTypical ConcentrationpKaKey Characteristics
1H-Tetrazole0.45 - 0.5 M4.8Standard activator, but can be slow for modified amidites.[4][5] Limited solubility in ACN.[5]
5-Ethylthio-1H-tetrazole (ETT)0.25 - 0.75 M4.3More acidic and reactive than 1H-Tetrazole.[5][6] Good for RNA synthesis.[6]
5-Benzylthio-1H-tetrazole (BTT)0.25 - 0.33 M4.1More acidic than ETT; very effective for RNA synthesis with reduced coupling times.[5][6]
4,5-Dicyanoimidazole (DCI)0.25 - 1.2 M5.2Less acidic than tetrazoles, reducing (n+1) formation.[5] Highly soluble in ACN and a more effective nucleophilic catalyst.[5][11] Recommended for 2'-fluoro modifications.[5]

3. Insufficient Coupling Time

  • Cause: The standard coupling time used for DNA phosphoramidites may not be sufficient for the complete reaction of the less reactive this compound phosphoramidite.[4]

  • Solution:

    • Increase the coupling time. For 2'-fluoro phosphoramidites, a coupling time of 3 minutes is often recommended as a starting point.[2]

    • Perform a time-course experiment to determine the optimal coupling time for your specific synthesis conditions (see Experimental Protocols section).

4. Instrument and Fluidics Issues

  • Cause: Problems with the DNA synthesizer, such as partially clogged lines, faulty valves, or incorrect calibration, can lead to inaccurate or insufficient delivery of the phosphoramidite or activator solution to the synthesis column.[12]

  • Solution:

    • Perform regular maintenance on your DNA synthesizer.

    • Ensure that all lines are clear and that there are no leaks.

    • Verify that the correct volumes of reagents are being delivered to the synthesis column.

Experimental Protocols

Protocol 1: Optimization of Coupling Time

Objective: To determine the minimum coupling time required to achieve maximum coupling efficiency for this compound phosphoramidite with a chosen activator.

Methodology:

  • Setup: Program the DNA synthesizer to synthesize a short, simple sequence (e.g., a T-tetramer) followed by a single coupling of this compound. Create multiple synthesis protocols where the only variable is the coupling time for the this compound phosphoramidite (e.g., 2, 3, 5, and 10 minutes).

  • Synthesis: Run each synthesis protocol on a separate column.

  • Trityl Monitoring: Quantify the amount of trityl cation released after the coupling of the this compound phosphoramidite and after the coupling of the subsequent standard phosphoramidite. The ratio of these values provides the stepwise coupling efficiency.

  • Analysis: Compare the coupling efficiencies obtained at different coupling times. The optimal coupling time is the shortest time that gives the highest and most consistent coupling efficiency.

Protocol 2: Small-Scale Test Synthesis for Activator Comparison

Objective: To compare the performance of different activators (e.g., 1H-Tetrazole, ETT, and DCI) for the coupling of this compound phosphoramidite.

Methodology:

  • Setup: Prepare fresh solutions of each activator to be tested at their recommended concentrations.

  • Synthesis: Synthesize a short test sequence (e.g., 5'-TT(2'FU)T-3') on three separate columns, using a different activator for the coupling of the this compound phosphoramidite in each synthesis. Keep all other synthesis parameters, including coupling time, constant.

  • Cleavage and Deprotection: Cleave the oligonucleotides from the solid support and deprotect them according to standard procedures.

  • Analysis: Analyze the crude product from each synthesis by HPLC and/or mass spectrometry. Compare the chromatograms to assess the relative amounts of the full-length product versus truncated sequences (n-1). The activator that yields the highest percentage of the full-length product is the most effective under these conditions.

Visualizations

Phosphoramidite Coupling Cycle:

Coupling_Cycle cluster_steps Oligonucleotide Synthesis Cycle detritylation 1. Detritylation (DMT Removal) coupling 2. Coupling (Amidite + Activator) detritylation->coupling capping 3. Capping (Acetylation of Failures) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation oxidation->detritylation

References

Common side reactions during 2'-fluoro oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during 2'-fluoro oligonucleotide synthesis. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during 2'-fluoro oligonucleotide synthesis?

A1: The most prevalent side reactions include:

  • Depurination: The loss of purine (B94841) bases (adenine and guanine) from the oligonucleotide chain. This is primarily caused by the acidic conditions used for detritylation (removal of the 5'-dimethoxytrityl group).[1][2] The glycosidic bond connecting the purine base to the sugar is susceptible to cleavage under acidic treatment.

  • N3-Cyanoethylation of Thymidine (B127349): During the deprotection step with ammonium (B1175870) hydroxide (B78521), the cyanoethyl protecting group from the phosphate (B84403) backbone is removed. The resulting acrylonitrile (B1666552) can then react with the N3 position of thymine (B56734) residues, leading to a +53 Da modification.[3]

  • Loss of Hydrogen Fluoride (HF): Under harsh basic deprotection conditions, the 2'-fluoro group can be eliminated, followed by the addition of a hydroxyl group, resulting in the conversion of a 2'-fluoro nucleotide to a 2'-hydroxy nucleotide (a ribonucleotide).

  • Incomplete Deprotection of Base Protecting Groups: Residual protecting groups on the nucleobases can lead to impurities that are difficult to remove and may interfere with downstream applications.

  • Internucleoside Linkage Cleavage: In mixed oligonucleotides containing both 2'-deoxy and 2'-fluoro nucleotides, cleavage of the phosphodiester bond can occur at the deoxyribonucleotide positions under certain oxidative conditions.

  • Formation of N-1 Adducts on Guanosine: Side reactions involving the capping reagent can sometimes lead to the formation of adducts on the N-1 position of guanosine.

Q2: How do 2'-fluoro modifications affect the stability and properties of oligonucleotides?

A2: 2'-fluoro modifications generally increase the thermal stability of duplexes with complementary RNA strands, with an increase of approximately 1.8°C per modification.[4] This is attributed to the fluorine's high electronegativity, which favors an A-form duplex geometry similar to RNA. This modification also provides some resistance to nuclease degradation. However, it's important to note that uniformly modified 2'-F-RNA/RNA duplexes are not substrates for RNase H.[4]

Q3: Are there any known toxicity or off-target effects associated with 2'-fluoro modified oligonucleotides?

A3: Yes, some studies have reported that 2'-fluoro modified phosphorothioate (B77711) oligonucleotides can exhibit toxicity. This has been linked to increased non-specific binding to cellular proteins.[5][6] For instance, some 2'-F modified oligonucleotides have been shown to cause the degradation of specific nuclear proteins, such as P54nrb and PSF, which can lead to DNA damage and impaired cell proliferation.[5][7]

Troubleshooting Guides

Issue 1: Presence of Shorter Oligonucleotide Fragments (n-1, n-2, etc.) in the Final Product

This is a common issue that can arise from several different side reactions.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Depurination - Reduce Acid Exposure: Minimize the time and/or concentration of the acid used for detritylation. Consider using a weaker acid like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).[8] - Use Depurination-Resistant Analogs: For particularly sensitive sequences, consider using modified purine phosphoramidites with protecting groups that stabilize the glycosidic bond, such as formamidine-protected dG and dA.[1]
Incomplete Coupling - Optimize Coupling Time: Ensure sufficient coupling time, especially for modified phosphoramidites which may react slower than standard DNA or RNA monomers. - Check Reagent Quality: Use fresh, high-quality phosphoramidites, activator (e.g., DCI or ETT), and anhydrous acetonitrile (B52724). Water contamination can significantly reduce coupling efficiency. - Increase Amidite Concentration: A higher concentration of the phosphoramidite (B1245037) can help drive the coupling reaction to completion.
Cleavage at Abasic Sites - Mild Deprotection Conditions: Use milder deprotection conditions (e.g., lower temperature or shorter time) to minimize cleavage at any abasic sites formed due to depurination.

Experimental Protocol: Analysis of Depurination by HPLC

  • Sample Preparation: After synthesis and deprotection, dissolve a small aliquot of the crude oligonucleotide in an appropriate buffer (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297), pH 7.0).

  • HPLC System: Use a reverse-phase HPLC (RP-HPLC) system with a C18 column.

  • Mobile Phases:

    • A: 0.1 M triethylammonium acetate (TEAA) in water.

    • B: Acetonitrile.

  • Gradient: Run a linear gradient of acetonitrile (e.g., 5% to 50% B over 30 minutes) to separate the full-length product from shorter, depurinated fragments.

  • Detection: Monitor the elution profile at 260 nm. Depurinated fragments will typically elute earlier than the full-length oligonucleotide.

  • Quantification: Integrate the peak areas to estimate the relative percentage of depurinated species.

Issue 2: Appearance of a +53 Da Adduct on Thymidine Residues

This is a classic sign of N3-cyanoethylation of thymidine.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Reaction with Acrylonitrile - Use a Scavenger: Add a scavenger, such as diethylamine (B46881), to the deprotection solution. Diethylamine will react with the acrylonitrile, preventing it from modifying the thymidine bases.[9] - Optimize Deprotection: Use a deprotection solution containing methylamine (B109427) (e.g., AMA), which is also effective at scavenging acrylonitrile.

Experimental Protocol: Deprotection with Diethylamine Pre-treatment

  • Prior to cleavage and deprotection with ammonium hydroxide, treat the solid support-bound oligonucleotide with a solution of 10% diethylamine in acetonitrile for 10-15 minutes at room temperature.

  • Wash the support thoroughly with acetonitrile.

  • Proceed with the standard cleavage and deprotection protocol using ammonium hydroxide or AMA.

Issue 3: Conversion of 2'-Fluoro Nucleotides to 2'-Hydroxy Nucleotides

This indicates the loss of HF from the sugar ring.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Harsh Deprotection Conditions - Use Milder Deprotection Reagents: Avoid overly harsh basic conditions. For many 2'-fluoro oligonucleotides, ammonium hydroxide or AMA at moderate temperatures (e.g., room temperature to 55°C) is sufficient.[10] - Reduce Deprotection Time and Temperature: Optimize the deprotection time and temperature to be the minimum required for complete removal of base protecting groups.

Experimental Protocol: Mild Deprotection of 2'-Fluoro Oligonucleotides

  • Cleavage and Deprotection: Treat the solid support with a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) for 2 hours at room temperature.

  • Work-up: After deprotection, evaporate the AMA solution and redissolve the oligonucleotide in sterile, nuclease-free water.

  • Analysis: Analyze the product by mass spectrometry to confirm the absence of +1 Da adducts (indicative of conversion to 2'-OH).

Visualization of Workflows and Logical Relationships

Here are diagrams illustrating key processes in 2'-fluoro oligonucleotide synthesis and troubleshooting.

Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Detritylation Detritylation Coupling Coupling Detritylation->Coupling Exposes 5'-OH Capping Capping Coupling->Capping Forms phosphite (B83602) triester Oxidation Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Detritylation Stabilizes phosphate Cleavage Cleavage from Support Oxidation->Cleavage Completed Sequence Deprotection Base & Phosphate Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Analysis QC Analysis (MS, HPLC) Purification->Analysis Final_Product Final_Product Analysis->Final_Product

Caption: Standard workflow for 2'-fluoro oligonucleotide synthesis.

Troubleshooting_Logic Start Crude Oligo Analysis (HPLC, MS) Impurity_Detected Impurity Detected? Start->Impurity_Detected Short_Fragments Shorter Fragments (n-1, n-2...) Impurity_Detected->Short_Fragments Yes Plus_53_Da +53 Da Adduct (on T) Impurity_Detected->Plus_53_Da Yes Plus_1_Da +1 Da Adduct (F to OH) Impurity_Detected->Plus_1_Da Yes Other_Impurity Other Impurities Impurity_Detected->Other_Impurity Yes No_Impurity Product Meets Specs Impurity_Detected->No_Impurity No Depurination Check Detritylation (Acid, Time) Short_Fragments->Depurination Coupling Check Coupling (Reagents, Time) Short_Fragments->Coupling N3_Cyanoethylation Modify Deprotection (Scavenger) Plus_53_Da->N3_Cyanoethylation HF_Loss Use Milder Deprotection Plus_1_Da->HF_Loss Investigate_Further Investigate Other Causes Other_Impurity->Investigate_Further

Caption: Troubleshooting logic for common synthesis impurities.

References

Impact of moisture on Dmt-2'-F-U phosphoramidite stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Dmt-2'-F-U phosphoramidite (B1245037), with a focus on the impact of moisture. This resource is intended for researchers, scientists, and drug development professionals utilizing this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound phosphoramidite and what are its primary applications?

A1: this compound phosphoramidite is a chemically modified nucleoside used in the solid-phase synthesis of oligonucleotides. The 2'-fluoro modification on the ribose sugar offers unique properties to the resulting oligonucleotide, such as increased binding affinity to RNA targets and enhanced nuclease resistance, making it valuable in the development of therapeutic aptamers and antisense oligonucleotides.[1]

Q2: How does moisture affect the stability of this compound phosphoramidite?

A2: Moisture is a critical factor that negatively impacts the stability of all phosphoramidites, including this compound phosphoramidite. The primary degradation pathway is the hydrolysis of the phosphoramidite group to the corresponding H-phosphonate derivative.[2][3] This hydrolyzed product is inactive in the standard oligonucleotide synthesis coupling reaction, leading to failed synthesis and the accumulation of truncated sequences. Additionally, the presence of water can contribute to the oxidation of the P(III) center to a P(V) species, which is also unreactive in the coupling step.

Q3: What are the signs of this compound phosphoramidite degradation in my experiments?

A3: The most common indicator of phosphoramidite degradation is low coupling efficiency during oligonucleotide synthesis. This is typically observed as a weak or inconsistent trityl cation signal during the detritylation step. Analysis of the crude oligonucleotide product by HPLC or mass spectrometry will also reveal a higher proportion of shorter, failure sequences.

Q4: How should I store and handle this compound phosphoramidite to minimize moisture exposure?

A4: To ensure the stability of this compound phosphoramidite, it is crucial to store it under anhydrous and inert conditions. Solid phosphoramidite should be stored at -20°C or lower in a desiccated environment.[1] When preparing solutions, use only anhydrous acetonitrile (B52724) with a water content of less than 30 ppm.[4] It is recommended to use fresh, sealed bottles of solvent and to handle the phosphoramidite under an inert gas atmosphere (e.g., argon or nitrogen). Once dissolved, the phosphoramidite solution is generally stable for 2-3 days when stored properly on the synthesizer.[1]

Troubleshooting Guide

Issue: Low Coupling Efficiency with this compound Phosphoramidite

Low coupling efficiency is a frequent problem encountered during oligonucleotide synthesis and is often linked to the degradation of the phosphoramidite. Below is a step-by-step guide to troubleshoot this issue.

1. Verify Reagent Quality:

  • Phosphoramidite Solution: If the phosphoramidite solution has been on the synthesizer for more than a few days, consider replacing it with a freshly prepared solution.

  • Anhydrous Acetonitrile: Ensure that the acetonitrile used for dissolving the phosphoramidite and for the synthesis protocol is of high quality and has a low water content (<30 ppm). Using molecular sieves can help to further dry the solvent.[4]

  • Activator Solution: The activator (e.g., tetrazole, DCI) is also sensitive to moisture. Use a fresh, anhydrous activator solution.

2. Check for System Leaks:

  • Inspect the synthesizer's fluidics system for any potential leaks that could introduce atmospheric moisture. Pay close attention to bottle caps, tubing, and valve connections.

3. Assess Phosphoramidite Integrity:

  • If the above steps do not resolve the issue, it is advisable to assess the purity of the this compound phosphoramidite using the analytical methods described in the "Experimental Protocols" section below.

4. Optimize Coupling Time:

  • For modified phosphoramidites like 2'-F-U, a slightly longer coupling time (e.g., 3-5 minutes) may be beneficial to ensure complete reaction.[1]

Quantitative Data on Phosphoramidite Stability

Table 1: Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile

PhosphoramiditePurity Reduction after 5 Weeks
T (Thymidine)2%
dC(bz)2%
dA(bz)6%
dG(ib)39%

Data from Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-75.[5]

Experimental Protocols

Protocol 1: Analysis of this compound Phosphoramidite Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound phosphoramidite and detect the presence of degradation products such as the H-phosphonate.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound phosphoramidite at a concentration of 1 mg/mL in anhydrous acetonitrile. To minimize on-column degradation, it is recommended to add 0.01% (v/v) of a non-nucleophilic base like triethylamine (B128534) (TEA) to the solvent.[6]

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

    • Prepare samples fresh before analysis.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column suitable for oligonucleotide analysis (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from Mobile Phase A to Mobile Phase B. The exact gradient will depend on the specific column and system but a common starting point is a gradient from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1 mL/min.

    • Column Temperature: Ambient.

    • Detection: UV detection at 260 nm.

  • Data Interpretation:

    • A pure this compound phosphoramidite sample will typically show two major peaks corresponding to the two diastereomers at the chiral phosphorus center.

    • The appearance of earlier eluting peaks is indicative of more polar degradation products, such as the H-phosphonate.

    • The peak area percentages can be used to quantify the purity of the phosphoramidite.

Protocol 2: Analysis of this compound Phosphoramidite Degradation by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To directly observe the phosphorus-containing species in a this compound phosphoramidite sample and identify degradation products.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound phosphoramidite in an appropriate deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN).

    • Add a small amount (e.g., 1% v/v) of triethylamine (TEA) to prevent acid-catalyzed degradation during the analysis.

  • ³¹P NMR Acquisition:

    • Record the ³¹P NMR spectrum using a standard proton-decoupled pulse sequence.

    • A spectral width of approximately 300 ppm centered around 100 ppm is typically sufficient.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Interpretation:

    • The intact this compound phosphoramidite will show characteristic signals in the range of 140-155 ppm.

    • The presence of the hydrolyzed H-phosphonate species will be indicated by a signal in the range of 0-10 ppm.

    • Oxidized P(V) species will appear further downfield, typically in the range of -10 to 10 ppm.

    • The relative integration of these signals provides a quantitative measure of the different phosphorus-containing species in the sample.

Visualizations

Hydrolysis_Pathway Amidite This compound Phosphoramidite (Active) H_Phosphonate H-Phosphonate Derivative (Inactive) Amidite->H_Phosphonate Hydrolysis Water H₂O Water->Amidite

Caption: Hydrolysis of this compound phosphoramidite by moisture.

Troubleshooting_Workflow Start Low Coupling Efficiency Observed Check_Reagents Verify Reagent Quality (Amidite, Solvent, Activator) Start->Check_Reagents Check_System Inspect Synthesizer for Leaks Check_Reagents->Check_System If problem persists Assess_Purity Analyze Amidite Purity (HPLC / ³¹P NMR) Check_System->Assess_Purity If problem persists Optimize_Coupling Optimize Coupling Time Assess_Purity->Optimize_Coupling If purity is acceptable Resolved Issue Resolved Assess_Purity->Resolved If purity is low, replace amidite Optimize_Coupling->Resolved

Caption: Troubleshooting workflow for low coupling efficiency.

References

Adjusting coupling time for sterically hindered phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sterically hindered phosphoramidites during oligonucleotide synthesis.

Troubleshooting Guide

Issue: Low Coupling Efficiency with Sterically Hindered Phosphoramidites

Sterically hindered phosphoramidites, such as those with bulky protecting groups on the nucleobase or sugar (e.g., 2'-O-TBDMS, 2'-O-methyl), can exhibit significantly lower coupling efficiencies. This leads to a higher incidence of deletion sequences and reduced yield of the full-length oligonucleotide.

Potential Causes and Recommended Solutions

Potential CauseRecommended Solution
Insufficient Coupling Time The standard coupling time may be too short for the sterically hindered amidite to react completely.
Extend the coupling time. For many sterically hindered phosphoramidites, a coupling time of 10-15 minutes may be necessary when using standard activators like 1H-Tetrazole.[1] In some cases, especially with very bulky groups or difficult sequences, extending the time to 20-30 minutes can be beneficial.[2]
Suboptimal Activator The standard activator, 1H-Tetrazole, is often not potent enough to efficiently activate sterically hindered phosphoramidites.[1][2]
Use a more potent activator. 4,5-Dicyanoimidazole (B129182) (DCI) is a highly effective activator for sterically hindered amidites and can significantly reduce the required coupling time.[1][2] Other recommended activators include 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT).[1]
Inadequate Activator Concentration The concentration of the activator can impact the rate and efficiency of the coupling reaction.
Optimize the activator concentration. For DCI, a concentration of 0.25 M is often optimal for routine small-scale synthesis.[1] Consult the manufacturer's recommendations for the specific activator and phosphoramidite (B1245037) being used.
Moisture Contamination Trace amounts of water in the acetonitrile (B52724) (ACN) or other reagents can hydrolyze the activated phosphoramidite, preventing it from coupling.[][4]
Ensure strictly anhydrous conditions. Use fresh, high-quality anhydrous acetonitrile.[5] Handle all reagents under an inert atmosphere (e.g., argon).
Secondary Structure Formation G-rich sequences or other sequences prone to forming secondary structures can hinder the accessibility of the 5'-hydroxyl group.[][]
Use modified phosphoramidites or synthesis conditions. Consider using phosphoramidites with enhanced reactivity.[] In some cases, a moderate increase in synthesis temperature may help to disrupt secondary structures, but this should be done with caution to avoid side reactions.[][]

Frequently Asked Questions (FAQs)

Q1: How much should I extend the coupling time for a sterically hindered phosphoramidite?

A1: As a starting point, doubling the standard coupling time is a reasonable approach. For many RNA monomers (which are sterically hindered due to the 2'-protecting group), a coupling time of 10-15 minutes is often recommended with 1H-Tetrazole.[1] However, the optimal time can vary depending on the specific phosphoramidite, the activator used, and the sequence being synthesized. It is advisable to perform a small-scale test synthesis to determine the optimal coupling time for your specific conditions.

Q2: Which activator is best for sterically hindered phosphoramidites?

A2: 4,5-Dicyanoimidazole (DCI) is widely regarded as a superior activator for sterically hindered phosphoramidites compared to 1H-Tetrazole.[1][2] DCI can significantly increase the rate of coupling, often allowing for shorter coupling times than with tetrazole.[2] For example, the coupling time for 2'-O-methylguanosine phosphoramidites can be halved (from 6 to 3 minutes) when using DCI instead of tetrazole.[2] Other activators like 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) also offer improved performance over 1H-Tetrazole for hindered monomers.[1]

Q3: Can I simply increase the concentration of the phosphoramidite to improve coupling efficiency?

A3: While ensuring an adequate excess of phosphoramidite is important, simply increasing the concentration may not be the most effective or economical solution for overcoming steric hindrance. A more effective approach is to optimize the other reaction parameters, such as extending the coupling time and using a more potent activator.[][8]

Q4: Will extending the coupling time lead to side reactions?

A4: Prolonged exposure to the acidic activator can potentially lead to detritylation of the phosphoramidite monomer before coupling, which can result in n+1 insertions.[1] This is more of a concern with highly acidic activators.[1] Using a less acidic but highly nucleophilic activator like DCI can help to minimize this side reaction while still achieving efficient coupling.[1][2]

Q5: Are there any alternatives to extending the coupling time?

A5: Yes. The primary alternative is to use a more potent activator like DCI, which can often achieve high coupling efficiencies with standard or only slightly extended coupling times.[2] Additionally, for particularly difficult couplings, some researchers have explored using a higher concentration of a less acidic activator or adding a nucleophilic catalyst.

Quantitative Data: Activator Performance with Sterically Hindered Phosphoramidites

The choice of activator can have a dramatic impact on the required coupling time for sterically hindered phosphoramidites. The following table summarizes a comparison of coupling times for different activators.

PhosphoramiditeActivatorCoupling TimeReference
2'-O-methylguanosine1H-Tetrazole6 minutes[2]
DCI 3 minutes [2]
2'-N-Trifluoroacetamido-5'-DMT-uridine1H-Tetrazole>60 minutes[2]
DCI 25 minutes [2]
Riboguanosine1H-Tetrazole>25 minutes[2]
DCI 10 minutes [2]
2'-TBDMS protected RNA monomers1H-Tetrazole10-15 minutes[1]
BTT ~3 minutes [1]

Experimental Protocols

Protocol 1: Standard Coupling Cycle for Oligonucleotide Synthesis

This protocol outlines the four main steps in a standard phosphoramidite coupling cycle.

  • Deblocking (Detritylation): The 5'-hydroxyl group of the growing oligonucleotide chain, protected by a dimethoxytrityl (DMT) group, is deprotected using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl for the coupling reaction.

  • Coupling: The activated phosphoramidite monomer is added to the growing chain. The phosphoramidite is activated by a catalyst, such as 1H-Tetrazole or DCI, which facilitates the formation of a phosphite (B83602) triester linkage between the 5'-hydroxyl of the growing chain and the 3'-phosphorus of the incoming monomer.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion sequences in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution.

Protocol 2: Modified Coupling for Sterically Hindered Phosphoramidites

This protocol provides modifications to the standard coupling step to improve efficiency with sterically hindered monomers.

  • Reagent Preparation:

    • Prepare a 0.1 M solution of the sterically hindered phosphoramidite in anhydrous acetonitrile.

    • Prepare a 0.25 M solution of 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile.

  • Modified Coupling Step:

    • Following the deblocking and washing steps, deliver the DCI solution to the synthesis column and allow it to react for approximately 30 seconds.

    • Deliver the phosphoramidite solution to the column.

    • Allow the coupling reaction to proceed for an extended time, typically 5-15 minutes. The optimal time should be determined empirically. For highly hindered amidites, longer times may be necessary.

    • Proceed with the standard capping and oxidation steps.

Visualizations

experimental_workflow cluster_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add Activated Amidite) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Block Unreacted 5'-OH) Coupling->Capping New Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Elongated Chain Ready for Next Cycle troubleshooting_logic cluster_troubleshooting Troubleshooting Low Coupling Efficiency Start Low Coupling Efficiency with Hindered Amidite CheckTime Is Coupling Time Extended (e.g., 10-15 min)? Start->CheckTime CheckActivator Is a Potent Activator (e.g., DCI) Being Used? CheckTime->CheckActivator Yes Action_ExtendTime Extend Coupling Time CheckTime->Action_ExtendTime No CheckConditions Are Anhydrous Conditions Maintained? CheckActivator->CheckConditions Yes Action_ChangeActivator Switch to DCI or other potent activator CheckActivator->Action_ChangeActivator No Action_ImproveConditions Use Fresh Anhydrous ACN & Handle Reagents Under Inert Gas CheckConditions->Action_ImproveConditions No Success Improved Coupling Efficiency CheckConditions->Success Yes Action_ExtendTime->CheckActivator Action_ChangeActivator->CheckConditions Action_ImproveConditions->Success

References

Technical Support Center: Phosphoramidite Stability and Phosphonate Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphoramidite (B1245037) solutions. The information provided here will help you prevent, identify, and address the formation of phosphonates, a common impurity that can impact the efficiency of oligonucleotide synthesis.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments related to phosphonate (B1237965) formation.

Question: I suspect my phosphoramidite solution has degraded. What are the common signs of phosphonate formation?

Answer: The most common sign of phosphoramidite degradation is the formation of the corresponding H-phosphonate impurity. This occurs primarily through hydrolysis, where the phosphoramidite molecule reacts with water. While H-phosphonates are generally considered non-critical impurities as they do not get incorporated into the growing oligonucleotide chain under standard coupling conditions, their presence indicates a loss of active phosphoramidite, which can negatively impact your synthesis yields.[1][2][3]

You can identify phosphonate formation through the following methods:

  • ³¹P NMR Spectroscopy: This is the most direct method for detecting and quantifying phosphonate impurities. Pure phosphoramidites exhibit characteristic signals in the range of 140-155 ppm.[4] H-phosphonates and other oxidized phosphorus (P(V)) species appear in a different region, typically between -10 and 50 ppm.[4]

  • Reduced Coupling Efficiency: If you observe a decrease in the coupling efficiency during oligonucleotide synthesis, it may be due to a lower concentration of active phosphoramidite resulting from degradation.

  • Inconsistent Synthesis Yields: Variation in the final oligonucleotide yield, especially for longer sequences, can be an indicator of inconsistent phosphoramidite quality due to degradation.

Question: My ³¹P NMR analysis shows a significant peak in the phosphonate region. What is an acceptable level of this impurity?

Answer: For high-quality oligonucleotide synthesis, the level of H-phosphonate and other P(V) impurities should be minimal. While there is no universally mandated maximum, industry standards and reference materials suggest that P(V) impurities should ideally be less than 1% . Higher levels of phosphonates indicate significant degradation of the phosphoramidite, which will lead to a proportional decrease in the concentration of the active reagent and consequently, lower oligonucleotide synthesis yields.

Question: I have confirmed a high level of phosphonate in my phosphoramidite solution. Can I salvage the solution, or should I discard it?

Answer: It is generally recommended to discard a phosphoramidite solution with high levels of phosphonate impurities and prepare a fresh solution from solid phosphoramidite. There are no established, reliable methods for removing H-phosphonates from a phosphoramidite solution without risking further degradation of the desired product.

Preventative measures are the most effective strategy. To minimize phosphonate formation, you should:

  • Use Anhydrous Solvents: Ensure that the acetonitrile (B52724) used to dissolve the phosphoramidites has a very low water content (ideally < 30 ppm).[5]

  • Proper Storage: Store solid phosphoramidites at -20°C under an inert atmosphere (e.g., argon or nitrogen). Once in solution, use them as quickly as possible.

  • Use Molecular Sieves: Adding activated molecular sieves to the acetonitrile can help to scavenge any residual moisture, thereby reducing the rate of hydrolysis.[3]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about phosphonate formation in phosphoramidite solutions.

Question: What is the chemical mechanism behind phosphonate formation in phosphoramidite solutions?

Answer: The primary mechanism of phosphonate formation is the hydrolysis of the phosphoramidite. The phosphorus (III) center of the phosphoramidite is susceptible to nucleophilic attack by water. This reaction cleaves the P-N bond of the diisopropylamino group, leading to the formation of a phosphite (B83602) triester intermediate which then rearranges to the more stable H-phosphonate, a phosphorus (V) species.[1][6] The presence of even trace amounts of water in the acetonitrile solvent can initiate this degradation process.[1]

Question: Do all phosphoramidites degrade at the same rate?

Answer: No, the stability of phosphoramidites in solution varies depending on the nucleobase. The general order of stability in acetonitrile is:

T > dC > dA >> dG [2][3][6]

Deoxyguanosine (dG) phosphoramidite is significantly less stable than the other standard phosphoramidites.[2][3][6] This is attributed to an autocatalytic degradation pathway where the dG molecule itself can participate in the hydrolysis of other dG phosphoramidite molecules.[7][8]

Question: How does phosphonate formation affect my oligonucleotide synthesis?

Answer: The main impact of phosphonate formation is a reduction in the concentration of the active phosphoramidite , which leads to lower coupling efficiencies and reduced overall yield of the full-length oligonucleotide. Since H-phosphonates do not participate in the coupling reaction, they do not typically lead to the incorporation of incorrect bases or the formation of truncated sequences with phosphonate linkages. However, the lower concentration of the active phosphoramidite means that there are fewer molecules available to react with the growing oligonucleotide chain during each coupling step.

Data Presentation

The following table summarizes the relative stability of the four standard deoxyribonucleoside phosphoramidites in acetonitrile, highlighting the percentage of degradation observed over a five-week period.

PhosphoramiditePurity Reduction after 5 Weeks in Acetonitrile
dT 2%
dC 2%
dA 6%
dG 39%
Data sourced from a study on the solution stability of phosphoramidites in acetonitrile.[2][3]

Experimental Protocols

Protocol: Assessing Phosphoramidite Purity and Phosphonate Content by ³¹P NMR Spectroscopy

This protocol outlines the general steps for determining the purity of a phosphoramidite solution and quantifying the amount of H-phosphonate impurity using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Phosphoramidite solution to be analyzed

  • Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN) with a low water content

  • NMR tubes (5 mm)

  • Internal standard (optional, for precise quantification), e.g., triphenyl phosphate (B84403) (TPP)

  • High-field NMR spectrometer with a phosphorus probe

Procedure:

  • Sample Preparation:

    • In a clean, dry vial under an inert atmosphere (e.g., in a glovebox or under a stream of argon), prepare a solution of the phosphoramidite in the chosen deuterated solvent. A typical concentration is 10-20 mg/mL.

    • If using an internal standard for quantification, accurately weigh a known amount of the standard and dissolve it along with the phosphoramidite. The molar ratio of the phosphoramidite to the internal standard should be approximately 1:1.

    • Transfer the solution to a clean, dry NMR tube and cap it securely.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters include:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

      • Relaxation Delay (d1): Set a sufficiently long relaxation delay to ensure full relaxation of the phosphorus nuclei for accurate quantification (e.g., 5-10 seconds).

      • Number of Scans (ns): Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 64-256 scans).

      • Spectral Width (sw): Set a spectral width that covers the expected chemical shift range for both phosphoramidites and their degradation products (e.g., from -50 ppm to 200 ppm).

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

    • Perform a Fourier transform and phase correction of the spectrum.

    • Calibrate the chemical shift scale. You can use an external standard or reference the solvent signal if applicable.

    • Integrate the signals corresponding to the phosphoramidite diastereomers (typically in the 140-155 ppm region) and the H-phosphonate/P(V) impurities (typically in the -10 to 50 ppm region).

    • Calculate the percentage of phosphonate impurity by dividing the integral of the phosphonate peak(s) by the sum of the integrals of all phosphorus-containing species and multiplying by 100.

    • If an internal standard was used, the absolute concentration of the phosphoramidite can be determined by comparing the integral of the phosphoramidite signal to the integral of the known concentration of the internal standard.

Mandatory Visualizations

phosphonate_formation phosphoramidite Phosphoramidite (P(III)) hydrolysis Hydrolysis phosphoramidite->hydrolysis Reacts with water H₂O (Moisture) water->hydrolysis h_phosphonate H-Phosphonate (P(V)) hydrolysis->h_phosphonate Forms diisopropylamine Diisopropylamine hydrolysis->diisopropylamine Byproduct

Caption: Chemical pathway of phosphonate formation via hydrolysis of a phosphoramidite.

experimental_workflow cluster_prep Sample Preparation cluster_analysis ³¹P NMR Analysis cluster_quant Quantification dissolve Dissolve Phosphoramidite in Anhydrous Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Proton-Decoupled ³¹P NMR Spectrum transfer->acquire process Process and Integrate Spectrum acquire->process calculate Calculate % Phosphonate process->calculate

Caption: Experimental workflow for assessing phosphonate content using ³¹P NMR.

logical_relationship high_phosphonate High Phosphonate Level Detected (>1%) root_cause Root Cause Analysis high_phosphonate->root_cause wet_solvent Wet Solvent (>30 ppm H₂O) root_cause->wet_solvent improper_storage Improper Storage root_cause->improper_storage aged_solution Aged Solution root_cause->aged_solution action Recommended Action wet_solvent->action improper_storage->action aged_solution->action discard Discard Solution action->discard prepare_fresh Prepare Fresh Solution with Anhydrous Solvent action->prepare_fresh review_procedures Review Storage and Handling Procedures action->review_procedures

Caption: Logical workflow for troubleshooting high phosphonate levels in phosphoramidite solutions.

References

Identifying and minimizing n+1 impurities in oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize n+1 impurities in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are n+1 impurities in oligonucleotide synthesis?

A1: n+1 impurities are undesirable byproducts of solid-phase oligonucleotide synthesis that are one nucleotide longer than the target sequence (the "n" sequence). These impurities arise from the erroneous addition of a second phosphoramidite (B1245037) monomer during a single coupling cycle.[1]

Q2: What is the primary cause of n+1 impurity formation?

A2: The leading cause of n+1 impurities is the premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the incoming phosphoramidite monomer.[2][] This premature deprotection is often facilitated by the acidic nature of the activators used during the coupling step.[2][] Once the DMT group is removed, the phosphoramidite can react with another activated monomer, forming a dimer that is then incorporated into the growing oligonucleotide chain, resulting in an n+1 sequence.[2]

Q3: How can I detect the presence of n+1 impurities in my sample?

A3: The most common and effective methods for detecting n+1 impurities are Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) and Mass Spectrometry (MS), such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF).[4][5][6] In an HPLC chromatogram, n+1 impurities typically appear as a distinct peak eluting slightly later than the main product peak.[2] Mass spectrometry can confirm the presence of n+1 impurities by identifying species with a molecular weight corresponding to the target oligonucleotide plus one additional nucleotide.[5]

Q4: What is the impact of n+1 impurities on my research or drug product?

A4: n+1 impurities can have several negative impacts. In a research setting, they can interfere with downstream applications such as PCR, cloning, and gene synthesis by providing a mixed population of oligonucleotides. In therapeutic applications, these impurities can affect the drug's efficacy, safety, and immunogenicity, making their control a critical aspect of quality assurance.[7]

Q5: What are the key strategies to minimize n+1 impurities during synthesis?

A5: Minimizing n+1 impurities involves a multi-faceted approach:

  • Activator Choice: Use activators with a higher pKa (less acidic) to reduce the premature removal of the 5'-DMT group. For example, Dicyanoimidazole (DCI) is less acidic than tetrazole and can help minimize this side reaction.[2]

  • Phosphoramidite Quality: Ensure the use of high-purity phosphoramidites with low levels of pre-existing dimers or other reactive impurities.[8]

  • Anhydrous Conditions: Maintain strictly anhydrous conditions throughout the synthesis process, as moisture can lead to various side reactions, including those that may contribute to impurity formation.

  • Optimized Capping: While the capping step primarily targets the prevention of n-1 impurities, an efficient capping process is indicative of a well-controlled synthesis cycle, which indirectly contributes to overall product purity.[2]

  • Post-Synthesis Purification: Employ robust purification methods such as HPLC or polyacrylamide gel electrophoresis (PAGE) to effectively remove n+1 impurities from the final product.[9]

Troubleshooting Guide

This guide provides solutions to common issues encountered with n+1 impurities.

IssuePossible Cause(s)Recommended Action(s)
Significant n+1 peak observed in HPLC analysis 1. Highly Acidic Activator: The activator used (e.g., tetrazole, BTT) is too acidic, causing premature detritylation of the incoming phosphoramidite.[2] 2. Poor Quality Phosphoramidites: The phosphoramidite monomers may contain pre-formed dimers or other reactive impurities.[8] 3. Suboptimal Coupling Time: Extended coupling times can increase the window for side reactions.1. Change Activator: Switch to a less acidic activator such as Dicyanoimidazole (DCI) (pKa 5.2).[2] 2. Verify Phosphoramidite Quality: Analyze incoming phosphoramidites for purity and the presence of dimers using ³¹P NMR or LC-MS.[10] 3. Optimize Coupling Time: Reduce the coupling time to the minimum required for efficient coupling, as determined by optimization experiments.
Mass spectrometry confirms n+1 species, but it is not well-resolved in HPLC 1. Inadequate HPLC Method: The HPLC gradient, ion-pairing reagent, or column may not be optimal for resolving the n+1 impurity from the full-length product. 2. Co-elution: The n+1 impurity may have very similar retention characteristics to the main product under the current conditions.1. Optimize HPLC Method:    - Adjust the gradient to be shallower around the elution time of the main peak to improve separation.    - Experiment with different ion-pairing reagents (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA, hexylammonium acetate - HAA) and concentrations.    - Ensure the use of a high-resolution oligonucleotide-specific column.[11] 2. Increase Column Temperature: Raising the column temperature (e.g., to 60°C) can improve resolution by reducing secondary structures.
Recurring n+1 impurity issues despite troubleshooting 1. Synthesizer Malfunction: Issues with reagent delivery or valve blocks on the DNA synthesizer. 2. Systemic Contamination: Contamination in reagent lines or bottles.1. Synthesizer Maintenance: Perform a thorough cleaning and maintenance of the synthesizer, paying close attention to valves and delivery lines. 2. Fresh Reagents and Bottles: Replace all reagents and use fresh, properly cleaned reagent bottles.

Quantitative Data on Impurity Levels and Purification

The following tables summarize typical quantitative data related to n+1 impurities.

Table 1: Typical Impurity Levels in Unpurified Oligonucleotides

Impurity TypeTypical Abundance (%)Analytical Method
n-1~0.1% per couplingIP-RP-HPLC[4]
n+1 Variable, can be significant with acidic activators IP-RP-HPLC, MS [2]
Other modificationsDependent on synthesis chemistryMS

Table 2: Efficiency of Different Purification Methods

Purification MethodTypical Purity Achieved (%)Notes
DesaltingRemoves small molecule impurities onlyNot effective for removing n+1 impurities.[12]
Reverse-Phase HPLC (RP-HPLC)>85%Good for removing n+1 impurities, especially for shorter oligonucleotides (<50 bases).
Anion-Exchange HPLC (AEX-HPLC)>96%Excellent resolution based on charge (length), effective for removing n+1 impurities.[9]
Polyacrylamide Gel Electrophoresis (PAGE)Up to 99%High resolution based on size, but can be lower yield and may damage oligos.[13]

Experimental Protocols

1. Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for n+1 Impurity Analysis

This protocol provides a general guideline for the analysis of oligonucleotide purity.

  • Instrumentation:

    • HPLC or UHPLC system with a UV detector.

    • Oligonucleotide-specific C18 column (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, 130 Å, 1.7 µm, 2.1 mm x 50 mm).[4]

  • Reagents:

    • Mobile Phase A (Aqueous): 100 mM Triethylammonium Acetate (TEAA), pH ~7.0. To prepare, mix triethylamine (B128534) and acetic acid in HPLC-grade water.[4] Alternatively, for MS-compatible methods, use 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.[4]

    • Mobile Phase B (Organic): Acetonitrile or Methanol.[4]

    • Sample Diluent: Mobile Phase A or HPLC-grade water.

  • Procedure:

    • Sample Preparation: Dissolve the lyophilized oligonucleotide in the sample diluent to a concentration of approximately 0.1-1.0 µM.

    • HPLC Method:

      • Column Temperature: 60 °C.[4]

      • Flow Rate: 0.2 mL/min.[4]

      • UV Detection: 260 nm.[4]

      • Injection Volume: 5-10 µL.

      • Gradient: A typical gradient for a 20-mer oligonucleotide might be:

        Time (min) % Mobile Phase B
        0.0 10
        20.0 30
        22.0 90
        25.0 90
        25.1 10

        | 30.0 | 10 |

    • Data Analysis: Integrate the peaks in the chromatogram. The n+1 impurity will typically elute slightly after the main product peak. Calculate the percentage of the n+1 impurity relative to the total area of all oligonucleotide peaks.

2. MALDI-TOF Mass Spectrometry for n+1 Impurity Identification

This protocol outlines a general procedure for confirming the identity of n+1 impurities.

  • Instrumentation:

    • MALDI-TOF Mass Spectrometer.

  • Reagents:

    • Matrix Solution: A saturated solution of 3-Hydroxypicolinic acid (3-HPA) in 50:50 acetonitrile:water. It is often beneficial to include an ammonium (B1175870) salt, such as diammonium citrate, to reduce sodium and potassium adducts.

    • Sample Diluent: HPLC-grade water.

  • Procedure:

    • Sample Preparation: Dilute the oligonucleotide sample to a final concentration of 1-10 pmol/µL in HPLC-grade water.

    • Spotting: On a MALDI target plate, mix 1 µL of the sample with 1 µL of the matrix solution. Allow the spot to air dry completely (the "dried droplet" method).

    • Mass Spectrometry Acquisition:

      • Insert the target plate into the mass spectrometer.

      • Acquire spectra in negative ion linear or reflector mode, depending on the required mass accuracy.

      • Calibrate the instrument using a standard of known mass.

    • Data Analysis:

      • Identify the peak corresponding to the expected mass of the full-length oligonucleotide.

      • Look for a peak with a mass corresponding to the full-length product plus the mass of one additional nucleotide (e.g., + ~313.2 Da for an additional dAMP). The presence of such a peak confirms the n+1 impurity.[5]

Visualizations

Formation of n+1 Impurities cluster_synthesis Phosphoramidite Monomer cluster_activation Coupling Step cluster_chain Growing Oligonucleotide Chain Amidite 5'-DMT-Phosphoramidite Activator Acidic Activator (e.g., Tetrazole) Amidite->Activator Activation Premature_Detritylation Premature 5'-DMT Removal Amidite->Premature_Detritylation Activator->Premature_Detritylation Causes Dimerization Dimer Formation Premature_Detritylation->Dimerization Leads to Growing_Chain Growing Oligo Chain (n) Dimerization->Growing_Chain Incorporation N_plus_1_Chain n+1 Impurity Growing_Chain->N_plus_1_Chain Results in

Caption: Mechanism of n+1 impurity formation during oligonucleotide synthesis.

Troubleshooting Workflow for n+1 Impurities Start High n+1 Impurity Detected Check_Activator Is the activator highly acidic? Start->Check_Activator Change_Activator Switch to a less acidic activator (e.g., DCI) Check_Activator->Change_Activator Yes Check_Amidites Analyze phosphoramidite purity Check_Activator->Check_Amidites No Change_Activator->Check_Amidites New_Amidites Use fresh, high-purity phosphoramidites Check_Amidites->New_Amidites Impure Optimize_HPLC Optimize HPLC method (gradient, temperature) Check_Amidites->Optimize_HPLC Pure New_Amidites->Optimize_HPLC Check_Synthesizer Perform synthesizer maintenance Optimize_HPLC->Check_Synthesizer Clean_System Clean fluidics and use fresh reagents Check_Synthesizer->Clean_System Yes End n+1 Impurity Minimized Check_Synthesizer->End No Clean_System->End

Caption: A logical workflow for troubleshooting n+1 impurity issues.

References

Addressing sequence-dependent truncations with high GC-content

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with sequence-dependent truncations in high GC-content DNA.

Troubleshooting Guides

Problem: No or weak PCR amplification of a GC-rich template.

Possible Cause 1: Incomplete DNA Denaturation

High GC content (>60%) increases the melting temperature (Tm) of DNA due to the three hydrogen bonds between guanine (B1146940) and cytosine bases.[1] Standard denaturation temperatures may be insufficient to fully separate the DNA strands.

  • Solution:

    • Increase the initial denaturation temperature to 98-100°C.[2]

    • Increase the denaturation time to 10-30 seconds.[2]

    • Consider using a "hot-start" polymerase to prevent non-specific amplification during setup.[3]

Possible Cause 2: Formation of Stable Secondary Structures

GC-rich sequences are prone to forming stable secondary structures like hairpins and loops, which can block DNA polymerase and lead to premature termination of the sequencing reaction.[1][4][5]

  • Solution:

    • Use PCR Additives: Incorporate additives that disrupt secondary structures. Common choices include Betaine (B1666868), DMSO, and Formamide.[6][7]

    • Optimize Annealing Temperature: Increase the annealing temperature to enhance primer specificity and help melt secondary structures.[1][8] A gradient PCR can be used to determine the optimal temperature.[8]

Possible Cause 3: Suboptimal Primer Design

Primers with high GC content can form self-dimers and hairpins, reducing their availability for binding to the template DNA.[9]

  • Solution:

    • Design primers with a GC content between 40-60%.[10]

    • Avoid long stretches of G's at the 3' end.[4]

    • Use primer design software to check for potential secondary structures and dimer formation.[8]

Problem: Sequence data shows a sudden drop in signal or "stuttering" in a GC-rich region.

Possible Cause 1: Polymerase Stalling

The sequencing polymerase can stall or dissociate from the template when it encounters a stable secondary structure.[4][5]

  • Solution:

    • Re-amplify with Additives: If sequencing a PCR product, re-run the PCR with additives like Betaine or DMSO to generate a template with reduced secondary structure.[11]

    • Specialized Sequencing Chemistry: For Sanger sequencing, some core facilities offer alternative chemistries or protocols specifically for high-GC templates, which may include dGTP analogs.[12]

    • Sequence the Opposite Strand: Sometimes, the complementary strand is less prone to forming inhibitory secondary structures.[5]

Possible Cause 2: Homopolymer Regions

Long stretches of a single nucleotide (e.g., G-repeats) can cause the polymerase to "slip," resulting in a messy sequence or premature termination.[13]

  • Solution:

    • Similar to addressing secondary structures, using PCR additives during template preparation can help.

    • Sequencing from the opposite direction may provide a clearer read.[5]

Frequently Asked Questions (FAQs)

Q1: What are PCR additives and how do they help with high GC content?

A1: PCR additives are chemicals added to the reaction mixture to improve the amplification of difficult templates, such as those with high GC content. They primarily work by reducing the melting temperature of DNA and destabilizing secondary structures.[6][7]

  • Betaine: Equalizes the melting temperatures of GC and AT base pairs and reduces the formation of secondary structures.[6][]

  • Dimethyl Sulfoxide (DMSO): A co-solvent that helps to disrupt secondary structures in the DNA template.[6][]

  • Formamide: An organic solvent that lowers the melting temperature of DNA by destabilizing the double helix.[6][]

Q2: What concentration of additives should I use?

A2: The optimal concentration for each additive can vary depending on the template and polymerase used. It is often necessary to perform a titration to find the best concentration for your specific reaction. However, here are some general starting points:

  • Betaine: 0.8 M to 1.6 M[15]

  • DMSO: 2% to 10% (v/v)[6]

  • Formamide: 1% to 5% (v/v)[6]

Q3: Can I use a combination of PCR additives?

A3: While it is possible, combining additives can sometimes have an inhibitory effect on the PCR.[16] It is generally recommended to optimize with a single additive first. If you do try combinations, you will need to empirically test different concentrations.

Q4: Are there specialized DNA polymerases for high GC content?

A4: Yes, several commercially available DNA polymerases are specifically formulated for amplifying GC-rich templates. These often come with an optimized buffer and a "GC enhancer" solution, which is a proprietary mix of additives.[1][4][9] Examples include NEB's OneTaq and Q5 High-Fidelity DNA Polymerases.[4]

Q5: My sequencing failed even with PCR optimization. What are my next steps?

A5: If you have optimized your PCR with additives and still face issues, consider the following:

  • Alternative Sequencing Technologies: For very difficult regions, Next-Generation Sequencing (NGS) platforms like Illumina or long-read technologies like PacBio and Oxford Nanopore may provide better coverage.

  • Template Linearization: If you are sequencing a plasmid and suspect a strong secondary structure is causing the issue, linearizing the plasmid with a restriction enzyme might help.[5]

  • Consult your Sequencing Facility: They may have specialized protocols or chemistries for difficult templates that are not part of their standard service.[12]

Data Presentation

Table 1: Comparison of Common PCR Additives for High GC-Content Templates
AdditiveTypical Working ConcentrationMechanism of ActionPCR Success Rate (Example Study)[16]Notes
Betaine 0.8 M - 1.6 M[15]Reduces secondary structure formation and equalizes the melting temperature of GC and AT pairs.[6][]75%Generally well-tolerated by polymerases.
DMSO 2% - 10%[6]Reduces secondary DNA structures.[6][]91.6%Can inhibit Taq polymerase activity at higher concentrations.[6]
Formamide 1% - 5%[6]Lowers the melting temperature and destabilizes the DNA double helix.[6][]16.6%Can be inhibitory to some polymerases.
7-deaza-dGTP 50 µM[16]A dGTP analog that reduces the stability of GC base pairing.[9]33.3%May affect DNA staining with some intercalating dyes.[1]

Experimental Protocols

Protocol: Optimizing PCR for a High GC-Content Template

This protocol provides a starting point for amplifying a known GC-rich DNA template. Optimization will likely be required for your specific primers and template.

1. Reagent Preparation:

  • Template DNA: Dilute to a starting concentration of 1-10 ng/µl for plasmids or 10-50 ng/µl for genomic DNA.

  • Primers: Resuspend in nuclease-free water or TE buffer to a stock concentration of 100 µM. Prepare working dilutions of 10 µM.

  • PCR Additives (choose one to start):

    • 5 M Betaine solution

    • 100% DMSO

  • DNA Polymerase with GC Buffer: Use a polymerase recommended for high GC content (e.g., NEB Q5 High-Fidelity DNA Polymerase) and its corresponding GC buffer and enhancer solution.

2. PCR Reaction Setup:

Prepare a master mix for the number of reactions plus 10% overage. Set up reactions on ice.

ComponentVolume (for 25 µl reaction)Final Concentration
Nuclease-Free Waterto 25 µl-
5X Q5 Reaction Buffer5 µl1X
10 mM dNTPs0.5 µl200 µM each
10 µM Forward Primer1.25 µl0.5 µM
10 µM Reverse Primer1.25 µl0.5 µM
Template DNA1 µl10-50 ng
Additive (choose one)
5 M Betaine5 µl1 M
100% DMSO1.25 µl5%
Q5 High GC Enhancer5 µl1X
Q5 High-Fidelity DNA Polymerase0.25 µl0.02 U/µl

3. Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation98°C30 seconds1
Denaturation98°C10 seconds30-35
Annealing*60-72°C20-30 seconds
Extension72°C20-30 sec/kb
Final Extension72°C2 minutes1
Hold4-10°CHold

*Note on Annealing Temperature: The optimal annealing temperature should be determined using a Tm calculator for the specific polymerase and buffer system, and further optimized using a gradient PCR.[1]

4. Analysis:

  • Run 5 µl of the PCR product on a 1-2% agarose (B213101) gel with a DNA ladder to check for the presence and size of the amplicon.

5. Optimization Steps if PCR Fails:

  • Vary Additive Concentration: Test a range of concentrations for your chosen additive (e.g., 2-10% for DMSO, 0.5-2 M for Betaine).

  • Optimize Annealing Temperature: Perform a gradient PCR to find the optimal annealing temperature.

  • Increase Denaturation Time/Temp: Increase the denaturation time up to 30 seconds or the temperature up to 100°C.[2]

  • Try a Different Additive: If one additive doesn't work, try another from Table 1.

Mandatory Visualization

TroubleshootingWorkflow start Start: No/Weak PCR Product for High GC Template denaturation Optimize Denaturation: - Increase Temp (98-100°C) - Increase Time (30s) start->denaturation additives Add PCR Co-solvents: - Betaine (1-1.5M) - DMSO (3-8%) - Formamide (1-5%) denaturation->additives Still no/weak product success Successful Amplification denaturation->success Success annealing Optimize Annealing Temp: - Run Gradient PCR additives->annealing Still no/weak product additives->success Success primers Redesign Primers: - GC Content 40-60% - Check for hairpins/dimers annealing->primers Still no/weak product annealing->success Success polymerase Switch Polymerase/Buffer: - Use enzyme designed for GC-rich templates - Use provided GC Enhancer primers->polymerase Still no/weak product primers->success Success polymerase->success Success

Caption: Troubleshooting workflow for high GC-content PCR.

AdditiveMechanisms cluster_problem The Problem: High GC-Content DNA cluster_additives Mechanism of PCR Additives problem_node High GC Template - Strong G≡C bonds - Stable secondary structures (hairpins) betaine Betaine - Equalizes Tm of A-T and G-C pairs - Reduces secondary structures problem_node->betaine dmso DMSO - Disrupts H-bonds - Destabilizes secondary structures problem_node->dmso formamide Formamide - Lowers DNA melting temperature (Tm) - Destabilizes DNA double helix problem_node->formamide solution_node Improved PCR Amplification: - Complete denaturation - Efficient primer annealing - Polymerase processivity betaine->solution_node dmso->solution_node formamide->solution_node

Caption: Mechanisms of common PCR additives for high GC-content DNA.

References

Strategies to minimize byproduct formation during deprotection of 2'-F-oligos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the deprotection of 2'-fluoro (2'-F) modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common deprotection reagents for 2'-F-oligos?

A1: The deprotection of 2'-F-RNA is generally considered to be virtually identical to that of DNA.[1] Therefore, standard deprotection reagents are often used. The most common and highly effective reagent is a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA), typically in a 1:1 (v/v) ratio.[1][2][3] This mixture allows for rapid and efficient removal of protecting groups.

Q2: What is the primary byproduct of concern during the deprotection of 2'-F-oligos?

A2: The most significant byproduct formation during the deprotection of 2'-F-oligos is the elimination of hydrogen fluoride (B91410) (HF) from 2'-F-pyrimidine nucleosides, particularly 2'-F-uridine and 2'-F-cytidine. This elimination reaction is promoted by basic conditions inherent to the deprotection step.

Q3: What are the optimal temperature and time for deprotection with AMA to minimize byproducts?

A3: For rapid deprotection, a common starting point is heating the oligonucleotide with AMA at 65°C for 10-15 minutes.[3][4] However, to minimize degradation, especially for sensitive sequences, milder conditions can be employed. Lowering the temperature and extending the incubation time can be an effective strategy. For instance, deprotection at room temperature for a longer duration can help reduce the formation of byproducts.

Q4: Can I use standard ammonium hydroxide for the deprotection of 2'-F-oligos?

A4: While standard ammonium hydroxide can be used, it is generally a slower deprotection method compared to AMA.[1] Prolonged exposure to harsh basic conditions at elevated temperatures, which may be required for complete deprotection with ammonium hydroxide alone, can increase the risk of byproduct formation, including HF elimination.

Q5: Are there any specific considerations for mixed oligonucleotides containing both 2'-F and standard RNA monomers?

A5: Yes. If your oligonucleotide contains standard RNA monomers with 2'-hydroxyl protecting groups (like TBDMS or TOM), the deprotection strategy must accommodate the removal of these groups as well.[4] This typically involves a two-step process: first, the base deprotection with a reagent like AMA, followed by a separate step for the removal of the 2'-O-silyl group using a fluoride source like triethylamine (B128534) trihydrofluoride (TEA·3HF).[4][5][6] It is crucial to ensure that the initial base deprotection conditions are mild enough to prevent premature removal and degradation of the 2'-O-silyl protected ribonucleosides.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Presence of unexpected peaks in HPLC/LC-MS analysis (lower molecular weight) Elimination of Hydrogen Fluoride (HF) from 2'-F-pyrimidines.- Use milder deprotection conditions: Decrease the temperature and increase the deprotection time with AMA. - Consider deprotection at room temperature for several hours.
Incomplete deprotection (presence of protecting groups in MS analysis) Insufficient deprotection time or temperature; old or low-quality deprotection reagents.- Ensure your deprotection reagent (e.g., AMA) is fresh. - Increase the deprotection time or temperature slightly. Refer to the recommended protocols. - For mixed RNA/2'-F-oligos, ensure the second deprotection step for 2'-O-silyl groups is sufficient.
Formation of N-methyl-dC adducts Use of benzoyl-protected dC (Bz-dC) with AMA.Use acetyl-protected dC (Ac-dC) phosphoramidite (B1245037) during synthesis when planning to use AMA for deprotection.[1][3][7]
Degradation of sensitive dyes or labels Harsh deprotection conditions (e.g., high temperature with AMA).- Use "UltraMILD" phosphoramidites during synthesis. - Employ milder deprotection reagents such as potassium carbonate in methanol.[7]

Data on Deprotection Conditions

While specific quantitative data on byproduct formation for 2'-F-oligos is not extensively published, the following table provides a qualitative guide to selecting deprotection conditions based on general oligonucleotide chemistry principles.

Deprotection ReagentTemperatureDurationExpected OutcomePotential Byproducts
AMA (Ammonium Hydroxide/Methylamine, 1:1) 65°C10-15 minFast & Efficient: Complete deprotection of standard protecting groups.- Higher risk of HF elimination from 2'-F-pyrimidines. - Degradation of sensitive labels.
AMA (Ammonium Hydroxide/Methylamine, 1:1) Room Temp2-4 hoursMild & Safer: Reduced risk of byproduct formation.- Slower deprotection; may be incomplete for some protecting groups.
Aqueous Ammonium Hydroxide 55°C8-16 hoursStandard (Slow): Effective for standard DNA-like oligos.- Prolonged exposure to base can increase byproduct formation.
Potassium Carbonate in Methanol Room Temp4 hoursUltra-Mild: Suitable for very sensitive modifications and labels.- Only effective with labile protecting groups (e.g., Pac, iPr-Pac, Ac).

Experimental Protocols

Protocol 1: Rapid Deprotection of 2'-F-Oligonucleotides using AMA

This protocol is suitable for standard 2'-F-oligos without highly sensitive modifications.

  • Cleavage from Solid Support:

    • Place the CPG solid support in a 2 mL screw-cap vial.

    • Add 1 mL of AMA solution (1:1 v/v mixture of 40% aqueous methylamine and concentrated ammonium hydroxide).

    • Incubate at room temperature for 5 minutes to cleave the oligonucleotide from the support.[1]

  • Base Deprotection:

    • Heat the sealed vial at 65°C for 10 minutes in a heat block or water bath.[3][5]

    • After heating, cool the vial to room temperature.

  • Evaporation and Reconstitution:

    • Centrifuge the vial to pellet the CPG support.

    • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

    • Dry the oligonucleotide using a speed vacuum concentrator.

    • Resuspend the dried pellet in an appropriate buffer (e.g., RNase-free water or TE buffer).

Protocol 2: Mild Deprotection of 2'-F-Oligonucleotides using AMA

This protocol is recommended for sequences that are prone to degradation or contain moderately sensitive modifications.

  • Cleavage and Deprotection:

    • Place the CPG solid support in a 2 mL screw-cap vial.

    • Add 1 mL of AMA solution.

    • Incubate the vial at room temperature for 2 to 4 hours.

  • Evaporation and Reconstitution:

    • Centrifuge the vial to pellet the CPG support.

    • Transfer the supernatant to a new tube.

    • Dry the oligonucleotide using a speed vacuum concentrator.

    • Resuspend the dried pellet in an appropriate buffer.

Visualizations

cluster_main HF Elimination Pathway from 2'-F-Uridine 2F_Uridine 2'-F-Uridine Residue Intermediate Anionic Intermediate 2F_Uridine->Intermediate Base (e.g., OH⁻) Arabinofuranosyl_Uracil 2'-Arabinofuranosyl Uracil Byproduct Intermediate->Arabinofuranosyl_Uracil Elimination HF Hydrogen Fluoride (HF) Intermediate->HF

Caption: Proposed pathway for HF elimination from a 2'-F-uridine residue under basic deprotection conditions.

cluster_workflow Deprotection and Analysis Workflow for 2'-F-Oligos Start Start: Synthesized 2'-F-Oligo on Solid Support Deprotection Deprotection with AMA (e.g., 65°C, 10 min) Start->Deprotection Evaporation Evaporation of Deprotection Reagent Deprotection->Evaporation Reconstitution Reconstitution in Buffer Evaporation->Reconstitution Analysis QC Analysis by HPLC and/or LC-MS Reconstitution->Analysis End Purified 2'-F-Oligo Analysis->End

Caption: A typical experimental workflow for the deprotection and quality control analysis of 2'-F-oligonucleotides.

References

Validation & Comparative

A Researcher's Guide to Purity Analysis of Dmt-2'-F-U Modified Oligonucleotides: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic and diagnostic potential of synthetic oligonucleotides has spurred the development of novel chemical modifications to enhance their efficacy and stability. Among these, 2'-fluoro (2'-F) modifications are increasingly utilized. The purity analysis of these modified oligonucleotides is critical for ensuring their safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical methods for the purity assessment of 5'-O-Dimethoxytrityl (Dmt) protected 2'-fluoro-uridine (2'-F-U) modified oligonucleotides.

High-Performance Liquid Chromatography: The Gold Standard

HPLC is a cornerstone technique for the analysis of synthetic oligonucleotides, offering robust and reliable quantification of purity.[1] For modified oligonucleotides, two primary modes of HPLC are widely employed: Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.[1]

Ion-Pair Reversed-Phase (IP-RP) HPLC is the most common method for oligonucleotide analysis and purification.[2] It separates oligonucleotides based on their hydrophobicity.[1] An ion-pairing agent, such as triethylamine (B128534) (TEA), is added to the mobile phase to neutralize the negative charges on the phosphate (B84403) backbone, allowing the oligonucleotide to interact with the hydrophobic stationary phase (typically C18).[3][4] This technique is highly effective for separating full-length sequences from shorter failure sequences (n-1, n-2).[5] The presence of the hydrophobic Dmt group on the full-length product significantly increases its retention time compared to failure sequences that lack this group, enabling excellent separation.[6][7]

Anion-Exchange (AEX) HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[1] This method is particularly useful for resolving oligonucleotides with significant secondary structures, as the high pH of the mobile phase can disrupt these structures.

Alternative and Complementary Analytical Techniques

While HPLC remains a central technique, other methods offer unique advantages and can be used orthogonally to provide a more complete picture of oligonucleotide purity.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns packed with smaller sub-2 µm particles, UPLC systems can achieve higher resolution, greater sensitivity, and much faster analysis times.[8] For oligonucleotide analysis, this translates to better separation of complex mixtures and increased sample throughput.

Mass Spectrometry (MS) is an indispensable tool for confirming the identity and characterizing the impurities of synthetic oligonucleotides.[9][10] When coupled with liquid chromatography (LC-MS), it provides not only purity information but also the precise molecular weight of the main product and any impurities, allowing for their identification.[3][11][12] This is particularly crucial for identifying co-eluting species that may not be resolved by UV detection alone.[12]

Capillary Gel Electrophoresis (CGE) separates oligonucleotides based on their size and charge in a gel-filled capillary under the influence of an electric field.[13] It offers very high resolution and can often resolve species that are difficult to separate by HPLC. CGE is considered an excellent orthogonal method to HPLC for purity assessment.[9]

Hydrophilic Interaction Liquid Chromatography (HILIC) is an emerging alternative that separates analytes based on their polarity.[14][15] HILIC is compatible with mass spectrometry and can be a valuable tool for separating highly polar oligonucleotides and their impurities.[14][15]

Size Exclusion Chromatography (SEC) is primarily used to detect and quantify aggregates and higher-order structures that may form during the synthesis or storage of oligonucleotides.[14][15]

Comparative Analysis of Key Methods

Method Principle Primary Application Resolution Speed Information Provided
IP-RP-HPLC HydrophobicityRoutine purity analysis, separation of full-length from truncated sequences.Good to ExcellentModeratePurity (%), retention time.
AEX-HPLC ChargePurity analysis, especially for structured oligonucleotides.ExcellentModeratePurity (%), retention time.
UPLC Hydrophobicity/ChargeHigh-throughput purity analysis, improved resolution over HPLC.Excellent to SuperiorFastPurity (%), retention time.
LC-MS Mass-to-charge ratioImpurity identification and characterization, sequence confirmation.Good to ExcellentModerate to FastPurity (%), molecular weight of all components.
CGE Size and ChargeHigh-resolution purity analysis, orthogonal method to HPLC.SuperiorModeratePurity (%), size-based separation.
HILIC PolarityAlternative separation mechanism, MS-compatible.GoodModeratePurity (%), retention time.
SEC SizeDetection and quantification of aggregates.ModerateFastPresence and amount of aggregates.

Experimental Protocols

IP-RP-HPLC Protocol for Dmt-2'-F-U Modified Oligonucleotide Purity Analysis

This protocol is a representative method for the purity analysis of a Dmt-on, 2'-F-U modified oligonucleotide.

1. Instrumentation and Columns:

  • HPLC System with a UV/Vis detector

  • Reversed-phase column (e.g., C18, 2.5 µm particle size, 4.6 x 50 mm)[8]

2. Mobile Phases:

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0

  • Mobile Phase B: 100 mM TEAA in 50% Acetonitrile / 50% Water, pH 7.0

    • Alternative Ion-Pairing System: Triethylamine (TEA) and Hexafluoroisopropanol (HFIP) can offer improved resolution and MS compatibility.[8]

3. HPLC Gradient:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 60 °C (to denature secondary structures)

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30-70% B (linear gradient)

    • 12-14 min: 70-100% B

    • 14-16 min: 100% B

    • 16-18 min: 100-30% B

    • 18-20 min: 30% B (re-equilibration)

4. Sample Preparation:

  • Dissolve the lyophilized oligonucleotide in Mobile Phase A to a final concentration of approximately 0.2 OD/20 µL.

  • Inject 20 µL onto the column.

5. Detection:

  • UV absorbance at 260 nm.

6. Data Analysis:

  • Integrate the peak areas. The purity is calculated as the percentage of the area of the main peak (Dmt-on product) relative to the total area of all peaks.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental process and the selection of an appropriate analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Oligo Dissolve this compound Oligo Inject Inject Sample Oligo->Inject MP_A Prepare Mobile Phase A (e.g., TEAA in Water) MP_A->Inject MP_B Prepare Mobile Phase B (e.g., TEAA in ACN/Water) MP_B->Inject Column Separation on C18 Column Inject->Column Detect UV Detection (260 nm) Column->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Experimental workflow for HPLC purity analysis.

Method_Selection Start Start: Oligonucleotide Purity Analysis Routine_QC Routine QC? Start->Routine_QC Impurity_ID Impurity Identification Needed? Routine_QC->Impurity_ID No HPLC Use IP-RP-HPLC Routine_QC->HPLC Yes High_Throughput High Throughput Needed? Impurity_ID->High_Throughput No LCMS Use LC-MS Impurity_ID->LCMS Yes Aggregates Concerned about Aggregates? High_Throughput->Aggregates No UPLC Use UPLC High_Throughput->UPLC Yes SEC Use SEC Aggregates->SEC Yes CGE Consider CGE as Orthogonal Method Aggregates->CGE No

References

Navigating the Maze: A Guide to Sequence Confirmation of 2'-Fluoro Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with modified oligonucleotides, confirming the precise sequence of these molecules is a critical step. The incorporation of modifications like 2'-fluoro (2'-F) enhances therapeutic properties but can pose analytical challenges. This guide provides an objective comparison of mass spectrometry-based techniques and alternative methods for the sequence confirmation of 2'-fluoro oligonucleotides, supported by experimental data and detailed protocols.

The rise of oligonucleotide-based therapeutics has underscored the need for robust analytical methods to ensure their quality and integrity. Among the various chemical modifications, 2'-fluoro substitution of the ribose sugar is a popular strategy to increase nuclease resistance and binding affinity. However, this modification necessitates a careful selection of analytical techniques for sequence verification. This guide delves into the performance of high-resolution mass spectrometry (HRMS) techniques, namely Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and compares them with traditional methods like Sanger Sequencing and Capillary Gel Electrophoresis (CGE).

At a Glance: Comparing the Technologies

The choice of a sequence confirmation method depends on various factors, including the length of the oligonucleotide, the required level of detail, throughput needs, and available instrumentation. The following table summarizes the key performance metrics of the discussed technologies for the analysis of 2'-fluoro modified oligonucleotides.

FeatureLC-MS/MSMALDI-TOF MSSanger SequencingCapillary Gel Electrophoresis (CGE)
Primary Use Sequence Confirmation & PurityMass Confirmation & PuritySequence ConfirmationPurity & Size Verification
Mass Accuracy High (~1 ppm)[1]Moderate (+/- 3 Da on 10 kDa)[2]Not ApplicableNot Applicable
Resolution High (Baseline separation of isotopes)[1]High (~20,000)[3]Single NucleotideHigh (Single nucleotide for <40mers)[4]
Sensitivity (LLOQ) Very High (0.03 - 5 ng/mL)[5][6][7]High (~0.25 pmol)[8]ModerateModerate
Sequence Coverage Up to 100% for ~20-mers[9][10]Limited by fragmentation (improved by 2'-F)Up to 800-1000 bp[11]Not Applicable
Throughput Moderate to HighHighLow to ModerateHigh
Key Advantage for 2'-F Oligos High confidence sequencing of modified strands.2'-F modification enhances stability and reduces fragmentation.[12][13]Established method for long sequences.Excellent for purity assessment.
Limitations Potential for ion suppression.Decreased resolution for >50-mers.[2]Not ideal for short or highly modified oligos.Does not provide sequence information.

In-Depth Analysis: Mass Spectrometry Approaches

Mass spectrometry has become the gold standard for the characterization of oligonucleotides due to its high accuracy, sensitivity, and ability to handle modified structures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for the definitive sequence confirmation of 2'-fluoro oligonucleotides. The chromatographic separation provides an initial assessment of purity, while the mass spectrometer delivers precise mass information and fragmentation patterns for sequence elucidation.

High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, can achieve mass accuracies of approximately 1 ppm, allowing for unambiguous determination of the elemental composition.[1] For sequence confirmation, collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are employed to fragment the oligonucleotide, and the resulting product ions are analyzed to piece together the sequence. For 2'-fluoro modified oligonucleotides up to 21 nucleotides in length, 100% sequence coverage has been demonstrated.[9][10]

The sensitivity of LC-MS methods is exceptional, with lower limits of quantification (LLOQs) reported in the sub-nanogram per milliliter range (e.g., 0.03 ng/mL).[6] This high sensitivity is crucial for the analysis of low-concentration samples often encountered in preclinical and clinical studies.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a rapid and robust technique primarily used for the accurate mass determination of intact oligonucleotides, thereby confirming their overall composition. A significant advantage for the analysis of 2'-fluoro oligos is that this modification stabilizes the N-glycosidic linkage, reducing fragmentation during the MALDI process.[12][13] This results in cleaner spectra with a prominent molecular ion peak, simplifying data interpretation.

While not the primary method for de novo sequencing, MALDI-TOF can provide some sequence information through post-source decay (PSD) or in-source decay (ISD) analysis. The technique offers high throughput and is relatively tolerant to salt contamination compared to ESI-MS. Typical mass resolution for oligonucleotides is around 20,000, and sensitivities can reach the low femtomole to picomole range.[3][8]

Alternative Sequencing Technologies

While mass spectrometry offers unparalleled detail, other methods remain relevant for specific applications.

Sanger Sequencing

Sanger sequencing, a classic chain-termination method, can be used for the sequence confirmation of DNA templates, including those that may have been generated from 2'-fluoro-modified RNA through reverse transcription. It is particularly useful for longer sequences, routinely providing read lengths of up to 800-1000 base pairs.[11] However, its accuracy can be diminished for the initial 15-40 bases, and it is not well-suited for the direct analysis of short, modified RNA oligonucleotides.[11] The process involves enzymatic synthesis and subsequent separation of DNA fragments by capillary electrophoresis.

Capillary Gel Electrophoresis (CGE)

CGE is a high-resolution separation technique that is excellent for assessing the purity and size of oligonucleotides. It can resolve oligonucleotides that differ by a single nucleotide in length, making it a powerful tool for quality control of synthetic oligonucleotides.[4][14] While CGE provides critical information on the presence of truncated or failed sequences, it does not provide direct sequence information. It is often used as a complementary technique to mass spectrometry.

Experimental Corner: Protocols and Workflows

To provide a practical perspective, this section outlines standardized protocols for the sequence confirmation of 2'-fluoro oligonucleotides using the discussed techniques.

LC-MS/MS Experimental Protocol

A typical workflow for the sequence confirmation of a 2'-fluoro modified oligonucleotide using LC-MS/MS involves enzymatic digestion followed by chromatographic separation and mass spectrometric analysis.

1. Enzymatic Digestion:

  • Objective: To generate a ladder of oligonucleotide fragments for sequencing.

  • Procedure:

    • Reconstitute the 2'-fluoro oligonucleotide in RNase-free water.

    • Prepare a digestion mixture containing the oligonucleotide, a suitable buffer (e.g., ammonium (B1175870) acetate), and a nuclease (e.g., RNase T1 for G-specific cleavage).

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period to achieve partial digestion.

    • Quench the reaction by adding an acid (e.g., formic acid).

2. LC Separation:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column is commonly used.

  • Mobile Phases:

    • A: An aqueous solution containing an ion-pairing agent like hexafluoroisopropanol (HFIP) and a volatile base such as N,N-Diisopropylethylamine (DIEA).[5]

    • B: An organic solvent such as methanol (B129727) or acetonitrile (B52724) with the same ion-pairing agents.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the oligonucleotide fragments.

3. MS/MS Analysis:

  • Instrumentation: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for oligonucleotides.

  • Data Acquisition: A data-dependent acquisition (DDA) method is often employed, where the most intense ions from the MS1 scan are selected for fragmentation (MS2).

  • Data Analysis: The resulting MS/MS spectra are processed using specialized software to reconstruct the oligonucleotide sequence based on the observed fragment ions.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Oligo 2'-Fluoro Oligo Digestion Enzymatic Digestion Oligo->Digestion LC LC Separation Digestion->LC MS1 MS1 Scan LC->MS1 MS2 MS/MS Fragmentation MS1->MS2 Precursor Selection Analysis Sequence Reconstruction MS2->Analysis

Figure 1. LC-MS/MS workflow for 2'-fluoro oligo sequencing.
MALDI-TOF MS Experimental Protocol

1. Sample Preparation:

  • Objective: To co-crystallize the oligonucleotide with a suitable matrix for analysis.

  • Procedure:

    • Prepare a saturated solution of the matrix (e.g., 3-hydroxypicolinic acid (3-HPA) or 2',4',6'-trihydroxyacetophenone (B23981) (THAP)) in an appropriate solvent (e.g., a mixture of acetonitrile and water).[3][8]

    • Mix a small volume of the 2'-fluoro oligonucleotide sample with the matrix solution.

    • Spot the mixture onto the MALDI target plate and allow it to air dry, forming crystals.

2. MALDI-TOF MS Analysis:

  • Instrumentation: A MALDI-TOF mass spectrometer.

  • Ionization: A pulsed laser is used to desorb and ionize the sample.

  • Analysis Mode: The analysis is typically performed in negative ion linear or reflector mode. Reflector mode provides higher resolution.[3]

  • Data Acquisition: The time-of-flight of the ions is measured and converted into a mass-to-charge ratio (m/z) spectrum.

  • Data Analysis: The resulting spectrum is analyzed to determine the molecular weight of the intact oligonucleotide.

MALDI_TOF_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Oligo 2'-Fluoro Oligo Mix Oligo->Mix Matrix Matrix Solution Matrix->Mix Spot Spotting & Crystallization Mix->Spot Laser Laser Desorption/Ionization Spot->Laser TOF Time-of-Flight Analysis Laser->TOF Spectrum Mass Spectrum Analysis TOF->Spectrum

Figure 2. MALDI-TOF MS workflow for mass confirmation.
Sanger Sequencing Experimental Protocol

1. Template Preparation:

  • If starting with a 2'-fluoro RNA oligonucleotide, it must first be reverse transcribed into complementary DNA (cDNA).

  • The cDNA is then amplified by PCR to generate a sufficient amount of template for sequencing.

  • The PCR product must be purified to remove primers and unincorporated nucleotides.

2. Cycle Sequencing:

  • Reaction Mix: The purified DNA template is mixed with a sequencing primer, DNA polymerase, the four standard deoxynucleotide triphosphates (dNTPs), and a small amount of fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

  • Thermal Cycling: The reaction undergoes a series of temperature cycles to denature the DNA, anneal the primer, and extend the new DNA strand until a ddNTP is incorporated, terminating the chain.

3. Capillary Electrophoresis:

  • The chain-terminated fragments are separated by size using capillary electrophoresis.

  • A laser excites the fluorescent dyes on the ddNTPs, and a detector records the color of the fluorescence for each fragment as it passes.

4. Data Analysis:

  • The sequence of colors is translated into the DNA sequence by the sequencing software.

Sanger_Sequencing_Workflow cluster_template_prep Template Preparation cluster_sequencing Sequencing cluster_data Data Analysis RNA 2'-Fluoro RNA RT Reverse Transcription RNA->RT PCR PCR Amplification RT->PCR Purify Purification PCR->Purify CycleSeq Cycle Sequencing Purify->CycleSeq CE Capillary Electrophoresis CycleSeq->CE SeqRead Sequence Readout CE->SeqRead

Figure 3. Sanger sequencing workflow for 2'-fluoro RNA.

Conclusion

The sequence confirmation of 2'-fluoro modified oligonucleotides requires careful consideration of the available analytical techniques. High-resolution LC-MS/MS stands out as the most comprehensive method, providing definitive sequence information, high accuracy, and exceptional sensitivity. MALDI-TOF MS serves as a rapid and robust tool for mass confirmation, with the 2'-fluoro modification offering the advantage of increased stability during analysis. While Sanger sequencing and CGE have their specific applications in analyzing longer DNA templates and assessing purity, respectively, they do not offer the direct and detailed sequence information for modified oligonucleotides that mass spectrometry provides. For researchers and developers in the field of oligonucleotide therapeutics, a multi-faceted approach, often combining the strengths of both LC-MS for sequencing and CGE for purity, will provide the highest level of confidence in the quality and integrity of their 2'-fluoro modified products.

References

A Comparative Analysis of 2'-F-U and 2'-O-Me Modified Duplexes for Enhanced Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the thermal stability of oligonucleotide duplexes is a critical parameter influencing the efficacy and specificity of nucleic acid-based therapeutics. This guide provides an objective comparison of the thermal stability conferred by two common chemical modifications: 2'-fluoro-uridine (2'-F-U) and 2'-O-methyl-uridine (2'-O-Me-U). The information presented is supported by experimental data to aid in the selection of appropriate modifications for therapeutic and research applications.

The strategic incorporation of chemical modifications into synthetic oligonucleotides is a cornerstone of modern nucleic acid therapeutic design. These modifications can enhance nuclease resistance, improve binding affinity to target sequences, and modulate immunological responses. Among the most widely utilized modifications are those at the 2'-position of the ribose sugar. Both 2'-fluoro (2'-F) and 2'-O-methyl (2'-O-Me) modifications are known to increase the thermal stability of RNA duplexes. This enhanced stability is largely attributed to the fact that both modifications favor a C3'-endo sugar pucker, which pre-organizes the oligonucleotide into an A-form helical geometry, the native conformation of RNA duplexes.

Quantitative Comparison of Thermal Stability

The melting temperature (Tm), the temperature at which half of the duplex DNA or RNA molecules are dissociated into single strands, is a direct measure of the thermal stability of a duplex. The following tables summarize the impact of 2'-F and 2'-O-Me modifications on the Tm of RNA duplexes from various studies. It is important to note that the magnitude of the stabilizing effect is context-dependent, varying with the sequence, the number and position of modifications, and the experimental conditions.

Modification TypeSequence ContextChange in Melting Temperature (ΔTm) per ModificationReference
2'-Fluoro (2'-F) Hybridized to an RNA target+1.8 °C (relative to an antisense DNA oligonucleotide)[1]
2'-O-Methyl (2'-O-Me) Hybridized to an RNA target+1.3 °C (relative to an antisense DNA oligonucleotide)[1]
2'-Fluoro (2'-F) L-RNA duplex~ +0.3 °C[2]
2'-O-Methyl (2'-O-Me) L-RNA duplex~ +1.6 to +1.9 °C[2]

Table 2: Experimentally Determined Melting Temperatures (Tm) for Modified Duplexes

Modified Strand (14-mer)Complementary Strand (14-mer)Melting Temperature (Tm)Experimental ConditionsReference
Unmodified Uridine (B1682114) (UOH14)Unmodified Adenosine (AOH14)24 °C2 µM of each strand in 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0[3]
2'-O-Methyl Uridine (UOMe14)Unmodified Adenosine (AOH14)36 °C2 µM of each strand in 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0[3]

Key Observations

  • General Trend: Both 2'-F and 2'-O-Me modifications generally increase the thermal stability of RNA duplexes compared to their unmodified counterparts.

  • Context is Crucial: The extent of stabilization can vary significantly. For instance, when hybridized to an RNA target, 2'-F modifications were reported to provide a greater increase in Tm per modification than 2'-O-Me modifications[1]. Conversely, in the context of an L-RNA duplex, 2'-O-Me modifications showed a more pronounced stabilizing effect[2].

  • Uridine-Specific Data: In a direct comparison using a poly-uridine strand hybridized to a poly-adenosine strand, the incorporation of 2'-O-Me modifications on all uridine residues resulted in a substantial increase in Tm of 12 °C[3].

Experimental Protocols

The following is a generalized protocol for determining the thermal stability of modified RNA duplexes via UV-Vis spectrophotometry, based on common methodologies cited in the literature.

Protocol: Thermal Melting Analysis of RNA Duplexes

1. Oligonucleotide Preparation and Annealing:

  • Dissolve the synthesized single-stranded RNA oligonucleotides (both the modified and complementary strands) in an appropriate annealing buffer to a stock concentration (e.g., 100 µM). A common annealing buffer consists of 100 mM NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA, with the pH adjusted to 7.0[3].

  • Mix equimolar amounts of the complementary single-stranded RNAs in the annealing buffer to achieve the desired final duplex concentration (e.g., 2 µM)[3].

  • To anneal the strands and form the duplex, heat the solution to 85-95 °C for 5-10 minutes to ensure complete dissociation of any secondary structures[3].

  • Gradually cool the solution to room temperature. This can be achieved by slowly ramping down the temperature (e.g., 1.0 °C/min) or by leaving the sample block to cool on the benchtop[3].

2. UV-Vis Spectrophotometry Measurement:

  • Transfer the annealed duplex solution to a quartz cuvette suitable for UV-Vis spectrophotometry.

  • Place the cuvette in a spectrophotometer equipped with a Peltier temperature controller.

  • Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 0.5 °C/min or 1.0 °C/min) over a defined range (e.g., 15 °C to 95 °C)[3].

3. Data Analysis:

  • Plot the absorbance at 260 nm as a function of temperature. The resulting curve should be sigmoidal.

  • The melting temperature (Tm) is determined as the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) plateaus.

  • More accurately, the Tm is calculated as the maximum of the first derivative of the melting curve (dA/dT vs. T).

Experimental Workflow

The following diagram illustrates the key steps in a typical thermal melting experiment to assess the stability of nucleic acid duplexes.

Thermal_Melting_Workflow cluster_preparation Sample Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis Oligo_Synth Synthesize Modified & Complementary Oligonucleotides Dissolve Dissolve Oligos in Annealing Buffer Oligo_Synth->Dissolve Mix Mix Equimolar Amounts of Complementary Strands Dissolve->Mix Anneal Anneal Duplex: Heat (95°C) & Cool Slowly Mix->Anneal Load_Sample Load Annealed Duplex into Cuvette Anneal->Load_Sample Spectro Place Cuvette in Spectrophotometer with Peltier Controller Load_Sample->Spectro Measure Measure Absorbance (260 nm) vs. Increasing Temperature (e.g., 1°C/min) Spectro->Measure Plot Plot Absorbance vs. Temperature (Melting Curve) Measure->Plot Derivative Calculate First Derivative of the Melting Curve Plot->Derivative Tm_Determination Determine Tm at the Maximum of the First Derivative Derivative->Tm_Determination

Figure 1. Experimental workflow for determining the thermal stability of nucleic acid duplexes.

Conclusion

Both 2'-F-U and 2'-O-Me-U modifications are effective strategies for enhancing the thermal stability of RNA duplexes. The choice between these two modifications may depend on the specific application, the desired level of stability, and the sequence context of the oligonucleotide. The data presented in this guide, along with the detailed experimental protocol, provide a foundation for making informed decisions in the design and development of modified oligonucleotides for therapeutic and research purposes. It is recommended to empirically determine the Tm for each specific modified duplex to accurately assess its thermal stability.

References

LNA/2'-F Chimeric Antisense Oligonucleotides Demonstrate Superior Exon Skipping Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of LNA/2'-F chimeric antisense oligonucleotides (ASOs) with alternative chemistries for therapeutic exon skipping. It synthesizes experimental data on efficacy, stability, and cytotoxicity, offering a detailed overview to inform the design and selection of next-generation splice-switching oligonucleotides.

Antisense-mediated exon skipping has emerged as a promising therapeutic strategy for a range of genetic disorders, most notably Duchenne muscular dystrophy (DMD). This approach utilizes short, synthetic nucleic acid analogs, or ASOs, to modulate pre-mRNA splicing and restore the production of functional proteins. The efficacy of these ASOs is critically dependent on their chemical composition. This guide focuses on the performance of a promising chimeric design incorporating Locked Nucleic Acid (LNA) and 2'-Fluoro (2'-F) modifications, benchmarking it against other widely used chemistries.

The Mechanism of ASO-Mediated Exon Skipping

Antisense oligonucleotides are designed to bind with high specificity to target sequences on a pre-mRNA molecule. This binding sterically hinders the splicing machinery from recognizing and including a specific exon in the mature mRNA. By forcing the cellular machinery to "skip" over a mutated or out-of-frame exon, the reading frame of the gene can be restored, leading to the translation of a shorter, yet functional, protein.

ExonSkipping cluster_mRNA Resulting mRNA Exon_A Exon A Truncated_mRNA Truncated mRNA Mutated_Exon Mutated Exon Nonfunctional_Protein Non-functional Protein Mutated_Exon->Nonfunctional_Protein Leads to Exon_B Exon B Spliceosome Spliceosome Spliceosome->Mutated_Exon Binds to splice sites ASO LNA/2'-F ASO ASO->Mutated_Exon Blocks splice site Functional_Protein Functional Protein Truncated_mRNA->Functional_Protein Translated to

Caption: Mechanism of ASO-mediated exon skipping.

Comparative Efficacy of ASO Chemistries

The choice of chemical modifications in an ASO is a critical determinant of its binding affinity, nuclease resistance, and potential toxicity. This section compares LNA/2'-F chimeric ASOs with other common chemistries.

In Vitro Exon Skipping Efficiency

Studies have systematically evaluated the ability of different ASO chemistries to induce exon skipping in cell culture models, such as myotubes derived from the mdx mouse model of DMD. LNA/2'-F chimeric ASOs have consistently demonstrated superior or comparable efficacy to other designs.

ASO ChemistryTargetCell LineConcentrationExon Skipping Efficiency (%)Reference
LNA/2'-F Gapmer Dystrophin Exon 23mdx mouse myotubes12.5 nM51[1]
LNA/2'-F Mixmer 1 Dystrophin Exon 23mdx mouse myotubes12.5 nM48[1]
LNA/2'-F Mixmer 2 Dystrophin Exon 23mdx mouse myotubes12.5 nM44[1]
2'-OMe/2'-F Gapmer Dystrophin Exon 23mdx mouse myotubes12.5 nM28[1]
2'-OMe/2'-F Mixmer 1 Dystrophin Exon 23mdx mouse myotubes12.5 nM27[1]
2'-OMe/2'-F Mixmer 2 Dystrophin Exon 23mdx mouse myotubes12.5 nM22[1]
Fully 2'-OMe PS Dystrophin Exon 23mdx mouse myotubes50 nMNot specified as highly efficient[1]
Fully 2'-F PS Dystrophin Exon 23mdx mouse myotubes50 nMEfficient[1]

Note: "Gapmer" refers to ASOs with a central block of unmodified or DNA-like nucleotides flanked by modified nucleotides. "Mixmer" refers to ASOs with alternating modified and unmodified nucleotides.

The data indicates that the incorporation of LNA modifications in a chimeric design with 2'-F nucleotides significantly enhances exon skipping efficiency compared to chimeras using 2'-O-Methyl (2'-OMe) modifications.[1]

Nuclease Stability and Cytotoxicity

For in vivo applications, ASOs must resist degradation by cellular nucleases. Furthermore, they should exhibit minimal cytotoxicity.

ASO ChemistryNuclease StabilityCytotoxicityReference
LNA/2'-F Chimeras HighLow[1]
2'-OMe/2'-F Chimeras ModerateHigher than LNA/2'-F[1]

LNA/2'-F chimeric ASOs demonstrated higher stability against exonucleases and lower cytotoxicity compared to their 2'-OMe/2'-F counterparts, making them more promising candidates for therapeutic development.[1]

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

ASO Transfection and Exon Skipping Analysis in Myotubes

experimental_workflow cluster_cell_culture Cell Culture cluster_transfection Transfection cluster_analysis Analysis Cell_Seeding Seed mdx mouse myoblasts Differentiation Differentiate into myotubes Cell_Seeding->Differentiation Transfect Transfect myotubes Differentiation->Transfect ASO_Complex Prepare ASO- lipofectamine complex ASO_Complex->Transfect RNA_Extraction Extract total RNA Transfect->RNA_Extraction RT_PCR Reverse Transcription PCR (RT-PCR) RNA_Extraction->RT_PCR Gel_Electrophoresis Agarose (B213101) Gel Electrophoresis RT_PCR->Gel_Electrophoresis Quantification Quantify exon skipping levels Gel_Electrophoresis->Quantification

Caption: Workflow for in vitro exon skipping analysis.

1. Cell Culture and Differentiation:

  • Mdx mouse myoblasts are cultured in a growth medium (e.g., DMEM supplemented with fetal bovine serum and penicillin-streptomycin).

  • To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with horse serum) once the cells reach high confluency.

2. ASO Transfection:

  • ASOs are complexed with a transfection reagent (e.g., Lipofectamine) in a serum-free medium according to the manufacturer's instructions.

  • The ASO-lipid complexes are then added to the differentiated myotubes and incubated for a specified period (e.g., 24-48 hours).

3. RNA Extraction and RT-PCR:

  • Total RNA is isolated from the myotubes using a suitable RNA extraction kit.

  • Reverse transcription is performed to synthesize cDNA from the extracted RNA.

  • PCR is then carried out using primers that flank the target exon to amplify both the full-length and the exon-skipped transcripts.

4. Analysis of Exon Skipping:

  • The PCR products are resolved by agarose gel electrophoresis.

  • The intensity of the bands corresponding to the full-length and exon-skipped transcripts is quantified using densitometry software.

  • Exon skipping efficiency is calculated as the percentage of the exon-skipped transcript relative to the total amount of both transcripts.

Nuclease Stability Assay

1. ASO Incubation:

  • ASOs are incubated in a solution containing snake venom phosphodiesterase or in serum at 37°C.

2. Sample Collection:

  • Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8 hours).

3. Analysis:

  • The integrity of the ASOs is analyzed by polyacrylamide gel electrophoresis (PAGE).

  • The percentage of intact ASO at each time point is quantified to determine the stability.

Cytotoxicity Assay

1. Cell Treatment:

  • Cells (e.g., myoblasts) are seeded in 96-well plates and treated with increasing concentrations of ASOs.

2. Cell Viability Measurement:

  • After a set incubation period (e.g., 24 hours), a cell viability reagent (e.g., WST-1) is added to the wells.

  • The absorbance is measured using a microplate reader.

3. Data Analysis:

  • Cell viability is expressed as a percentage relative to untreated control cells.

Conclusion

The available data strongly suggests that LNA/2'-F chimeric antisense oligonucleotides represent a highly effective and safe chemistry for inducing exon skipping. Their superior performance in vitro, characterized by high exon skipping efficiency, enhanced nuclease stability, and low cytotoxicity, positions them as a leading platform for the development of novel RNA-targeted therapeutics. While in vivo studies are crucial to fully elucidate their therapeutic potential, the preclinical evidence to date is highly encouraging for researchers and drug developers in the field of genetic medicine.

References

In vitro evaluation of siRNA containing 2'-fluoro modifications

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vitro performance of small interfering RNAs (siRNAs) containing 2'-fluoro (2'-F) modifications against other common chemical modifications. This guide provides supporting experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their evaluation.

Introduction to siRNA Modifications

Small interfering RNAs (siRNAs) are powerful tools for silencing gene expression through the RNA interference (RNAi) pathway. However, unmodified siRNAs face challenges in therapeutic applications due to their susceptibility to nuclease degradation and potential to trigger an immune response. Chemical modifications are employed to overcome these limitations. The 2'-deoxy-2'-fluoro (2'-F) modification is a unique and widely used substitution at the 2' position of the ribose sugar. It has been shown to enhance nuclease resistance, increase thermal stability, and reduce immune stimulation, often with little to no negative impact on the siRNA's silencing activity.[1][2][3][4]

Comparative Performance of siRNA Modifications

The 2'-F modification has been extensively evaluated against other chemical modifications to assess its impact on siRNA performance. Key metrics for comparison include silencing efficiency (potency), thermal stability, and nuclease resistance.

Silencing Efficiency

In vitro studies consistently demonstrate that 2'-F modifications are well-tolerated by the RNA-induced silencing complex (RISC) and can lead to improved gene silencing activity compared to unmodified siRNAs.[1] For instance, in a Factor VII (FVII) silencing assay using HeLa cells, an siRNA with 2'-F modifications on all pyrimidines was approximately twofold more potent than the unmodified control.[1][3]

Another related modification, 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA), has also shown significant promise. A fully modified FANA sense strand hybridized to an RNA antisense strand was found to be four times more potent than the corresponding unmodified siRNA.[5]

In contrast, other modifications like 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-O-MOE), and Locked Nucleic Acid (LNA) have shown variable tolerance, particularly when placed on the antisense (guide) strand.[1][3] Excessively high duplex stability, as seen with extensive LNA modifications, may even be detrimental to siRNA activity, as strand separation is a necessary step for RISC loading.[1]

Table 1: In Vitro Silencing Efficiency of Modified siRNAs Targeting Factor VII

siRNA Modification Target Cell Line IC50 (nM) Relative Potency (vs. Unmodified) Reference
Unmodified Factor VII HeLa (stably expressing mouse FVII) 0.95 1x [1][3]
2'-Fluoro (all pyrimidines) Factor VII HeLa (stably expressing mouse FVII) 0.50 ~2x [1][3]

| FANA (fully modified sense strand) | N/A | N/A | ~4x more potent than unmodified | 4x |[5] |

Stability

Thermal Stability: The 2'-F modification significantly enhances the thermal stability of the siRNA duplex. The melting temperature (Tm) of an siRNA with 2'-F at all pyrimidines was nearly 15°C higher than that of the unmodified duplex.[1] This increased stability is primarily attributed to a favorable enthalpy.[1][3]

Table 2: Thermal Stability of Modified siRNAs

siRNA Modification Melting Temperature (Tm) Change vs. Unmodified Reference
Unmodified (siRNA A) 71.8°C N/A [2]

| 2'-Fluoro (siRNA B) | 86.2°C | +14.4°C |[2] |

Nuclease Stability: A critical advantage of 2'-F modifications is the substantial increase in resistance to nuclease degradation. In one study, unmodified siRNA was completely degraded within 4 hours of incubation in serum, whereas the 2'-F-modified siRNA had a half-life greater than 24 hours.[1] Similarly, FANA-modified siRNAs demonstrated a half-life of approximately 6 hours in serum, a significant improvement over the less than 15-minute half-life of unmodified siRNA.[5]

Experimental Protocols

In Vitro Gene Silencing Assay (Factor VII)

This protocol is based on methodologies used to evaluate siRNA potency in cell culture.[1][3]

  • Cell Culture: HeLa cells stably expressing mouse Factor VII (FVII) are cultured in appropriate media.

  • Transfection: Cells are seeded in multi-well plates. On the day of transfection, siRNA duplexes (unmodified, 2'-F modified, etc.) are complexed with a transfection reagent like Lipofectamine 2000.

  • Incubation: The siRNA-lipid complexes are added to the cells at varying concentrations (to determine a dose-response curve) and incubated for a specified period (e.g., 24-48 hours).

  • Quantification of Gene Silencing:

    • mRNA Level: Target mRNA levels can be quantified using quantitative reverse transcription PCR (qRT-PCR).[6]

    • Protein Level: FVII protein levels in the cell culture supernatant or cell lysate are measured. A common method is a chromogenic assay.[1][2]

  • Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50) for each siRNA, which represents the concentration required to achieve 50% target gene knockdown.

Nuclease Stability Assay

This protocol assesses the resistance of siRNA to degradation by nucleases present in serum.[1][5]

  • Incubation: The modified and unmodified siRNA duplexes are incubated in fresh mouse or human serum at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: The integrity of the siRNA at each time point is analyzed by gel electrophoresis (e.g., polyacrylamide gel electrophoresis - PAGE).

  • Quantification: The percentage of intact siRNA is quantified at each time point to determine the degradation rate and calculate the half-life (t1/2).

Visualizations

RNA Interference (RNAi) Pathway

RNAi_Pathway cluster_cytoplasm Cytoplasm dsRNA siRNA Duplex (modified/unmodified) Dicer Dicer dsRNA->Dicer if >21bp RISC_loading RISC Loading Complex dsRNA->RISC_loading if ~21bp Dicer->RISC_loading RISC_active Activated RISC (with Guide Strand) RISC_loading->RISC_active Passenger Strand Ejection mRNA Target mRNA RISC_active->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Gene Silencing

Caption: The RNA interference pathway initiated by a synthetic siRNA duplex in the cytoplasm.

In Vitro siRNA Evaluation Workflow

In_Vitro_Workflow cluster_synthesis Synthesis & Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis siRNA_unmod Unmodified siRNA Transfection Cell Transfection (e.g., HeLa cells) siRNA_unmod->Transfection Stability_Assay Nuclease Stability (Serum Incubation) siRNA_unmod->Stability_Assay Tm_Assay Thermal Stability (UV Melt) siRNA_unmod->Tm_Assay siRNA_2F 2'-F Modified siRNA siRNA_2F->Transfection siRNA_2F->Stability_Assay siRNA_2F->Tm_Assay siRNA_other Other Modified siRNA siRNA_other->Transfection siRNA_other->Stability_Assay siRNA_other->Tm_Assay Potency Potency Analysis (IC50 Calculation) Transfection->Potency Stability Stability Analysis (Half-life) Stability_Assay->Stability Tm_Analysis Tm Determination Tm_Assay->Tm_Analysis

Caption: General workflow for the in vitro evaluation and comparison of modified siRNAs.

References

A Comparative Guide to the Structural Analysis of A-form Helices in 2'-Fluoro Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural implications of RNA modifications is paramount. The 2'-fluoro (2'-F) modification of RNA has emerged as a critical tool in the development of therapeutic oligonucleotides, offering a favorable balance of enhanced stability and biological activity. This guide provides an objective comparison of 2'-F modified RNA with unmodified RNA, focusing on the structural integrity of their A-form helices, supported by experimental data.

Enhanced Stability and A-form Conformation

The introduction of a fluorine atom at the 2' position of the ribose sugar has profound effects on the properties of RNA. Due to the high electronegativity of fluorine, the 2'-F modification preorganizes the sugar pucker into a C3'-endo conformation, which is the characteristic conformation for A-form helices.[1][2][3] This conformational rigidity contributes significantly to the increased thermal stability of 2'-F modified RNA duplexes.[1][4]

Key Structural and Thermodynamic Comparisons:

PropertyUnmodified RNA2'-Fluoro Modified RNAKey Findings & Citations
Helical Conformation A-formPredominantly A-formThe 2'-F modification has very little effect on the local and overall A-form helix geometry.[1][5]
Sugar Pucker C3'-endoC3'-endoThe fluorine atom locks the sugar in the C3'-endo conformation, characteristic of RNA helices.[2][6]
Thermal Stability (Tm) BaselineIncreased by ~1.8°C per modificationThe stabilizing effect is additive and contributes to a higher melting temperature.[1][5]
Thermodynamic Driving Force Enthalpy and EntropyPrimarily Enthalpy-drivenThe increased stability is due to favorable enthalpy from stronger H-bonding and stacking, not entropy.[1][7][8]
Hydration Extensively hydrated minor grooveLess hydrated minor grooveThe 2'-F group is a poor hydrogen bond acceptor, leading to reduced hydration.[1][7][9]
Nuclease Resistance Susceptible to degradationSignificantly increasedOffers enhanced stability against serum nucleases.[4][6][7]

Experimental Workflows for Structural Analysis

A multi-pronged approach employing several biophysical techniques is essential for a comprehensive structural analysis of 2'-F modified RNA. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_analysis Structural & Thermodynamic Analysis synthesis Oligonucleotide Synthesis purification HPLC Purification synthesis->purification uv_melting UV Melting (Tm Analysis) purification->uv_melting Characterization cd_spec Circular Dichroism (Conformation) purification->cd_spec Characterization nmr_spec NMR Spectroscopy (Detailed Structure) purification->nmr_spec In-depth Analysis xray_cryst X-ray Crystallography (High-Resolution Structure) purification->xray_cryst In-depth Analysis

A typical experimental workflow for the structural analysis of modified RNA.

Detailed Experimental Protocols

Accurate and reproducible data are the bedrock of scientific comparison. Below are detailed methodologies for key experiments cited in the analysis of 2'-F modified RNA.

UV Thermal Denaturation (Melting) Analysis

Objective: To determine the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, ΔG°) of RNA duplexes.

Methodology:

  • Sample Preparation: RNA oligonucleotides are synthesized and purified by high-performance liquid chromatography (HPLC). The strands are desalted and quantified by UV absorbance at 260 nm. Complementary strands are mixed in equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Data Acquisition: UV absorbance is monitored at 260 nm as a function of temperature using a spectrophotometer equipped with a thermal controller. The temperature is ramped from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated. Thermodynamic parameters are obtained by fitting the melting curves to a two-state model using van't Hoff analysis.[1]

Circular Dichroism (CD) Spectroscopy

Objective: To confirm the overall A-form helical conformation of the RNA duplexes.

Methodology:

  • Sample Preparation: Samples are prepared as for UV melting analysis, typically at a concentration of 3-5 µM.

  • Data Acquisition: CD spectra are recorded on a spectropolarimeter at a controlled temperature (e.g., 20°C). Spectra are typically scanned from 320 nm to 200 nm.

  • Data Analysis: A-form helices exhibit a characteristic CD spectrum with a positive peak around 260 nm, a negative peak around 210 nm, and a crossover at approximately 245 nm. The spectra of 2'-F modified RNA are compared to those of unmodified A-form RNA to confirm conformational similarity.[5][10]

NMR Spectroscopy

Objective: To obtain detailed structural information at the atomic level, including sugar pucker confirmation and internucleotide distances.

Methodology:

  • Sample Preparation: RNA samples are prepared at high concentrations (0.5-1 mM) in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H2O/10% D2O or 100% D2O).

  • Data Acquisition: A suite of 1D and 2D NMR experiments (e.g., 1H, 19F, COSY, NOESY, TOCSY) are performed on a high-field NMR spectrometer.[1][11]

  • Data Analysis: Resonance assignments are made, and structural restraints such as inter-proton distances (from NOESY) and dihedral angles (from coupling constants) are derived. These restraints are then used in computational modeling programs to generate a high-resolution 3D structure of the RNA duplex. The C3'-endo sugar pucker can be confirmed by analyzing the coupling constants between H1' and H2' protons.[12][13]

X-ray Crystallography

Objective: To determine the three-dimensional structure of the RNA duplex at atomic resolution.

Methodology:

  • Crystallization: High-purity RNA is crystallized by screening a wide range of conditions (precipitants, pH, temperature, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.

  • Structure Determination and Refinement: The diffraction pattern is used to calculate an electron density map. An atomic model of the RNA is built into the electron density and refined to best fit the experimental data. This provides precise atomic coordinates of the RNA duplex.[7]

The Impact of 2'-Fluoro Modification on RNA Stability

The enhanced stability of 2'-F modified RNA is not a simple consequence of its pre-organized C3'-endo conformation. Instead, it is a complex interplay of enthalpic contributions. The electron-withdrawing nature of the fluorine atom strengthens the Watson-Crick hydrogen bonds and improves base stacking interactions.

stability_factors cluster_effects Molecular Effects cluster_consequences Structural & Thermodynamic Consequences F_mod 2'-Fluoro Modification electron_withdrawing Strong Electron- Withdrawing Effect F_mod->electron_withdrawing sugar_pucker C3'-endo Sugar Pucker Pre-organization F_mod->sugar_pucker h_bonding Strengthened Watson-Crick H-Bonding electron_withdrawing->h_bonding stacking Enhanced Base Stacking Interactions electron_withdrawing->stacking enthalpy Favorable Enthalpy (ΔH) sugar_pucker->enthalpy h_bonding->enthalpy stacking->enthalpy stability Increased Duplex Stability (Higher Tm) enthalpy->stability

References

Unmasking Impurities in Phosphoramidite Raw Materials: A Comparative Guide to LC-MS Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of phosphoramidite (B1245037) raw materials is a critical, non-negotiable step in the synthesis of high-quality oligonucleotides. Impurities, even at trace levels, can be incorporated into the final oligonucleotide product, compromising its therapeutic efficacy and safety. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the characterization of these impurities, supported by experimental data and detailed protocols.

The predominant method for synthesizing oligonucleotides is solid-phase chemical synthesis utilizing phosphoramidite building blocks.[1][2][3] The quality of these raw materials directly impacts the quality of the final therapeutic oligonucleotides.[1][4] Therefore, robust analytical methods are essential to identify and quantify impurities in phosphoramidite batches.

The Power of LC-MS in Impurity Profiling

LC-MS has emerged as a powerful and sensitive technique for the comprehensive analysis of phosphoramidite impurities.[1][2][3] This method combines the separation capabilities of liquid chromatography with the mass identification power of mass spectrometry, allowing for the detection and structural elucidation of a wide range of impurities. High-resolution accurate mass (HRAM) mass spectrometry, in particular, provides the necessary sensitivity to detect trace-level impurities, often at levels of 0.01% and lower.[1][5][6]

Alternative techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) are also employed for purity assessment.[4][7][8] While HPLC-UV is a primary method for determining purity, LC-MS offers superior sensitivity and the ability to identify unknown impurities through mass-to-charge ratio analysis and fragmentation patterns.[1][3] ³¹P NMR is a valuable orthogonal technique for assessing the content of the active P(III) species and detecting oxidized P(V) impurities.[4]

Common Impurities in Phosphoramidite Raw Materials

Impurities in phosphoramidites can be broadly categorized as follows:

  • Nonreactive and Noncritical: These impurities do not participate in the oligonucleotide synthesis and are typically removed during purification. Examples include hydrolyzed nucleosides.[7][8]

  • Reactive but Noncritical: These can be incorporated into the oligonucleotide chain but are readily detectable and separable from the desired product. An example is a phosphoramidite with a modification on the 5'-OH group other than the desired DMT group.[7][8]

  • Reactive and Critical: These are the most detrimental as they can be incorporated into the oligonucleotide and are difficult or impossible to separate from the final product. A prime example is the "reverse amidite" (3'-DMT-5'-phosphoramidite), which can lead to errors in the growing oligonucleotide chain.[7][9][10]

Comparative Analysis of Phosphoramidites from Different Vendors

Studies have shown that the impurity profiles of phosphoramidites can vary significantly between different suppliers, even when specified purities are high (e.g., ≥98%).[1][3] LC-MS analysis allows for a detailed comparison of these profiles, enabling informed decisions in the selection of raw material suppliers to ensure consistent quality in oligonucleotide manufacturing. For instance, analysis of 5'-DMT-2'-F-A(bz)-CEP from four different vendors revealed distinct impurity profiles, highlighting the importance of thorough in-house quality control.[1][3]

Impurity TypeVendor AVendor BVendor CVendor D
Oxidized Phosphoramidite (P(V) species) DetectedDetectedLower LevelDetected
Hydrolyzed Phosphoramidite (H-phosphonate) DetectedDetectedDetectedLower Level
"Reverse Amidite" Isomer Not DetectedDetectedNot DetectedNot Detected
Unidentified Minor Impurities Multiple PeaksFewer PeaksModerate PeaksMultiple Peaks
Note: This table is a generalized representation based on findings that impurity profiles differ between vendors. Actual levels require specific batch analysis.

Experimental Protocol: LC-MS for Phosphoramidite Impurity Profiling

This section outlines a typical experimental workflow for the characterization of phosphoramidite impurities using LC-MS.

Sample Preparation
  • Dissolve the phosphoramidite raw material in anhydrous acetonitrile (B52724) to a final concentration of approximately 0.1 to 1.0 mg/mL.[1][2]

Liquid Chromatography (LC)
  • LC System: A high-performance liquid chromatography (UHPLC) system is recommended for optimal resolution.[1][3]

  • Column: A reversed-phase C18 column is commonly used for separation.[1][3]

  • Mobile Phases:

  • Gradient: A gradient elution is employed to separate compounds with varying polarities.

Time (minutes)% Mobile Phase B
0.040
10.095
12.095
12.140
15.040
Mass Spectrometry (MS)
  • Mass Spectrometer: A high-resolution accurate mass spectrometer, such as an Orbitrap-based instrument, is used for sensitive detection and accurate mass measurements.[1][3]

  • Ionization Source: Electrospray ionization (ESI) is typically used.

  • Polarity: Data is often acquired in both positive and negative polarity modes to detect a wider range of impurities.[1]

  • Data Acquisition: A data-dependent acquisition (DDA) method is often used to trigger fragmentation (MS/MS) of detected ions for structural elucidation.[6]

Data Analysis
  • Specialized software, such as Compound Discoverer, can be used to automate peak detection, elemental composition prediction, and structural elucidation based on fragmentation data.[1][5]

Visualizing the Workflow and Impurity Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental Workflow for Phosphoramidite Impurity Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Phosphoramidite Raw Material B Dissolve in Anhydrous Acetonitrile A->B C UHPLC Separation (C18 Column) B->C D HRAM Mass Spectrometry (e.g., Orbitrap) C->D E Data-Dependent MS/MS D->E F Peak Detection & Integration E->F G Impurity Identification (Accurate Mass & Fragmentation) F->G H Quantification & Reporting G->H

Caption: A streamlined workflow for the LC-MS analysis of phosphoramidite impurities.

Caption: Categorization of impurities based on their reactivity and impact on synthesis.

Conclusion

The rigorous characterization of impurities in phosphoramidite raw materials is paramount for the successful development and manufacturing of safe and effective oligonucleotide therapeutics. LC-MS, particularly with high-resolution accurate mass capabilities, provides the necessary sensitivity and specificity to comprehensively profile these impurities. By implementing robust analytical methods and carefully selecting raw material suppliers based on detailed impurity profiles, researchers and drug developers can ensure the quality and consistency of their oligonucleotide synthesis, ultimately contributing to the advancement of this promising class of therapeutics.

References

Unveiling the Potency of Chimeric DNA/2'-F-RNA Oligonucleotides in RNase H-Mediated Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of antisense technology, the quest for potent, specific, and stable oligonucleotides is paramount. Chimeric DNA/2'-F-RNA oligonucleotides, a class of antisense oligonucleotides (ASOs), have emerged as a promising platform for harnessing the endogenous RNase H enzyme to achieve targeted messenger RNA (mRNA) degradation. This guide provides an objective comparison of their performance against other ASO alternatives, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.

The Rise of 2'-Fluoro-RNA in Antisense Applications

The strategic incorporation of 2'-fluoro-RNA (2'-F-RNA) modifications into the "wings" of a DNA "gapmer" ASO design offers a compelling combination of desirable therapeutic properties. These modifications enhance the oligonucleotide's binding affinity to its target RNA and confer increased resistance to nuclease degradation, thereby improving its stability and duration of action.[1] Crucially, this chimeric design maintains the central DNA gap necessary for the recruitment and activation of RNase H1, the enzyme responsible for cleaving the RNA strand of the DNA-RNA heteroduplex.[2]

Performance Comparison: 2'-F-RNA vs. Alternative ASO Chemistries

The efficacy of antisense oligonucleotides is often evaluated by their ability to reduce the expression of a target gene, typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. The following tables summarize quantitative data from comparative studies of ASOs with different chemical modifications.

ASO Chemistry Target Gene Cell Line IC50 (nM) Reference
2'-F-RNA/DNA GapmerVanilloid Receptor 1 (VR1)HEK293~1.0 (estimated)[3]
2'-O-Methyl-RNA/DNA GapmerVanilloid Receptor 1 (VR1)HEK293~220[3]
Phosphorothioate (B77711) (PS) DNAVanilloid Receptor 1 (VR1)HEK293~70[3]
LNA/DNA GapmerVanilloid Receptor 1 (VR1)HEK2930.4[3]
ASO Chemistry Target Gene Cell Line Relative mRNA Reduction (%) Reference
2'-F-RNA/DNA GapmerPTENHeLa~75%[4]
2'-MOE/DNA GapmerPTENHeLa~80%[4]
cEt/DNA GapmerPTENHeLa~80%[4]
LNA/DNA GapmerPTENHeLa~80%[4]
ASO Chemistry Target Gene Cell Line IC50 (µM) Reference
LNA/DNA GapmerTGFBR2Panc-1Varies by sequence[5][6]
LNA/DNA GapmerTGFBR24T1Varies by sequence[5][6]

Note: IC50 values and percentage of mRNA reduction can vary significantly depending on the target gene, cell line, ASO sequence, and experimental conditions. The data presented here are for comparative purposes within the cited studies.

Understanding Off-Target Effects

A critical consideration in the development of ASO therapeutics is the potential for off-target effects, where the oligonucleotide binds to and affects the expression of unintended RNAs.[7][8] Studies have shown that the number of mismatches between an ASO and a potential off-target transcript influences the likelihood of unintended cleavage.[7] High-affinity modifications, such as 2'-F-RNA and Locked Nucleic Acid (LNA), may increase the propensity for off-target interactions, necessitating careful sequence design and comprehensive off-target profiling.[9]

Experimental Protocols

In Vitro RNase H Cleavage Assay

This assay directly measures the ability of a chimeric oligonucleotide to induce RNase H-mediated cleavage of a target RNA.

Materials:

  • Chimeric DNA/2'-F-RNA oligonucleotide

  • Target RNA oligonucleotide (e.g., 5'-labeled with a fluorescent dye)

  • Recombinant human RNase H1 enzyme

  • RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl2, 0.1 mM DTT)[10]

  • Nuclease-free water

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Gel loading buffer (containing formamide)

Procedure:

  • Annealing: Mix the chimeric ASO and the fluorescently labeled target RNA in RNase H reaction buffer. Heat the mixture to 90-95°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate the formation of the DNA-RNA duplex.[11]

  • Reaction Initiation: Add recombinant human RNase H1 to the annealed duplex to a final concentration of, for example, 5 units per 100 µl reaction.[12]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes).[12] Time course experiments can be performed to determine the optimal reaction time.

  • Reaction Termination: Stop the reaction by adding an excess of a chelating agent, such as EDTA, to a final concentration of 20-50 mM.[12]

  • Analysis: Add gel loading buffer to the reaction samples, denature by heating at 95°C for 2-5 minutes, and then load the samples onto a denaturing polyacrylamide gel.

  • Visualization: Visualize the RNA fragments using a gel imaging system capable of detecting the fluorescent label. The appearance of a smaller, cleaved RNA fragment indicates successful RNase H activity.

Cellular Potency Assay (IC50 Determination)

This assay determines the concentration of an ASO required to reduce the expression of the target RNA by 50% in cultured cells.

Materials:

  • Cultured cells expressing the target gene

  • Chimeric DNA/2'-F-RNA oligonucleotide and control oligonucleotides (e.g., scrambled sequence)

  • Transfection reagent (for lipid-based transfection) or appropriate buffer for gymnotic delivery

  • Cell culture medium and supplements

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for reverse transcription quantitative PCR (RT-qPCR)

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of transfection.

  • Oligonucleotide Delivery:

    • Transfection: Prepare complexes of the ASO and the transfection reagent according to the manufacturer's instructions. Add the complexes to the cells at a range of final ASO concentrations.

    • Gymnotic Delivery: For ASOs with modifications that facilitate cellular uptake without a transfection reagent, add the ASO directly to the cell culture medium at various concentrations.[5]

  • Incubation: Incubate the cells with the ASO for a sufficient period to allow for cellular uptake and target RNA degradation (typically 24-72 hours).[5]

  • RNA Extraction: Harvest the cells and extract total RNA using a standard protocol.

  • RT-qPCR:

    • Perform reverse transcription to synthesize complementary DNA (cDNA) from the extracted RNA.

    • Perform quantitative PCR (qPCR) using primers specific for the target gene and a reference gene (e.g., GAPDH) to determine the relative expression levels of the target mRNA.

  • Data Analysis:

    • Normalize the target gene expression to the reference gene expression for each ASO concentration.

    • Plot the percentage of target mRNA reduction as a function of the ASO concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

RNase_H_Mechanism cluster_0 Cellular Environment ASO Chimeric DNA/2'-F-RNA ASO mRNA Target mRNA ASO->mRNA Hybridization RNaseH1 RNase H1 mRNA->RNaseH1 Recruitment Exonucleases Exonucleases mRNA->Exonucleases Further Degradation RNaseH1->mRNA Cleavage Degraded_RNA Degraded RNA Fragments Exonucleases->Degraded_RNA Translation_Blocked Translation Blocked Degraded_RNA->Translation_Blocked ASO_Experimental_Workflow cluster_workflow Experimental Workflow for ASO Activity Assessment Start ASO Design & Synthesis In_Vitro_Assay In Vitro RNase H Cleavage Assay Start->In_Vitro_Assay Initial Screening Cell_Culture Cell Culture & Transfection or Gymnotic Delivery Start->Cell_Culture Cell-based Studies In_Vitro_Assay->Cell_Culture RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction RT_qPCR RT-qPCR Analysis RNA_Extraction->RT_qPCR Data_Analysis IC50 Determination & Off-Target Analysis RT_qPCR->Data_Analysis End Lead Candidate Selection Data_Analysis->End

References

Safety Operating Guide

Navigating the Safe Disposal of Dmt-2'-F-U: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists engaged in drug development and other laboratory research must adhere to strict safety protocols for handling and disposing of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of Dmt-2'-F-U (5'-O-Dimethoxytrityl-2'-fluoro-2'-deoxyuridine), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is a chemical compound that requires careful handling in a controlled laboratory environment. Before proceeding with any disposal procedures, it is imperative to be familiar with the hazards associated with this and similar compounds. Based on safety data sheets for related chemicals, this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Safety goggles or a face shield[1][2]

  • Chemical-resistant gloves[1][2]

  • A laboratory coat or other protective clothing[1]

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[1][3]

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

In Case of a Spill: In the event of an accidental spill, immediately evacuate the area. For minor spills, and if it is safe to do so, absorb the material with an inert substance such as vermiculite (B1170534) or dry sand.[4] Collect the absorbed material into a sealed, properly labeled container for disposal.[4] The affected area should then be decontaminated with a suitable solvent like alcohol.[1][4] It is crucial to prevent the chemical from entering drains or waterways.[1][5]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound waste involves a chemical deactivation step through hydrolysis, followed by collection and disposal as hazardous waste. This process transforms the reactive phosphoramidite (B1245037) moiety into a less reactive species. This protocol is intended for small quantities of expired or unused this compound solid waste or residues in containers.

Materials Required:

  • This compound waste (solid or residue in a container)

  • Anhydrous acetonitrile (B52724) (ACN)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Appropriately labeled hazardous waste container for aqueous chemical waste

  • Stir plate and stir bar

Experimental Protocol for Deactivation:

  • Preparation: Conduct all steps within a certified chemical fume hood while wearing the mandatory PPE.

  • Dissolution:

    • For solid this compound waste, carefully dissolve it in a minimal amount of anhydrous acetonitrile.

    • For empty containers with residue, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining compound.[4]

  • Quenching/Hydrolysis:

    • Slowly and with constant stirring, add the acetonitrile solution containing the this compound to a 5% aqueous solution of sodium bicarbonate.[4]

    • A general guideline is to use a 10-fold excess volume of the bicarbonate solution to ensure complete hydrolysis of the phosphoramidite.[4]

  • Waste Collection:

    • Once the reaction is complete (indicated by the cessation of any gas evolution or temperature change), transfer the resulting aqueous mixture to a designated and clearly labeled hazardous waste container for aqueous chemical waste.[4]

  • Final Disposal:

    • Seal the hazardous waste container securely.

    • Dispose of the container through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[4] All waste must be handled in accordance with local, state, and federal regulations.[1][6]

Quantitative Data Summary

For researchers handling this compound and similar phosphoramidites, understanding the key chemical properties is crucial for both experimental design and safety.

PropertyValueReference
Chemical Formula C₃₉H₄₆FN₄O₈P[1]
Molecular Weight 748.78 g/mol [1]
CAS Number 146954-75-8[1]
Storage Temperature Sealed in dry, Store in freezer, under -20°C[7]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Dmt_2_F_U_Disposal_Workflow cluster_prep Preparation cluster_deactivation Chemical Deactivation cluster_disposal Waste Management start Start: Identify this compound Waste ppe Don Personal Protective Equipment (PPE) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve Waste in Anhydrous Acetonitrile fume_hood->dissolve hydrolyze Slowly Add to 5% Sodium Bicarbonate Solution with Stirring dissolve->hydrolyze collect Transfer Mixture to Labeled Hazardous Waste Container hydrolyze->collect dispose Dispose via Institutional EHS or Licensed Contractor collect->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Dmt-2'-F-U

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Dmt-2'-F-U (5'-O-DMT-2'-fluoro-dU-CE Phosphoramidite). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Summary of Hazards:

  • Acute Oral Toxicity: Harmful if swallowed[1].

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

There are no established occupational exposure limit values for this substance[1][2]. Therefore, it is crucial to minimize exposure through engineering controls, administrative controls, and the use of personal protective equipment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct exposure to this compound. The following table summarizes the required PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety goggles with side-shields, Face shieldSafety goggles should be worn at all times. A face shield is recommended when there is a risk of splashing[3][4].
Hands Protective glovesChemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially if contaminated[3][5].
Body Impervious clothing, Lab coatA lab coat or other protective clothing should be worn to prevent skin contact[1][2][3].
Respiratory Suitable respiratorUse a respirator when working with the solid compound or when ventilation is inadequate to control airborne exposure. All respirator use must be in accordance with the institution's respiratory protection program[2][4].

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a dry, well-ventilated area[1].

  • Recommended storage is in a freezer at -20°C for long-term stability[6][7].

2. Handling and Preparation:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[8].

  • Avoid the formation of dust and aerosols[2].

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored[1].

  • Wash hands thoroughly after handling the compound[1].

3. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Absorb the spilled material with an inert substance such as vermiculite (B1170534) or dry sand and collect it in a sealed container for disposal[8].

  • Decontaminate the spill area with alcohol[8].

  • Prevent the spilled chemical from entering drains or waterways[1][8].

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Deactivation of this compound Waste: The reactive phosphoramidite (B1245037) moiety in this compound can be deactivated through hydrolysis to a less reactive H-phosphonate species. This procedure should be performed in a chemical fume hood.

  • For Solid Waste: Dissolve the solid this compound waste in a minimal amount of anhydrous acetonitrile (B52724).

  • For Empty Containers: Rinse the container with a small volume of anhydrous acetonitrile to dissolve any residue.

  • Hydrolysis: Slowly add the acetonitrile solution to a 5% aqueous solution of sodium bicarbonate with stirring. This will hydrolyze the reactive phosphoramidite.

2. Final Disposal:

  • The deactivated solution should be collected in a clearly labeled hazardous waste container.

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor[8].

  • Contaminated lab supplies (e.g., gloves, pipette tips) should also be disposed of as hazardous waste.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

Dmt_2_F_U_Workflow cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management & Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store at -20°C in a Dry, Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe Prepare for Use fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh_dissolve Weigh and Dissolve Compound fume_hood->weigh_dissolve experiment Perform Experiment weigh_dissolve->experiment collect_waste No Spill experiment->collect_waste Generate Waste spill Spill? experiment->spill deactivate Deactivate Waste with 5% Sodium Bicarbonate collect_waste->deactivate dispose Dispose of as Hazardous Waste deactivate->dispose spill->collect_waste spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol spill_protocol->collect_waste

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.